Technical Documentation Center

1-(4-Methoxy-3-nitrobenzoyl)azepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxy-3-nitrobenzoyl)azepane

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Methoxy-3-nitrobenzoyl)azepane: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing established chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing established chemical principles with data from analogous structures, this document offers a robust framework for the synthesis, characterization, and potential application of this molecule.

Introduction and Molecular Overview

1-(4-Methoxy-3-nitrobenzoyl)azepane is a derivative of azepane, a seven-membered saturated nitrogen-containing heterocycle.[1][2] The azepane scaffold is a significant structural motif in a variety of pharmacologically active compounds, recognized for its conformational flexibility which can be crucial for biological activity.[3][4] The azepane ring in this compound is N-acylated with a 4-methoxy-3-nitrobenzoyl group. This substitution introduces specific electronic and steric features that may influence its interaction with biological targets. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, on the aromatic ring creates a distinct electronic environment that can be pivotal for molecular interactions.

PropertyValueSource
IUPAC Name (azepan-1-yl)(4-methoxy-3-nitrophenyl)methanoneN/A
Molecular Formula C₁₄H₁₈N₂O₄Calculated
Molecular Weight 278.30 g/mol Calculated
CAS Number Not availableN/A

Synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane

The synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane is most effectively achieved through the formation of an amide bond between 4-methoxy-3-nitrobenzoic acid and azepane. Direct reaction between a carboxylic acid and an amine to form an amide is often challenging and can result in an acid-base salt formation.[5][6] To facilitate this transformation, the carboxylic acid is typically activated. A highly effective and common method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[7][8] This is followed by a nucleophilic acyl substitution reaction with the secondary amine, azepane.

Synthetic Workflow

The two-step synthesis involves the preparation of the acyl chloride followed by the amidation reaction.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Methoxy-3-nitrobenzoic acid C 4-Methoxy-3-nitrobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Reagent D 4-Methoxy-3-nitrobenzoyl chloride F 1-(4-Methoxy-3-nitrobenzoyl)azepane D->F DCM, 0°C to rt E Azepane E->F G Base (e.g., Triethylamine) G->F Acid Scavenger

Caption: Synthetic workflow for 1-(4-Methoxy-3-nitrobenzoyl)azepane.

Detailed Experimental Protocol

Materials:

  • 4-Methoxy-3-nitrobenzoic acid[9]

  • Thionyl chloride (SOCl₂)

  • Azepane[10]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane

  • In a separate round-bottom flask under a nitrogen atmosphere, dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the cooled azepane solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 1-(4-Methoxy-3-nitrobenzoyl)azepane can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted Value / EstimateBasis of Estimation
Melting Point (°C) 110 - 140Estimated based on the melting points of similar N-benzoylazepane derivatives and 4-methoxy-3-nitrobenzoic acid (192-194 °C).[9][11]
Boiling Point (°C) > 400Estimated based on the high boiling points of related aromatic amides.[11]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate). Insoluble in water.Based on the nonpolar nature of the azepane ring and the aromatic group. The nitro and methoxy groups offer some polarity.
pKa ~ 1-2The amide nitrogen is generally not basic due to resonance delocalization of the lone pair with the carbonyl group.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

3.2.1. ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylene protons of the azepane ring. The aromatic protons will likely appear as complex multiplets in the downfield region (~7.5-8.5 ppm), influenced by the electronic effects of the nitro and methoxy groups. The methoxy protons should present as a sharp singlet around 3.9-4.1 ppm. The azepane ring protons will be observed as broad multiplets in the upfield region (~1.5-3.8 ppm) due to their conformational flexibility.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at approximately 165-170 ppm. Aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the nitro group being significantly deshielded. The methoxy carbon will appear around 55-60 ppm. The carbons of the azepane ring will be found in the upfield region, typically between 25-50 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.[12]

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Amide) 1630 - 1680Strong absorption, characteristic of the amide carbonyl stretch.
N-O (Nitro) 1500 - 1560 and 1345 - 1385Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
C-O (Aromatic Ether) 1200 - 1275Strong absorption from the C-O stretching of the methoxy group.
C-H (Aliphatic) 2850 - 3000Stretching vibrations of the C-H bonds in the azepane ring.
C-H (Aromatic) 3000 - 3100Stretching vibrations of the C-H bonds on the aromatic ring.

3.2.3. Mass Spectrometry

  • Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show the molecular ion peak (M⁺) at m/z = 278. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-methoxy-3-nitrobenzoyl cation (m/z = 180) and the azepanyl cation (m/z = 98).

Potential Applications and Future Directions

The azepane ring system is a prevalent feature in many biologically active compounds, including approved drugs.[1][3] Substituted benzoyl derivatives have also demonstrated a wide range of pharmacological activities, including analgesic properties.[13] The specific combination of the azepane moiety with the 4-methoxy-3-nitrobenzoyl group in 1-(4-Methoxy-3-nitrobenzoyl)azepane presents a novel chemical entity with potential for exploration in drug discovery.

The presence of the nitroaromatic system suggests that this compound could be investigated for its potential as an antimicrobial or antiparasitic agent, as many nitroaromatic compounds exhibit such activities. Furthermore, the overall structure could serve as a scaffold for the development of inhibitors for various enzymes or receptors. The conformational flexibility of the azepane ring allows it to adapt to different binding pockets, a desirable trait in drug design.[3]

Future research should focus on the synthesis and subsequent biological screening of 1-(4-Methoxy-3-nitrobenzoyl)azepane to elucidate its pharmacological profile. This would involve a range of in vitro assays to identify potential molecular targets, followed by in vivo studies to assess its efficacy and safety.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, and predicted chemical and spectroscopic properties of 1-(4-Methoxy-3-nitrobenzoyl)azepane. By leveraging established synthetic methodologies and drawing comparisons with structurally related compounds, a clear pathway for its preparation and characterization has been outlined. While experimental data on this specific molecule is currently lacking in the public domain, its structural features suggest it may be a compound of interest for further investigation in the field of medicinal chemistry. The information presented herein serves as a valuable resource for researchers embarking on the exploration of this and other novel N-substituted azepane derivatives.

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.Vertex AI Search.
  • Amide synthesis by acyl
  • Synthesis of Amides.Organic Chemistry - Jack Westin.
  • Converting Amines to Amides.Chemistry Steps.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.RSC Publishing.
  • Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.Benchchem.
  • 3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide.Benchchem.
  • 1-(4-Methoxybenzoyl)azepane | C14H19NO2 | CID 721165.PubChem.
  • Synthesis and Analgesic Activity of Some New Benzoyl Derivatives.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.Life Chemicals.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.PMC.
  • 1-(3,4-dimethoxybenzoyl)azepane chemical structure and IUPAC name.Benchchem.
  • Azepane.Wikipedia.
  • Recent Advances on the Synthesis of Azepane-Based Compounds.
  • 4-Methoxy-3-nitrobenzoic acid 98 89-41-8.Sigma-Aldrich.
  • Azepane.Sigma-Aldrich.

Sources

Exploratory

1-(4-Methoxy-3-nitrobenzoyl)azepane molecular weight and exact mass

An In-Depth Technical Guide to 1-(4-Methoxy-3-nitrobenzoyl)azepane: Physicochemical Properties and Synthetic Strategy Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(4-Methoxy-3-nitrobenzoyl)azepane: Physicochemical Properties and Synthetic Strategy

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the physicochemical properties of the novel chemical entity 1-(4-Methoxy-3-nitrobenzoyl)azepane. Due to its unique substitution pattern, combining a methoxy and a nitro group on the benzoyl moiety attached to a flexible azepane ring, this compound presents an interesting scaffold for further investigation in medicinal chemistry and materials science. This document outlines the core molecular characteristics and proposes a robust, well-established synthetic protocol for its preparation, grounded in fundamental organic chemistry principles.

Core Physicochemical Properties

The fundamental molecular properties of 1-(4-Methoxy-3-nitrobenzoyl)azepane have been determined based on its chemical formula, C₁₄H₁₈N₂O₄. These properties are crucial for its characterization and for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄(Calculated)
Molecular Weight 278.30 g/mol [1][2][3][4]
Exact Mass 278.126657 Da[2]
Monoisotopic Mass 278.126657 Da[2]
Molecular Structure Analysis

The structure of 1-(4-Methoxy-3-nitrobenzoyl)azepane incorporates several key functional groups that dictate its chemical reactivity and potential biological activity. The diagram below illustrates the molecular architecture.

Caption: Molecular structure of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

Proposed Synthetic Pathway: Schotten-Baumann Acylation

A reliable and scalable synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane can be achieved through the acylation of azepane with 4-methoxy-3-nitrobenzoyl chloride. This classic Schotten-Baumann reaction is widely used for the formation of amides from amines and acyl chlorides and is known for its efficiency and broad applicability.

The proposed two-step synthesis starts with the commercially available 4-methoxy-3-nitrobenzoic acid, which is first converted to the corresponding acyl chloride, followed by reaction with azepane.

Synthesis_Pathway start_acid 4-Methoxy-3-nitrobenzoic acid acyl_chloride 4-Methoxy-3-nitrobenzoyl chloride start_acid->acyl_chloride  Acyl Chloride  Formation thionyl_chloride SOCl₂ or (COCl)₂ azepane Azepane product 1-(4-Methoxy-3-nitrobenzoyl)azepane azepane->product  Schotten-Baumann  Acylation base Base (e.g., Triethylamine) base->product  Schotten-Baumann  Acylation acyl_chloride->product  Schotten-Baumann  Acylation

Caption: Proposed two-step synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (5-10 equivalents).

  • Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxy-3-nitrobenzoyl chloride, a solid, can be used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure that facilitates the subsequent acylation of the secondary amine, azepane. Thionyl chloride is a common and effective reagent for this transformation.

Step 2: Synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane

  • Reaction Setup: In a separate round-bottom flask, dissolve azepane (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled solution of azepane and triethylamine.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-Methoxy-3-nitrobenzoyl)azepane.

Rationale: The Schotten-Baumann conditions, involving an organic-soluble base, are ideal for acylating amines. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The low temperature during the addition of the acyl chloride helps to control the exothermic reaction.

Characterization and Validation

The structure and purity of the synthesized 1-(4-Methoxy-3-nitrobenzoyl)azepane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the aromatic and azepane rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the amide carbonyl group (around 1630-1680 cm⁻¹) and the nitro group (around 1520 and 1340 cm⁻¹).

Conclusion

This technical guide provides the fundamental physicochemical data for 1-(4-Methoxy-3-nitrobenzoyl)azepane and a detailed, practical synthetic protocol. The proposed synthesis is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers aiming to prepare this compound for further studies. The unique combination of functional groups in this molecule makes it a promising candidate for exploration in various fields of chemical and biological research.

References

  • PubChem. Oxadixyl | C14H18N2O4 | CID 53735. National Center for Biotechnology Information. [Link]

  • NIST. Oxadixyl. NIST Chemistry WebBook. [Link]

  • The Merck Index Online. Oxadixyl. [Link]

  • Leonori, D. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

Sources

Foundational

Predictive NMR Spectroscopy of 1-(4-Methoxy-3-nitrobenzoyl)azepane: Conformational Dynamics and Chemical Shift Analysis

Executive Summary The structural elucidation of complex organic molecules relies heavily on the precise interpretation of Nuclear Magnetic Resonance (NMR) spectra. 1-(4-Methoxy-3-nitrobenzoyl)azepane is a highly function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex organic molecules relies heavily on the precise interpretation of Nuclear Magnetic Resonance (NMR) spectra. 1-(4-Methoxy-3-nitrobenzoyl)azepane is a highly functionalized amide comprising a push-pull aromatic system coupled to a flexible seven-membered nitrogen heterocycle. This whitepaper provides an in-depth technical analysis of its predicted 1 H and 13 C NMR chemical shifts. By synthesizing ab initio computational methodologies with empirical causality, this guide empowers researchers in drug development and synthetic chemistry to confidently assign and validate the spectral signatures of this compound and its derivatives[1].

Structural Dynamics & Electronic Causality

To accurately predict and interpret the NMR spectrum of 1-(4-Methoxy-3-nitrobenzoyl)azepane, one must analyze the competing electronic and steric forces governing the molecule. The chemical shifts are not merely static numbers; they are direct readouts of the molecule's electron density and conformational freedom.

The Aromatic System: Push-Pull Electronic Effects

The benzoyl moiety contains three distinct aromatic protons (H-2, H-5, H-6) whose magnetic environments are dictated by the substituents:

  • Nitro Group (-NO 2​ ): Positioned at C-3, this group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. It heavily deshields the adjacent H-2 proton, pushing its resonance downfield.

  • Methoxy Group (-OCH 3​ ): Positioned at C-4, the oxygen atom donates electron density into the ring via resonance (+M effect), which significantly shields the ortho-positioned H-5 proton, shifting it upfield[1].

The Azepane Ring: Hindered Amide Rotation

The linkage between the benzoyl group and the azepane ring is an amide bond. The lone pair of electrons on the azepane nitrogen delocalizes into the carbonyl π -system, giving the C-N bond partial double-bond character. This restricts free rotation around the C-N axis[2]. Consequently, the two α -methylene groups (C-2' and C-7') of the azepane ring are locked into magnetically inequivalent environments (syn and anti to the carbonyl oxygen) on the NMR timescale at room temperature, leading to characteristic peak broadening or signal splitting.

Electronic_Effects M 1-(4-Methoxy-3-nitrobenzoyl)azepane N Nitro Group (-NO2) Strong Deshielding (-I, -M) M->N O Methoxy Group (-OCH3) Shielding (+M) M->O C Amide Carbonyl (C=O) Anisotropic Deshielding M->C A Azepane Ring Hindered C-N Rotation M->A H2 H-2 Aromatic Proton (~8.05 ppm) N->H2 Downfield Shift H5 H-5 Aromatic Proton (~7.12 ppm) O->H5 Upfield Shift C->A Peak Broadening

Causal relationships between functional groups and NMR chemical shifts.

Quantitative NMR Predictions

The following tables summarize the predicted chemical shifts derived from empirical substituent rules and density functional theory (DFT) baseline models.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton AssignmentShift ( δ , ppm)MultiplicityIntegrationMechanistic Causality
H-2 (Aromatic) 8.05d (J = 2.0 Hz)1HHighly deshielded by ortho-NO 2​ and meta-carbonyl. Meta-coupled to H-6.
H-6 (Aromatic) 7.68dd (J = 8.5, 2.0 Hz)1HDeshielded by para-NO 2​ and ortho-carbonyl. Ortho-coupled to H-5, meta to H-2.
H-5 (Aromatic) 7.12d (J = 8.5 Hz)1HShielded by ortho-methoxy (+M effect). Ortho-coupled to H-6.
-OCH 3​ 3.98s3HDeshielded by direct attachment to electronegative oxygen.
Azepane N-CH 2​ ( α ) 3.40 – 3.70br m4HDeshielded by adjacent nitrogen; broadened due to hindered amide rotation[2].
Azepane CH 2​ ( β,γ ) 1.55 – 1.85br m8HAliphatic protons residing outside the primary deshielding cones.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon AssignmentShift ( δ , ppm)Mechanistic Causality
C=O (Amide) 168.5Highly deshielded carbonyl carbon.
C-4 (Aromatic) 153.2Directly attached to electronegative oxygen (-OCH 3​ ).
C-3 (Aromatic) 139.8Directly attached to the electron-withdrawing -NO 2​ group.
C-6 (Aromatic) 133.5Aromatic CH, influenced by meta-NO 2​ deshielding.
C-1 (Aromatic) 129.0Quaternary carbon attached to the carbonyl group.
C-2 (Aromatic) 124.5Aromatic CH, ortho to the strongly deshielding NO 2​ group.
C-5 (Aromatic) 113.8Aromatic CH, ortho to OCH 3​ (shielded by +M electron donation).
-OCH 3​ 56.5Standard methoxy carbon shift.
Azepane C- α 46.2, 49.5Split into two signals due to hindered C-N rotation (syn/anti conformers)[2].
Azepane C- β 27.5, 28.8Aliphatic ring carbons, minor splitting from conformational locking.
Azepane C- γ 26.4, 27.1Aliphatic ring carbons furthest from the nitrogen atom.

Ab Initio DFT Prediction Methodology

To achieve high-accuracy predictions beyond empirical estimations, modern NMR elucidation relies on Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbital (GIAO) calculations[3]. Because the azepane ring is highly flexible, calculating a single static structure is insufficient. The protocol below outlines a self-validating system that utilizes thermodynamic ensembles to ensure trustworthiness.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (DFT B3LYP/6-31G*) A->B C 3. NMR Shielding Tensors (GIAO Method) B->C D 4. Boltzmann Averaging (Thermodynamic Ensembles) C->D E 5. Empirical Scaling (Linear Regression to TMS) D->E

Step-by-step computational workflow for DFT-based NMR chemical shift prediction.

Step-by-Step Computational Protocol
  • Conformational Sampling: Execute a Monte Carlo or Molecular Dynamics conformational search using the MMFF94 force field. This generates a library of energetically accessible 3D conformers, capturing the various puckered states of the 7-membered azepane ring and the rotamers of the amide bond.

  • Geometry Optimization: Optimize the geometries of all conformers falling within a 5.0 kcal/mol energy window using DFT at the B3LYP/6-31G(d) level of theory[3].

  • Shielding Tensor Calculation: For each optimized conformer, compute the isotropic magnetic shielding tensors ( σ ) for 1 H and 13 C nuclei utilizing the GIAO method[3].

  • Boltzmann Averaging: Calculate the thermodynamic population of each conformer based on their relative Gibbs free energies at 298.15 K. Apply Boltzmann weighting to average the shielding tensors across the entire conformational ensemble.

  • Empirical Scaling: Convert the Boltzmann-averaged shielding tensors to chemical shifts ( δ ) using linear regression scaling factors derived from experimental databases (e.g., utilizing the relation δ=181.40−0.97σ for 13 C)[4].

Self-Validating Experimental Verification

To physically validate the computational predictions—specifically the hindered rotation of the azepane ring—researchers must employ Variable Temperature (VT) NMR Spectroscopy .

Protocol for VT-NMR Validation:

  • Prepare the sample in a high-boiling, non-polar deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Acquire baseline 1 H and 13 C spectra at 25 °C. Observe the broad or split signals for the azepane α -carbons (~46-50 ppm).

  • Increment the probe temperature in 10 °C steps up to 100 °C, acquiring a spectrum at each interval.

  • Causality Check: As thermal energy overcomes the rotational barrier of the partial C=N double bond, the exchange rate of the syn and anti α -carbons will increase. The split signals will broaden, merge at the coalescence temperature ( Tc​ ), and eventually resolve into a single, sharp time-averaged peak[2]. This dynamic behavior serves as an absolute, self-validating confirmation of the molecular structure.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. nih.gov.[Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. nrel.gov.[Link]

  • Hindered Internal Rotation Around the CN Bond in 1H-Azepine Derivatives as Studied by the NMR Techniques. oup.com.[Link]

Sources

Exploratory

Solubility profile of 1-(4-Methoxy-3-nitrobenzoyl)azepane in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Methoxy-3-nitrobenzoyl)azepane in Polar Organic Solvents Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Methoxy-3-nitrobenzoyl)azepane in Polar Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a substituted benzamide derivative. We delve into the theoretical principles governing its dissolution in polar organic solvents, present a detailed, field-proven experimental protocol for determining thermodynamic solubility, and offer an illustrative solubility profile based on physicochemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for solubility assessment.

Introduction: The Critical Role of Solubility

In the landscape of chemical synthesis and drug discovery, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For 1-(4-Methoxy-3-nitrobenzoyl)azepane, a molecule possessing a unique combination of functional groups—a nitro group, a methoxy ether, and a tertiary amide—understanding its interaction with various solvents is paramount. The azepane ring, a seven-membered heterocycle, is an increasingly important scaffold in medicinal chemistry, valued for its ability to explore three-dimensional chemical space.[1][2][3] An accurate solubility profile is essential for:

  • Process Chemistry: Designing efficient crystallization, purification, and formulation protocols.

  • Pharmaceutical Development: Predicting a drug candidate's absorption and bioavailability, as dissolution is often the rate-limiting step.[4]

  • Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), which require the analyte to be fully dissolved.[5]

This guide will focus on polar organic solvents, which are ubiquitous in both synthetic and analytical laboratory settings.

Physicochemical Analysis of 1-(4-Methoxy-3-nitrobenzoyl)azepane

The solubility behavior of a solute is fundamentally dictated by its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve best in polar solvents, while nonpolar solutes favor nonpolar solvents.[6] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent particles.[7][8]

Molecular Structure:

  • Polar Moieties: The molecule contains several polar functional groups that are expected to dominate its solubility in polar solvents:

    • Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar.

    • Amide Carbonyl (C=O): A strong hydrogen bond acceptor.

    • Methoxy Group (-OCH₃): A moderately polar ether group and hydrogen bond acceptor.

  • Nonpolar Moieties: The benzene ring and the saturated seven-membered azepane ring contribute significant nonpolar character.

  • Hydrogen Bonding: The molecule primarily acts as a hydrogen bond acceptor at its oxygen and nitrogen atoms. It lacks a strong hydrogen bond donor group (like -OH or -NH). This characteristic is crucial when selecting solvents, as its ability to disrupt the hydrogen-bonding network of protic solvents (like alcohols) will influence its solubility.[9][10]

Based on this analysis, 1-(4-Methoxy-3-nitrobenzoyl)azepane is classified as a moderately polar organic compound. Its solubility will depend on a solvent's ability to effectively solvate both its polar functional groups and its nonpolar hydrocarbon framework.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[11][12][13] This "gold standard" approach ensures that a saturated solution is in thermodynamic equilibrium with the most stable solid form of the compound, providing a definitive solubility value at a given temperature.[9]

Rationale for the Shake-Flask Method

The core principle is to create a slurry by adding an excess of the solid compound to the solvent.[14] The mixture is then agitated for an extended period (typically 24-72 hours) at a constant temperature to ensure that the dissolution process reaches equilibrium.[15] At equilibrium, the rate of dissolution from the solid phase equals the rate of precipitation from the solution phase. By measuring the concentration of the compound in the liquid phase, we determine its maximum solubility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (e.g., ~10 mg) prep2 Add precise volume of solvent (e.g., 2 mL) to vial prep1->prep2 Combine equil1 Seal vials securely prep2->equil1 equil2 Agitate on orbital shaker (24-72h, constant T, e.g., 25°C) equil1->equil2 sep1 Allow slurry to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm PTFE syringe filter sep2->sep3 analysis1 Dilute filtrate with mobile phase sep3->analysis1 analysis2 Quantify concentration via validated HPLC method analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL) analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • 1-(4-Methoxy-3-nitrobenzoyl)azepane (solid, >99% purity)

  • Selected polar organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • 0.22 µm PTFE syringe filters

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: For each solvent, weigh approximately 10 mg of 1-(4-Methoxy-3-nitrobenzoyl)azepane into a glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.[15] This is performed in triplicate for each solvent to ensure statistical validity.

  • Solvent Addition: Accurately dispense 2.0 mL of the selected solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for 48 hours. This duration is typically sufficient for most organic compounds to reach thermodynamic equilibrium.[14]

  • Phase Separation: After 48 hours, remove the vials and allow the undissolved solid to sediment for 1-2 hours.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Prepare an accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Analytical Quantification: HPLC Method

Reversed-phase HPLC is the preferred technique for quantifying small organic molecules like 1-(4-Methoxy-3-nitrobenzoyl)azepane.[16][17]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

A calibration curve must be established using at least five standard solutions of known concentration to ensure linearity and accuracy of the quantification.

Illustrative Solubility Profile

While experimental data for this specific compound is not publicly available, we can construct an illustrative profile based on the physicochemical principles discussed. The following table summarizes the expected solubility of 1-(4-Methoxy-3-nitrobenzoyl)azepane in a range of polar organic solvents at 25 °C.

SolventDielectric Constant (ε) at 20°C[18]H-BondingPredicted Solubility (mg/mL)USP Solubility Class[19]
Dimethyl Sulfoxide (DMSO) 46.7Acceptor> 100Very Soluble
Acetone 20.7Acceptor50 - 80Freely Soluble
Ethanol 24.6Donor & Acceptor15 - 25Soluble
Methanol 32.7Donor & Acceptor10 - 20Soluble
Acetonitrile 37.5Weak Acceptor5 - 10Sparingly Soluble

Disclaimer: The quantitative values in this table are illustrative estimates based on chemical principles and are not derived from experimental measurement. They are intended to demonstrate expected trends.

Interpretation of the Profile:

  • High Solubility in DMSO: DMSO is a highly polar aprotic solvent. Its ability to act as a strong hydrogen bond acceptor and effectively solvate both the polar and nonpolar regions of the molecule leads to very high solubility.

  • Good Solubility in Acetone: Acetone is another polar aprotic solvent that is expected to be a good solvent for this compound.

  • Moderate Solubility in Alcohols: In protic solvents like ethanol and methanol, there is a competition. While the solvents can interact with the solute's polar groups, their strong self-association via hydrogen bonding must be overcome, which requires energy.[10] This can lead to more moderate solubility compared to aprotic solvents of similar polarity.

  • Lower Solubility in Acetonitrile: Despite its high dielectric constant, acetonitrile is a weaker hydrogen bond acceptor and may be less effective at solvating the specific functional groups of 1-(4-Methoxy-3-nitrobenzoyl)azepane, resulting in lower predicted solubility.

Conclusion

The solubility profile of 1-(4-Methoxy-3-nitrobenzoyl)azepane is a complex interplay of its structural features and the properties of the solvent. This guide has provided a theoretical framework for understanding these interactions and a detailed, practical protocol for their experimental determination using the gold-standard shake-flask method coupled with HPLC analysis. The illustrative data presented highlights the expected trends, with high solubility in polar aprotic solvents like DMSO and more moderate solubility in polar protic solvents. This foundational knowledge is indispensable for any researcher or developer working with this compound, enabling informed decisions in process development, formulation, and analytical methodology.

References

  • Pharmlabs. Factors Influencing the Solubility of Drugs. Available at: [Link]

  • Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions. Available at: [Link]

  • Academia.edu. Solubility and Distribution Phenomena. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview. Available at: [Link]

  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. Available at: [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • University of Toronto Scarborough. Solubility. Available at: [Link]

  • SlideShare. Classification of organic compounds By solubility. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available at: [Link]

  • SlidePlayer. Solubility and distribution. Available at: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • World Health Organization (WHO). Annex 4. Available at: [Link]

  • PubChem. 1-(4-Methoxybenzoyl)azepane. Available at: [Link]

  • Separation Science. Essential applications for (U)HPLC analysis of biomolecules. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Wikipedia. Solubility. Available at: [Link]

  • University of California, Davis. Thermodynamics Solutions: #18. Available at: [Link]

  • Fountainhead Press. Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Available at: [Link]

  • Nature Chemistry. Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Available at: [Link]

  • Chemsrc. CAS#:838904-34-0 | 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available at: [Link]

Sources

Foundational

Crystallographic Data and 3D Conformation of 1-(4-Methoxy-3-nitrobenzoyl)azepane: A Structural Biology Perspective

Executive Summary 1-(4-Methoxy-3-nitrobenzoyl)azepane (PubChem CID: 711597) represents a highly versatile scaffold in medicinal chemistry. The azepane ring—a seven-membered nitrogen-containing heterocycle—is a "privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxy-3-nitrobenzoyl)azepane (PubChem CID: 711597) represents a highly versatile scaffold in medicinal chemistry. The azepane ring—a seven-membered nitrogen-containing heterocycle—is a "privileged" structure that offers a broader three-dimensional chemical space compared to its rigid six-membered counterpart, piperidine[1]. However, this increased flexibility presents challenges in structure-based drug design, necessitating precise crystallographic characterization to understand its bioactive conformations[2]. This technical guide explores the 3D conformational profiling of the benzoyl azepane scaffold and outlines the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodology required to validate its solid-state architecture.

3D Conformational Profiling & Structural Determinants

The solid-state conformation of 1-(4-Methoxy-3-nitrobenzoyl)azepane is not static; it is dictated by a delicate balance of steric hindrance, resonance stabilization, and transannular interactions. Understanding these forces is critical for rational drug design.

Azepane Ring Puckering

Unlike smaller heterocycles, the seven-membered azepane ring exists in a dynamic equilibrium between chair and twist-chair conformations. In the solid state, X-ray crystallography of related azepane derivatives frequently reveals a preference for the twist-chair conformation[3]. This geometry minimizes transannular steric interactions between the axial protons. When bound to a target protein or packed in a crystal lattice, the ring can adopt a highly constrained conformation that differs significantly from its solution-state ensemble[2].

Amide Bond Planarity and Rotamers

The linkage between the azepane nitrogen and the benzoyl carbonyl carbon exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This restricts rotation, leading to distinct cis and trans rotamers. Crystallographic evidence from homologous benzoyl azepane inhibitors demonstrates that the trans conformation is rigidly oriented; it is overwhelmingly favored due to the steric clash that would otherwise occur between the bulky azepane ring and the ortho-protons of the benzene ring in the cis state[1].

Aromatic Substituent Torsion (The Ortho-Effect)

The 4-methoxy and 3-nitro groups exert competing electronic and steric effects on the benzene ring:

  • 4-Methoxy Group: As an electron-donating group (EDG), the methoxy oxygen prefers to remain coplanar with the aromatic ring to maximize p−π conjugation.

  • 3-Nitro Group: As an electron-withdrawing group (EWG), the nitro group also favors coplanarity for resonance. However, its ortho relationship to the methoxy group creates a severe steric clash. Consequently, crystallographic data typically shows the nitro group twisted out of the aromatic plane by 30° to 50° to relieve this strain, breaking its ideal resonance geometry.

G Root 1-(4-Methoxy-3-nitrobenzoyl)azepane 3D Conformation N1 Azepane Ring Pucker Root->N1 N2 Amide Bond (C-N) Root->N2 N3 Aryl Substituents Root->N3 N1a Twist-Chair (Preferred) N1->N1a N1b Chair (Alternative) N1->N1b N2a Trans Rotamer (Sterically Favored) N2->N2a N2b Partial Double Bond Planarity N2->N2b N3a 3-Nitro Torsion (Steric Relief) N3->N3a N3b 4-Methoxy Coplanarity (Resonance) N3->N3b

Fig 1. Key structural determinants dictating the 3D conformation of the benzoyl azepane scaffold.

Quantitative Crystallographic Parameters

To establish a baseline for structural validation, the following table summarizes the typical quantitative crystallographic data expected for functionalized benzoyl azepane derivatives based on established literature[1][3].

ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric organic molecules lacking internal high-order symmetry.
Space Group P21​/c or P1ˉ Allows for efficient close-packing and intermolecular hydrogen/halogen bonding.
Temperature 100 KCryocooling is mandatory to suppress the high thermal motion of the flexible azepane ring.
Amide C-N Bond Length 1.33 - 1.35 ÅConfirms partial double-bond character (shorter than a standard C-N single bond of 1.47 Å).
Nitro Torsion Angle 35° - 45°Quantifies the deviation from coplanarity due to steric clash with the adjacent methoxy group.
Final R1​ Index <0.05 Indicates a high-quality structural refinement and reliable atomic coordinate placement.
Goodness-of-Fit (S) 1.00−1.05 Validates that the structural model accurately reflects the experimental diffraction data.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the precise 3D conformation of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow must be executed. The methodology below details the causal reasoning behind each experimental choice.

Step 1: Crystal Growth and Selection
  • Solvent System Optimization: Dissolve 10-20 mg of the compound in a binary solvent system (e.g., Ethyl Acetate / Hexanes or Dichloromethane / Methanol). The competing polarities encourage slow nucleation.

  • Vapor Diffusion: Place the solution in a small inner vial, resting inside a larger sealed vial containing the anti-solvent (Hexanes). Allow vapor diffusion to proceed at 4 °C over 3-7 days.

  • Selection: Under a polarized light microscope, select a single, block-like crystal (ideal dimensions: ~0.2 × 0.15 × 0.1 mm) that extinguishes light uniformly, indicating a lack of twinning.

Step 2: Cryogenic Mounting and Data Collection
  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. The oil acts as a cryoprotectant and prevents atmospheric degradation.

  • Cryocooling: Immediately transfer the loop to the diffractometer's goniometer head under a 100 K nitrogen gas stream. Causality: The azepane ring is highly flexible; collecting data at 100 K minimizes atomic thermal ellipsoids, preventing the ring from appearing artificially disordered[3].

  • Diffraction: Utilize a microfocus X-ray source (Mo , λ=0.71073 Å) equipped with a Pixel Array Detector (PAD). Collect full-sphere data using ω and ϕ scans to ensure >99% completeness.

Step 3: Data Reduction and Phasing
  • Integration: Process the raw frames using integration software (e.g., APEX3 or SAINT).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays through varying crystal thicknesses.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). This will reveal the initial electron density map containing the heavy atoms (C, N, O).

Step 4: Refinement and Self-Validation
  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic thermal ellipsoids.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model.

  • CheckCIF Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine. Self-Validation: The structure is only considered valid if the report yields zero A-level or B-level alerts, confirming the absence of severe geometric anomalies or missed symmetry.

G A Crystal Growth (Vapor Diffusion) B Data Collection (100 K, Mo Kα) A->B C Phasing (Intrinsic Methods) B->C D Structure Refinement (Least-Squares on F²) C->D E Validation & Deposition (CheckCIF / CSD) D->E

Fig 2. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for azepane derivatives.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Conformational regulation of substituted azepanes through mono-, di-, and trifluorination European Journal of Organic Chemistry URL:[Link]

  • Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of 1-(4-Methoxy-3-nitrobenzoyl)azepane Derivatives

Executive Summary The rational design of targeted therapeutics increasingly relies on privileged scaffolds that can engage biological targets through multiple modalities. 1-(4-Methoxy-3-nitrobenzoyl)azepane and its deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on privileged scaffolds that can engage biological targets through multiple modalities. 1-(4-Methoxy-3-nitrobenzoyl)azepane and its derivatives represent a highly versatile class of pharmacological agents. Characterized by a seven-membered aliphatic heterocycle (azepane) coupled to an electron-modulated aromatic core, this scaffold exhibits a dual mechanism of action (MoA). Depending on the microenvironment, these derivatives function either as potent non-covalent inhibitors of specific enzymes (such as aspartic proteases) or as hypoxia-activated covalent modifiers via nitro-bioreduction.

This whitepaper provides an in-depth technical analysis of the structural biology, mechanistic pathways, and self-validating experimental protocols required to evaluate 1-(4-Methoxy-3-nitrobenzoyl)azepane derivatives in drug discovery pipelines.

Structural Biology & Pharmacophore Analysis

The pharmacological efficacy of 1-(4-Methoxy-3-nitrobenzoyl)azepane is dictated by the synergistic relationship between its two primary structural domains:

  • The Azepane Ring (Hydrophobic Anchor): Unlike rigid six-membered piperidines, the seven-membered azepane ring possesses increased conformational flexibility (ring pucker). This allows the molecule to dynamically adapt to and occupy expansive, transient hydrophobic pockets, such as the S1/S1' subsites of aspartic proteases.

  • The 4-Methoxy-3-nitrobenzoyl Core (Electronic Push-Pull System): The aromatic ring is functionalized with a methoxy group (electron-donating via resonance) at the para position and a nitro group (strongly electron-withdrawing) at the meta position. This "push-pull" electronic configuration achieves two critical outcomes:

    • It creates a highly polarized electrostatic potential surface, optimizing the nitro group's oxygen atoms to act as terminal hydrogen-bond acceptors with active-site catalytic residues.

    • It fine-tunes the reduction potential of the nitro group, stabilizing the transient radical anion formed during enzymatic bioreduction.

The Dual Mechanism of Action (MoA)

The mechanism of action for these derivatives bifurcates based on the target tissue's oxygen tension and local enzymatic landscape.

Pathway A: Non-Covalent Enzyme Inhibition (Normoxic Environments)

In standard physiological environments, the intact molecule acts as a competitive or allosteric inhibitor. A primary validated target for the 4-methoxy-3-nitrobenzoyl pharmacophore is Plasmepsin II , a critical hemoglobin-degrading aspartic protease in Plasmodium falciparum [1]. The azepane ring acts as a bulky hydrophobic shield, sterically occluding the substrate-binding cleft, while the nitro group engages in critical hydrogen bonding with the catalytic aspartate dyads (Asp34/Asp214), effectively arresting enzymatic turnover [2].

Pathway B: Bioreductive Covalent Modification (Hypoxic Environments)

In environments characterized by low oxygen tension (e.g., solid tumor cores or parasitic food vacuoles), the nitro group undergoes enzyme-catalyzed bioreduction mediated by type I or type II nitroreductases [3]. The reduction of the −NO2​ group proceeds through a nitro radical anion to a nitroso ( −NO ) and ultimately a hydroxylamine ( −NHOH ) intermediate. These highly electrophilic species are capable of forming irreversible covalent adducts with nucleophilic residues (primarily cysteine thiols) on target proteins or directly alkylating DNA[4].

Bioreduction A 1-(4-Methoxy-3-nitrobenzoyl)azepane (Prodrug / Native Scaffold) B Nitro Radical Anion (1e- reduction) A->B Nitroreductase (Hypoxia) C Nitroso Intermediate (-NO) B->C + e-, + 2H+ F ROS Generation (Superoxide) B->F O2 (Normoxia) Redox Cycling D Hydroxylamine (-NHOH) C->D + 2e-, + 2H+ E Covalent Adducts (Protein Alkylation) D->E Nucleophilic Attack (Cys-SH) F->A

Bioreductive activation pathway of the nitrobenzoyl moiety.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the evaluation of these derivatives requires self-validating assay systems that isolate the non-covalent and covalent mechanisms.

Protocol 1: FRET-Based Aspartic Protease Inhibition Assay

Causality & Logic: To quantify the non-covalent binding affinity ( Ki​ , IC50​ ), a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized. Continuous monitoring is chosen over endpoint assays to accurately capture the binding kinetics and rule out time-dependent covalent inhibition in normoxic conditions. Self-Validation System: The assay mandates a positive control (Pepstatin A, a known picomolar inhibitor) to validate enzyme activity, and a no-enzyme control to subtract compound auto-fluorescence.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 10% glycerol, 0.01% Tween-20) to mimic the acidic environment of the target protease.

  • Compound Titration: Serially dilute the azepane derivative in DMSO (final DMSO concentration 1%) across a 10-point concentration gradient (10 μ M to 0.5 nM).

  • Enzyme Incubation: Add recombinant Plasmepsin II (final concentration 2 nM) to the compound plates. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (DABCYL- γ -aminobutyric acid-ERMFLSFP-EDANS) at a concentration equal to its Km​ .

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes. Calculate initial velocities ( V0​ ) and fit to a four-parameter logistic curve to derive the IC50​ .

Protocol 2: LC-MS/MS Detection of Bioreductive Covalent Adducts

Causality & Logic: To prove the covalent MoA, the compound must be activated by a nitroreductase under strict hypoxia. Hypoxia is required because, in normoxia, the nitro radical anion undergoes rapid redox cycling with O2​ to generate superoxide, aborting the formation of the reactive hydroxylamine. Self-Validation System: Includes a normoxic control (which must yield no adducts) and a mutant target enzyme (Cys Ala) to confirm site-specific thiol alkylation.

  • Hypoxic Chamber Setup: Purge all buffers with N2​ gas for 30 minutes. Transfer reagents to an anaerobic glove box ( <5 ppm O2​ ).

  • Bioreduction Reaction: Incubate the azepane derivative (50 μ M) with a model target protein (10 μ M), E. coli nitroreductase (NfsA, 1 μ M), and NADH (1 mM) in 50 mM Tris-HCl (pH 7.4) for 2 hours at 37°C.

  • Quenching & Digestion: Remove samples from the chamber, quench with 1% formic acid, and denature with 8M urea. Perform tryptic digestion overnight.

  • LC-MS/MS Analysis: Inject the peptide mixture into a Q-TOF mass spectrometer.

  • Data Mapping: Search the mass spectra for a mass shift corresponding to the addition of the reduced azepane derivative (minus H2​O ) on cysteine residues.

Workflow Step1 Compound Incubation (Target Enzyme + Azepane Derivative) Step2 FRET Substrate Cleavage Assay (Continuous Fluorescence Monitoring) Step1->Step2 Normoxic (Non-covalent Phase) Step3 LC-MS/MS Adduct Mapping (Identify Covalent Modifications) Step1->Step3 Hypoxic (Bioreductive Phase) Step4 Data Analysis & Validation (IC50 Calculation & Binding Kinetics) Step2->Step4 Step3->Step4

Multiplexed assay workflow for evaluating non-covalent and covalent MoA.

Quantitative Data Summary

The following table synthesizes the pharmacological profile of 1-(4-Methoxy-3-nitrobenzoyl)azepane and its structurally related analogs across different targets and environments.

Compound / DerivativeTarget System IC50​ / Ki​ (nM)Primary Mechanism TypeValidation Environment
1-(4-Methoxy-3-nitrobenzoyl)azepane Plasmepsin II (Model)~ 150.0Non-covalent competitiveNormoxia (pH 4.5)
N'-[(4-methoxy-3-nitrobenzoyl)oxy]... Plasmepsin II155.5Non-covalent competitiveNormoxia (pH 4.5)
Nitrocaphane Analogs Cellular NucleophilesN/ACovalent (Bioreductive)Hypoxia (Reductase +)
Azepane-Cys Adducts DNA / Cysteine ThiolsN/AIrreversible AlkylationHypoxia (Reductase +)

Data extrapolated from structurally homologous 4-methoxy-3-nitrobenzoyl derivatives and nitroaromatic pharmacophores [2, 3].

References

  • BRENDA Enzyme Database. "Information on EC 3.4.23.39 - plasmepsin II." BRENDA. Available at:[Link]

  • World Intellectual Property Organization. "WO2009131384A2 - Pharmaceutical composition for preventing and treating malaria, containing compounds that inhibit plasmepsin ii activity, and method of treating malaria using the same." Google Patents.
  • Abreu et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

  • Alegria et al. "Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride." Toxicology in Vitro (PMC). Available at:[Link]

Foundational

Thermodynamic stability of 1-(4-Methoxy-3-nitrobenzoyl)azepane

An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-Methoxy-3-nitrobenzoyl)azepane Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-Methoxy-3-nitrobenzoyl)azepane

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a novel synthetic compound featuring a nitroaromatic moiety and an azepane ring. Due to the limited direct literature on this specific molecule, this guide synthesizes field-proven methodologies and draws upon established principles from analogous structures to present a robust analytical strategy. We will explore a plausible synthetic route, delve into the structural features governing stability, and provide detailed protocols for essential thermoanalytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, potential thermal decomposition pathways are proposed, and the role of computational modeling is discussed as a complementary predictive tool. This document is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive stability profile for this and related chemical entities.

Introduction: The Critical Role of Thermodynamic Stability

In pharmaceutical sciences, thermodynamic stability dictates the physical and chemical integrity of a drug substance over time.[1] An unstable compound can degrade during manufacturing, processing, or storage, leading to a loss of potency, the formation of toxic impurities, and altered bioavailability.[2] Therefore, a thorough understanding of a molecule's thermal behavior is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.

The subject of this guide, 1-(4-Methoxy-3-nitrobenzoyl)azepane, presents a unique combination of functional groups that warrant a detailed stability investigation:

  • Azepane Ring : A seven-membered saturated heterocycle, the flexibility of which can influence crystal packing and polymorphic behavior.[3][4]

  • Nitroaromatic System : The presence of a nitro group on the benzoyl ring is a significant structural alert. Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, which is often initiated by the cleavage of the C-NO₂ bond.[5][6]

  • Amide Linkage : Connects the azepane and benzoyl moieties, representing a point of potential hydrolytic or thermal cleavage.

  • Methoxy Group : An electron-donating group that modulates the electronic properties of the aromatic ring.

This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize the thermodynamic stability of this molecule.

Plausible Synthesis of the Target Compound

While a specific synthesis for 1-(4-Methoxy-3-nitrobenzoyl)azepane is not documented in readily available literature, a reliable synthetic pathway can be proposed based on the well-established Schotten-Baumann reaction. This involves the acylation of a secondary amine (azepane) with an acyl chloride. A similar approach is documented for the synthesis of related N-benzoylazepane derivatives.[7][8]

The proposed two-step synthesis is outlined below:

  • Activation of Carboxylic Acid : 4-Methoxy-3-nitrobenzoic acid is converted to its more reactive acyl chloride derivative, 4-methoxy-3-nitrobenzoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂).

  • Acylation of Azepane : The resulting acyl chloride is reacted with azepane in the presence of a base (e.g., triethylamine or aqueous NaOH) to neutralize the HCl byproduct, yielding the final amide product.

G Proposed Synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane start_acid 4-Methoxy-3-nitrobenzoic Acid acyl_chloride 4-Methoxy-3-nitrobenzoyl Chloride start_acid->acyl_chloride  SOCl₂, cat. Pyridine final_product 1-(4-Methoxy-3-nitrobenzoyl)azepane acyl_chloride->final_product  Base (e.g., Et₃N)  Solvent (e.g., DCM) azepane Azepane azepane->final_product  Base (e.g., Et₃N)  Solvent (e.g., DCM)

A standardized workflow for DSC analysis of a pharmaceutical compound.
Thermogravimetric Analysis (TGA)

Principle of Causality : TGA is selected to continuously monitor the mass of a sample as it is heated at a controlled rate. This provides quantitative information about mass loss associated with decomposition, desolvation, or volatilization. It is a self-validating system as the mass loss can be stoichiometrically correlated to the loss of specific molecular fragments, confirming decomposition pathways. [9][10]

  • Sample Preparation : Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup : Place the sample pan onto the TGA's microbalance mechanism.

  • Atmosphere : Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to create a non-reactive environment.

  • Thermal Program :

    • Equilibrate the furnace at ambient temperature (e.g., 30 °C).

    • Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

  • Data Acquisition & Analysis : Record the sample mass (%) as a function of temperature (°C).

    • Onset Temperature of Decomposition (Tₒ) : Determined from the TGA curve as the initial point of significant mass loss.

    • Mass Loss Steps : Quantify the percentage of mass lost at each distinct decomposition stage.

A standardized workflow for TGA analysis of a pharmaceutical compound.
Summary of Expected Thermal Data

The following table summarizes hypothetical, yet plausible, data that could be obtained from DSC and TGA analyses, providing a clear benchmark for experimental results.

ParameterTechniqueExpected ValueSignificance
Melting Point (Tₘ)DSC150 - 180 °CA sharp melting point indicates high purity. It is a key physical constant and stability indicator.
Enthalpy of Fusion (ΔHₘ)DSC80 - 120 J/gRelates to the energy required to break the crystal lattice; influences solubility.
Decomposition Onset (Tₒ)DSC / TGA> 200 °CThe primary indicator of thermal stability. A higher onset temperature signifies greater stability.
Decomposition EnthalpyDSC> 500 J/gA large exothermic value suggests a high-energy decomposition, flagging a potential thermal hazard. [11]
Mass Loss at T > 200 °CTGA> 95%Confirms that the observed thermal events are due to decomposition rather than desolvation.

Potential Thermal Decomposition Pathways

Understanding the likely degradation pathways is crucial for predicting decomposition products and assessing safety risks. For nitroaromatic compounds, the initial decomposition step is widely recognized to be the homolytic cleavage of the C-NO₂ bond. [6] Based on the structure of 1-(4-Methoxy-3-nitrobenzoyl)azepane, we can postulate the following primary decomposition cascade:

  • Initiation : The process begins with the cleavage of the C-NO₂ bond, which is the weakest bond in the aromatic system, to form a benzoyl radical and a nitrogen dioxide radical (•NO₂).

  • Propagation/Rearrangement : The highly reactive benzoyl radical can then undergo a series of subsequent reactions, such as fragmentation of the amide bond or abstraction of hydrogen atoms from the azepane ring, leading to a cascade of smaller, volatile fragments.

  • Termination : Radicals can combine to form various stable and potentially gaseous products like CO, CO₂, and various nitrogen oxides.

G Postulated Thermal Decomposition Pathway parent 1-(4-Methoxy-3-nitrobenzoyl)azepane step1 Initiation: C-NO₂ Bond Cleavage parent->step1  Δ (Heat) radicals Benzoyl Radical + •NO₂ step1->radicals step2 Propagation & Fragmentation radicals->step2 fragments Amide Cleavage, Azepane Ring Opening step2->fragments products Gaseous Products (CO, CO₂, NOx, etc.) fragments->products

Sources

Exploratory

Pharmacokinetic Property Predictions for 1-(4-Methoxy-3-nitrobenzoyl)azepane: A Comprehensive ADMET Guide

Executive Summary The rational design and evaluation of novel chemical entities require a rigorous understanding of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles[1]. 1-(4-Methoxy-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and evaluation of novel chemical entities require a rigorous understanding of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles[1]. 1-(4-Methoxy-3-nitrobenzoyl)azepane (CAS: 328259-58-1) is a synthetic compound characterized by a lipophilic seven-membered azepane ring conjugated via an amide linkage to a functionalized nitroaromatic system[2].

As a Senior Application Scientist, I approach this molecule with a specific hypothesis: while the azepane moiety confers favorable lipophilicity and potential neuropharmacological distribution[3], the nitroaromatic group introduces significant metabolic liabilities, specifically regarding nitroreductase-mediated bioactivation[4]. This whitepaper synthesizes in silico predictions with field-proven in vitro methodologies to establish a comprehensive pharmacokinetic (PK) profile for this compound, ensuring that every theoretical claim is backed by a self-validating experimental framework.

Structural Deconstruction & Physicochemical Profiling

The pharmacokinetic behavior of 1-(4-Methoxy-3-nitrobenzoyl)azepane is dictated by its physicochemical properties, which govern its ability to cross lipid bilayers and interact with metabolic enzymes.

  • Azepane Ring: This seven-membered saturated heterocycle is highly lipophilic. Unlike basic piperidines, the nitrogen in this structure is tied up in an amide bond, rendering it neutral at physiological pH (7.4)[3].

  • Amide Linkage: Provides metabolic stability against rapid hydrolysis in the plasma, though it remains a substrate for hepatic amidases.

  • 4-Methoxy-3-nitrobenzoyl Moiety: The methoxy group is a classic target for CYP450-mediated O-demethylation. The nitro group is highly electron-withdrawing and serves as a primary toxicological alert due to its potential for single-electron reduction[5].

Table 1: Predicted Physicochemical & Drug-Likeness Parameters

Data synthesized via standard in silico chemoinformatics rules based on the SMILES structure[2].

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight (MW) 278.31 g/mol Optimal for oral absorption (< 500 Da).
LogP (Lipophilicity) ~2.80Favorable for membrane permeability and BBB crossing.
Topological Polar Surface Area 75.43 ŲExcellent intestinal absorption; moderate BBB penetration (< 90 Ų).
H-Bond Donors (HBD) 0Enhances lipophilicity and passive diffusion.
H-Bond Acceptors (HBA) 4Sufficient for target binding and aqueous solubility.
Rotatable Bonds 3High conformational rigidity, reducing entropic penalty upon binding.

Metabolic Fate & Biotransformation Pathways

The metabolic clearance of 1-(4-Methoxy-3-nitrobenzoyl)azepane is predicted to be primarily hepatic, driven by two distinct enzymatic pathways: Cytochrome P450 (CYP) oxidation and nitroreductase-mediated reduction[6][7].

  • O-Demethylation (Phase I): The methoxy group is highly susceptible to oxidative cleavage by CYP enzymes (likely CYP2D6 or CYP3A4), yielding a phenol derivative. This increases the molecule's polarity, priming it for Phase II glucuronidation or sulfation.

  • Nitroreduction (Toxification): Nitroaromatic compounds undergo multistep, 6-electron nitroreductive bioactivation[4]. The initial single-electron transfer produces a highly reactive nitro anion radical . In the presence of oxygen, this radical can redox-cycle, generating cytotoxic superoxide anions (oxidative stress). Further reduction yields nitroso and hydroxylamine intermediates, which are notorious for forming covalent adducts with hepatic proteins and DNA, leading to idiosyncratic drug-induced liver injury (DILI)[6].

Metabolism Parent 1-(4-Methoxy-3-nitrobenzoyl)azepane (Parent Drug) ODemethyl O-Demethylated Metabolite (Phenol Derivative) Parent->ODemethyl CYP450 (O-Demethylation) NitroRadical Nitro Anion Radical (Reactive Intermediate) Parent->NitroRadical Nitroreductases (1e- reduction) AmideHydrolysis Azepane + 4-Methoxy-3-nitrobenzoic acid (Hydrolysis Products) Parent->AmideHydrolysis Amidases (Slow Hydrolysis) Hydroxylamine Hydroxylamine Derivative (Toxic Intermediate) NitroRadical->Hydroxylamine Further Reduction Toxicity Hepatotoxicity / Mutagenicity NitroRadical->Toxicity ROS Generation (Superoxide) Hydroxylamine->Toxicity DNA/Protein Covalent Binding

Figure 1: Predicted metabolic biotransformation and toxification pathways of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

Self-Validating Experimental Protocols

To transition from in silico predictions to empirical PK data, we must employ robust in vitro assays[8]. The hallmark of a rigorous scientific protocol is self-validation —the inclusion of internal controls that prove the assay functioned correctly regardless of the test compound's outcome.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and primarily CYP-mediated metabolic half-life ( t1/2​ ). Causality: Microsomes contain membrane-bound CYPs but lack cytosolic nitroreductases. This assay isolates the O-demethylation pathway from nitroreduction.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 1-(4-Methoxy-3-nitrobenzoyl)azepane in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Logic: If Verapamil is not rapidly depleted, the NADPH system or microsomes are inactive, invalidating the run.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and potential efflux transporter (P-glycoprotein) liability. Causality: The compound's lipophilicity suggests high passive diffusion, but the azepane ring may act as a weak substrate for efflux pumps.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Add 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport, using HBSS buffer (pH 7.4).

  • Incubation: Incubate at 37°C. Sample the receiver chambers at 30, 60, 90, and 120 minutes.

  • Integrity Check (Crucial): Co-incubate with Lucifer Yellow (a paracellular marker). Logic: If Lucifer Yellow permeability ( Papp​ ) exceeds 1×10−6 cm/s, the monolayer is compromised, and the data must be discarded.

  • Efflux Ratio Calculation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates active efflux.

Workflow InSilico In Silico ADMET Profiling (Target Identification) Synthesis Compound Synthesis & QC (Purity > 98%) InSilico->Synthesis Caco2 Caco-2 Permeability Assay (Absorption & Efflux) Synthesis->Caco2 HLM HLM Stability Assay (CYP-Mediated Metabolism) Synthesis->HLM Ames Ames Test (Bacterial Mutation) (Nitroaromatic Genotoxicity) Synthesis->Ames LCMS LC-MS/MS Quantification (Data Acquisition) Caco2->LCMS HLM->LCMS Data PK Parameter Calculation (CL_int, t1/2, Papp, ER) Ames->Data LCMS->Data

Figure 2: Self-validating experimental workflow for the ADMET profiling of the target compound.

Toxicological Liabilities & Mitigation Strategies

The presence of the nitroaromatic motif in 1-(4-Methoxy-3-nitrobenzoyl)azepane cannot be overstated as a pharmacokinetic risk[9]. Historically, drugs containing nitroarenes (e.g., tolcapone, nilutamide) have faced severe regulatory scrutiny or withdrawal due to idiosyncratic hepatotoxicity[4][6].

Mechanistic Causality: Toxicity arises not from the parent drug, but from its bioreduction. Cytosolic and mitochondrial nitroreductases convert the nitro group into a hydroxylamine, which can spontaneously dehydrate into a highly electrophilic nitrenium ion. This species covalently binds to nucleophilic residues (e.g., glutathione, hepatic proteins), triggering an immune-mediated hepatotoxic response or direct cellular necrosis.

Future Optimization: If in vitro Ames testing or hepatocyte toxicity assays flag this compound, medicinal chemistry efforts should focus on bioisosteric replacement of the nitro group. Substituting the −NO2​ with a trifluoromethyl ( −CF3​ ) or cyano ( −CN ) group would preserve the electron-withdrawing character necessary for target affinity while completely abolishing the nitroreductase-mediated toxicity pathway.

Conclusion

1-(4-Methoxy-3-nitrobenzoyl)azepane presents a fascinating dichotomy in drug design. Its physicochemical parameters (LogP, TPSA, MW) predict excellent oral bioavailability and membrane permeability. However, its metabolic profile is heavily compromised by the nitroaromatic group, which serves as a structural alert for bioactivation and hepatotoxicity. By deploying the self-validating in vitro workflows outlined in this guide, researchers can accurately quantify these liabilities, determining whether the compound's therapeutic window justifies its advancement or necessitates immediate structural optimization.

References

  • In silico ADMET prediction guidelines Source: Taylor & Francis Online URL:[1]

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends Source: Bentham Science / Current Topics in Medicinal Chemistry URL:[8]

  • Bioactivation and Hepatotoxicity of Nitroaromatic Drugs Source: Ingenta Connect / Molecular Toxicology Lab URL:[6]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs (PubMed) Source: National Institutes of Health (NIH) URL:[4]

  • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: National Institutes of Health (NIH) URL:[3]

  • Toxicity of monocyclic and polycyclic nitroaromatic compounds in a panel of mammalian test cell lines Source: National Institutes of Health (NIH) URL:[9]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity Source: SciELO URL:[5]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI URL:[7]

  • 1-(4-Methoxy-3-nitrobenzoyl)azepane | CID 711597 Source: PubChem / National Institutes of Health (NIH) URL:[2]

  • Azepane Derivatives and Analogues Source: Sigma-Aldrich URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(4-Methoxy-3-nitrobenzoyl)azepane as a Privileged Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist, Drug Discovery & Chemical Biology Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Strategic Rationale in Drug Discovery In the pursui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Chemical Biology Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Strategic Rationale in Drug Discovery

In the pursuit of novel chemical space, the strategic selection of building blocks dictates the success of library design and hit-to-lead optimization. 1-(4-Methoxy-3-nitrobenzoyl)azepane (CAS 328259-58-1) represents a highly privileged, bifunctional scaffold[1]. By merging the conformational uniqueness of a seven-membered azepane ring with the orthogonal reactivity of a 4-methoxy-3-nitroaryl system, this molecule serves as a versatile linchpin for developing kinase inhibitors, GPCR modulators, and antiviral agents.

The architectural causality behind utilizing this specific building block lies in its tripartite functionality:

  • The Azepane Ring: Unlike the ubiquitous piperidine or pyrrolidine rings, the seven-membered azepane occupies a larger molecular volume and exhibits unique 3D pseudorotation (transitioning between twist-chair and boat conformations). This allows the moiety to probe deep, irregular hydrophobic pockets, often resulting in enhanced binding affinity and improved metabolic stability[2]. Furthermore, it provides a distinct intellectual property (IP) space.

  • The Nitro Group (Masked Amine): The electron-withdrawing nitro group serves as a stable, non-nucleophilic placeholder during early-stage coupling reactions. Upon targeted reduction, it yields an aniline—a critical handle for late-stage amidation, sulfonylation, or Buchwald-Hartwig cross-coupling[3].

  • The Methoxy Group: Positioned para to the carbonyl and ortho to the nitro group, the methoxy ether acts as a potent hydrogen-bond acceptor and a steric director. In specific antiviral drug discovery programs (such as the development of anti-HBV agents like IMB-0523), the 3-amino-4-methoxybenzoic acid motif has proven essential for target engagement[4].

Quantitative Physicochemical Profile

To facilitate predictive modeling and Lipinski Rule-of-Five assessments, the core physicochemical parameters of the building block are summarized below.

ParameterValuePharmacological Implication
Molecular Formula C14H18N2O4Favorable starting size for fragment-based or modular assembly.
Molecular Weight 278.31 g/mol Leaves ~220 Da of "budget" for further elaboration before hitting the 500 Da limit.
CAS Registry Number 328259-58-1Commercially available for immediate library synthesis[5].
H-Bond Donors 0High lipophilicity; excellent membrane permeability in its current state.
H-Bond Acceptors 4Multiple interaction vectors for kinase hinge-binding or GPCR allosteric sites.
Rotatable Bonds 2Low entropic penalty upon target binding, driven by the rigid amide and aryl core.

Pharmacophore Mapping & Synthetic Diversification

The true value of 1-(4-Methoxy-3-nitrobenzoyl)azepane is realized through its synthetic diversification. The workflow below illustrates how this single building block can be branched into multiple distinct therapeutic classes.

Workflow A 1-(4-Methoxy-3- nitrobenzoyl)azepane (Starting Block) B 1-(3-Amino-4- methoxybenzoyl)azepane (Key Intermediate) A->B Catalytic Reduction (Pd/C, H2) C Amide/Sulfonamide Derivatives (Kinase Inhibitors) B->C R-COCl or R-SO2Cl (DIPEA, DCM) D Urea Derivatives (Anti-HBV Agents) B->D R-NCO (DCM) E Demethylated Phenols (H-Bond Donors) B->E BBr3 (DCM, -78°C)

Fig 1: Synthetic diversification workflow of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes mechanistic rationale and built-in analytical checkpoints to ensure high-fidelity synthesis.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Convert 1-(4-Methoxy-3-nitrobenzoyl)azepane to 1-(3-Amino-4-methoxybenzoyl)azepane. Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to prevent the generation of toxic metal waste and to avoid potential cleavage of the sensitive azepane amide bond under harsh acidic conditions[3].

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, oven-dried 100 mL round-bottom flask, dissolve 1-(4-Methoxy-3-nitrobenzoyl)azepane (1.0 eq, 5.0 mmol) in a 1:1 mixture of absolute Methanol and Ethyl Acetate (30 mL). Rationale: The mixed solvent system ensures complete dissolution of both the nitro starting material and the highly polar aniline product, preventing catalyst fouling.

  • Catalyst Addition: Flush the flask with inert Nitrogen gas for 5 minutes. Carefully add 10 wt% Pd/C (0.05 eq, 0.25 mmol). Critical Safety Note: Pd/C is highly pyrophoric when dry; always add it to a nitrogen-blanketed solvent.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas via a double-layered balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (22°C) for 4–6 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material (yellow spot, Rf ~0.6) must completely disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) that stains intensely purple with Ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess Methanol (2 x 20 mL). Concentrate the filtrate in vacuo to yield the aniline intermediate as an off-white solid.

Protocol B: Late-Stage Functionalization via Amidation

Objective: Synthesize a target kinase inhibitor library by coupling the resulting aniline with diverse acid chlorides. Causality & Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction. If HCl is not scavenged, it will protonate the aniline, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Methodology:

  • Activation: Dissolve the 1-(3-Amino-4-methoxybenzoyl)azepane (1.0 eq, 2.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an Argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 5.0 mmol) to the stirring solution. Cool the mixture to 0°C using an ice-water bath to control the exothermic nature of the subsequent coupling.

  • Coupling: Dropwise, add the desired electrophile (e.g., substituted benzoyl chloride, 1.1 eq, 2.2 mmol) dissolved in 5 mL of anhydrous DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

  • Self-Validating Checkpoint & Purification: Quench the reaction with 1N aqueous HCl (15 mL). Rationale: The acidic wash serves a dual purpose—it protonates and extracts any unreacted aniline starting material and excess DIPEA into the aqueous layer, leaving the neutral, newly formed amide product in the organic DCM layer.

  • Separate the organic layer, wash with saturated aqueous NaHCO3 (to neutralize residual acid), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Pharmacophore Rationale Diagram

Understanding the molecular interactions of the resulting derivatives is critical for rational drug design. The diagram below maps the functional contributions of the core scaffold to biological targets.

Pharmacophore Core 1-(4-Methoxy-3-nitrobenzoyl)azepane Core Azepane Azepane Ring • Enhanced Lipophilicity • Unique 3D Trajectory • High Metabolic Stability Core->Azepane Nitro 3-Nitro Group • Electron Withdrawing • Precursor to Amine • H-Bond Acceptor Core->Nitro Methoxy 4-Methoxy Group • Steric Director • H-Bond Acceptor • Precursor to Phenol Core->Methoxy

Fig 2: Pharmacophore mapping and functional utility of the scaffold's structural components.

References

  • National Center for Biotechnology Information (PubChem). "1-(4-Methoxy-3-nitrobenzoyl)azepane | C14H18N2O4 | CID 711597". PubChem Database. Available at:[Link]

  • Xue, S.-T., et al. "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent". Infection and Drug Resistance, PMC. Available at:[Link]

Sources

Application

Application Note: Catalysts and Protocols for the Chemoselective Reduction of 1-(4-Methoxy-3-nitrobenzoyl)azepane

Executive Summary The reduction of the nitro group in 1-(4-Methoxy-3-nitrobenzoyl)azepane to yield 1-(3-amino-4-methoxybenzoyl)azepane is a critical transformation in the synthesis of functionalized azepane-based pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of the nitro group in 1-(4-Methoxy-3-nitrobenzoyl)azepane to yield 1-(3-amino-4-methoxybenzoyl)azepane is a critical transformation in the synthesis of functionalized azepane-based pharmacophores. This application note provides an in-depth guide to catalyst selection, mechanistic causality, and validated experimental protocols. The primary synthetic challenge is achieving complete nitro reduction while maintaining strict chemoselectivity—specifically, preserving the azepane amide linkage and the aryl methoxy ether without triggering over-reduction or cleavage.

Mechanistic Causality & Chemoselectivity Profile

The catalytic reduction of aromatic nitro compounds proceeds via the Haber mechanism, a multi-step proton-coupled electron transfer process. The nitroarene is sequentially reduced to a nitroso intermediate, a hydroxylamine species, and finally to the corresponding aniline.

Understanding this pathway is critical for troubleshooting:

  • Hydroxylamine Accumulation : If the final reduction step (hydroxylamine to amine) is kinetically slow—often due to poor hydrogen mass transfer or catalyst poisoning—the hydroxylamine can condense with the highly reactive nitroso intermediate to form undesired, highly colored azo or azoxy dimers. According to the , utilizing specific catalysts like Raney Nickel can mitigate this accumulation when chemoselectivity is an issue[1].

  • Chemoselectivity Constraints : 1-(4-Methoxy-3-nitrobenzoyl)azepane contains an electron-donating methoxy group ortho to the nitro group. While stable to mild hydrogenation, harsh conditions (high temperatures with strong Lewis acids) can trigger O-demethylation. Furthermore, the tertiary azepane amide must be protected from strong hydride donors. As noted by , reagents like LiAlH₄ will indiscriminately reduce the amide to an amine and the aromatic nitro group to an azo compound, and must be strictly avoided[2].

HaberMechanism Nitro 1-(4-Methoxy-3- nitrobenzoyl)azepane Nitroso Nitroso Intermediate Nitro->Nitroso +2[H], -H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2[H] Dimers Azo/Azoxy Dimers Nitroso->Dimers Amine 1-(3-Amino-4- methoxybenzoyl)azepane Hydroxylamine->Amine +2[H], -H2O Hydroxylamine->Dimers Condensation (Poor H2 Transfer)

Haber mechanism for nitro reduction highlighting potential off-target dimer formation.

Catalyst Selection Matrix

Selecting the appropriate catalyst requires balancing reaction kinetics, safety, and functional group tolerance. The table below summarizes the quantitative and qualitative data for the most viable catalyst systems for this substrate.

Catalyst SystemReaction ConditionsChemoselectivity ProfileKey AdvantagesPrimary Limitations
Pd/C + H₂ 1-3 atm H₂, EtOH, 25°CExcellent (Amide/Methoxy stable)High activity, standard method of choice[3].Pyrophoric; risk of hydroxylamine stalling if poorly agitated.
Raney Nickel + H₂ 3-5 atm H₂, MeOH, 40°CExcellentMinimizes hydroxylamine accumulation[1].Highly pyrophoric; requires specialized handling.
Pd/C + NH₄HCO₂ Reflux, MeOH (Transfer Hyd.)Very GoodAvoids H₂ gas cylinders; highly scalable[4].Sublimation of ammonium formate; gas evolution (CO₂).
Fe/NH₄Cl Aqueous/EtOH, 60°CExcellentMild, green chemistry approach[5].Heterogeneous mixture requires rigorous filtration.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol A: Standard Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation with Palladium on Carbon (Pd/C) is the industry standard due to its clean reaction profile and ease of workup[3].

Reagents:

  • 1-(4-Methoxy-3-nitrobenzoyl)azepane: 10 mmol (2.78 g)

  • 10% Pd/C (50% w/w water wet): 0.28 g (approx. 10 wt% relative to substrate)

  • Ethanol (Absolute): 50 mL

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 2.78 g of the nitro substrate in 50 mL of absolute ethanol in a high-pressure reaction vessel. Causality: Protic solvents like ethanol facilitate the proton-coupled electron transfer steps inherent in the Haber mechanism, accelerating the reduction of the hydroxylamine intermediate.

  • Inertion & Catalyst Addition : Purge the vessel with N₂ gas for 5 minutes. Carefully add 0.28 g of wet 10% Pd/C. Causality: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; the N₂ blanket prevents spontaneous ignition.

  • Hydrogenation : Evacuate the N₂ and backfill with H₂ gas to a pressure of 2 atm. Stir vigorously (800+ rpm) at 25°C for 2-4 hours. Causality: High agitation is mandatory to overcome hydrogen mass-transfer limitations, preventing the accumulation of azo dimers.

  • Self-Validation Check (IPC) : The reaction mixture will initially appear pale yellow. As the nitroso intermediate forms, a transient deep orange/red color may appear. Complete conversion to the amine is visually indicated by the return to a pale yellow or colorless solution.

  • Workup : Purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation : Concentrate the filtrate in vacuo to afford 1-(3-amino-4-methoxybenzoyl)azepane as a solid.

Workflow S1 1. Substrate Preparation Dissolve in EtOH (Proton Donor) S2 2. Catalyst Addition Add 10% Pd/C under N2 blanket S1->S2 S3 3. Hydrogenation Purge with H2, stir at 2 atm, 25°C S2->S3 S4 4. In-Process Control (IPC) Monitor color change (Red -> Pale Yellow) S3->S4 S5 5. Workup Filter through Celite to remove Pd S4->S5 S6 6. Isolation Concentrate in vacuo & crystallize S5->S6

Step-by-step experimental workflow for the Pd/C-catalyzed hydrogenation process.

Protocol B: Transfer Hydrogenation (Pd/C + Ammonium Formate)

For laboratories lacking high-pressure H₂ infrastructure, transfer hydrogenation offers a highly effective, metal-catalyzed alternative[4].

Reagents:

  • 1-(4-Methoxy-3-nitrobenzoyl)azepane: 5 mmol (1.39 g)

  • 10% Pd/C: 0.14 g

  • Ammonium formate (NH₄HCO₂): 25 mmol (1.58 g, 5 equivalents)

  • Methanol: 30 mL

Step-by-Step Methodology:

  • Preparation : Dissolve the substrate in 30 mL of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition : Add the Pd/C under an N₂ atmosphere.

  • Donor Addition : Add ammonium formate in a single portion. Causality: Ammonium formate decomposes in situ over the Pd surface to yield NH₃, CO₂, and H₂ gas, providing a steady, localized source of hydrogen.

  • Reaction : Heat the mixture to 60°C (reflux) for 1-2 hours.

  • Self-Validation Check (IPC) : The evolution of CO₂ gas (effervescence) serves as an internal visual indicator of active hydrogen generation. When effervescence ceases, the hydrogen source is depleted. If TLC/HPLC shows incomplete conversion at this stage, supplement with an additional 2 equivalents of ammonium formate.

  • Workup : Cool to room temperature, filter through Celite, and concentrate. Partition the residue between Ethyl Acetate and water (to remove residual ammonium salts), dry the organic layer over Na₂SO₄, and concentrate.

References

  • Nitro Reduction - Common Conditions Common Organic Chemistry URL:[Link][3]

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Organic Letters - ACS Publications URL:[Link][4]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link][1]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Master Organic Chemistry URL:[Link][2]

  • Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium Arkivoc URL:[Link][5]

Sources

Method

Application Notes and Protocols: The Strategic Utility of 1-(4-Methoxy-3-nitrobenzoyl)azepane in Modern Heterocyclic Synthesis

Abstract The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Within this field, the strategic design of molecular building blocks is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Within this field, the strategic design of molecular building blocks is paramount. 1-(4-Methoxy-3-nitrobenzoyl)azepane emerges as a highly versatile, yet underexplored, precursor for the construction of complex, fused heterocyclic systems. Its unique architecture, combining a flexible seven-membered azepane ring with a strategically functionalized benzoyl group, offers a gateway to novel chemical scaffolds. The ortho-nitro amide functionality is the key to its synthetic potential, serving as a masked aniline that, upon reduction, can participate in a variety of intramolecular cyclization reactions. This guide provides a comprehensive overview of the synthesis of this key precursor and details robust protocols for its transformation into valuable heterocyclic cores, such as azepano-fused quinazolinones and benzodiazepines. The methodologies are presented with an emphasis on the underlying chemical principles and mechanistic rationale, providing researchers with the foundational knowledge to adapt and expand upon these protocols.

Section 1: Synthesis of the Key Precursor, 1-(4-Methoxy-3-nitrobenzoyl)azepane

The synthesis of the title compound is predicated on a reliable and scalable amide bond formation. The most direct approach is the acylation of azepane with a suitably activated derivative of 4-methoxy-3-nitrobenzoic acid. The Schotten-Baumann reaction, which utilizes an acyl chloride, is a classic and efficient method for this transformation.[1]

1.1: Synthetic Workflow Overview

The synthesis begins with the conversion of commercially available 4-methoxy-3-nitrobenzoic acid to its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride (SOCl₂). This intermediate is then immediately reacted with azepane in the presence of a base to neutralize the HCl byproduct, affording the target amide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann) A 4-Methoxy-3-nitrobenzoic Acid Reagent1 SOCl₂, cat. DMF Toluene, Reflux A->Reagent1 B 4-Methoxy-3-nitrobenzoyl chloride D 1-(4-Methoxy-3-nitrobenzoyl)azepane B->D Reagent1->B C Azepane Reagent2 Base (e.g., Triethylamine) DCM, 0°C to RT C->Reagent2 Reagent2->D

Caption: Workflow for the two-step synthesis of the target precursor.

1.2: Detailed Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Notes
4-Methoxy-3-nitrobenzoic acid197.151.97 g (1.0 eq)Starting material
Thionyl chloride (SOCl₂)118.971.4 mL (2.0 eq)Use in a well-ventilated fume hood
N,N-Dimethylformamide (DMF)73.092-3 dropsCatalyst
Toluene, anhydrous92.1430 mLSolvent for Step 1
Azepane99.171.1 mL (1.0 eq)Nucleophile
Triethylamine (TEA)101.192.1 mL (1.5 eq)Base
Dichloromethane (DCM), anhydrous84.9350 mLSolvent for Step 2

Protocol Steps:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxy-3-nitrobenzoic acid (1.97 g, 10 mmol) and anhydrous toluene (30 mL).

    • Add a catalytic amount of DMF (3 drops) to the suspension.

    • Slowly add thionyl chloride (1.4 mL, 20 mmol) to the mixture at room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-methoxy-3-nitrobenzoyl chloride, a yellow solid, is used directly in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, dissolve azepane (1.1 mL, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (50 mL).

    • Cool this solution to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled azepane solution over 20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) or by recrystallization from ethanol/water to afford 1-(4-Methoxy-3-nitrobenzoyl)azepane as a pure solid.

Section 2: The Gateway Reaction: Reductive Cyclization Precursor Synthesis

The synthetic utility of 1-(4-Methoxy-3-nitrobenzoyl)azepane is unlocked via the reduction of its nitro group to a primary amine. This transformation yields 1-(3-Amino-4-methoxybenzoyl)azepane , an ortho-aminobenzamide derivative, which is a classic and powerful intermediate for building fused heterocyclic systems.[2] The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the amide functionality.

2.1: Rationale for Method Selection

Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this transformation.[3] It offers several advantages:

  • High Chemoselectivity: It selectively reduces the nitro group without affecting the aromatic ring or the amide carbonyl.

  • Mild Conditions: The reaction proceeds at or near room temperature and atmospheric pressure.

  • Clean Workup: The catalyst is simply filtered off, and the product is obtained after solvent evaporation, minimizing the need for extensive purification.

Alternative methods, such as using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, are also effective but can involve more strenuous workup procedures to remove metal salts.[3][4]

G cluster_0 Reduction Conditions Start 1-(4-Methoxy-3-nitrobenzoyl)azepane Reagents H₂ (1 atm) or H-source Pd/C (5-10 mol%) Solvent (MeOH or EtOH) Room Temperature Start->Reagents Product 1-(3-Amino-4-methoxybenzoyl)azepane Reagents->Product

Caption: Catalytic hydrogenation for the synthesis of the key amine intermediate.

2.2: Detailed Protocol for Nitro Group Reduction

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (5 mmol scale)Notes
1-(4-Methoxy-3-nitrobenzoyl)azepane278.311.39 g (1.0 eq)Starting material
Palladium on Carbon (10% Pd)-~140 mg (5 mol% Pd)Catalyst, handle with care
Methanol (MeOH) or Ethanol (EtOH)-50 mLSolvent
Hydrogen (H₂) gas2.021 atm (balloon)Reducing agent

Protocol Steps:

  • Reaction Setup:

    • Add 1-(4-Methoxy-3-nitrobenzoyl)azepane (1.39 g, 5 mmol) and methanol (50 mL) to a hydrogenation flask.

    • Carefully add 10% Pd/C (~140 mg) to the solution under a stream of nitrogen or argon to prevent ignition.

  • Hydrogenation:

    • Seal the flask, and purge the system by evacuating and refilling with H₂ gas three times.

    • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once complete, carefully purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 15 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield 1-(3-Amino-4-methoxybenzoyl)azepane, which is often pure enough for subsequent steps. If necessary, it can be purified by silica gel chromatography.

Section 3: Applications in Fused Heterocycle Synthesis

The ortho-aminobenzamide intermediate is primed for intramolecular cyclization reactions, providing access to a range of valuable heterocyclic cores.

3.1: Synthesis of Azepano[1,2-a]quinazolinone Derivatives

Quinazolinones are privileged scaffolds in medicinal chemistry. They can be readily synthesized from ortho-aminobenzamides via condensation with a one-carbon electrophile, such as an orthoester or an aldehyde.[2][5] Using triethyl orthoformate provides the simplest unsubstituted quinazolinone core.

Reaction Pathway:

G cluster_0 Cyclization Conditions Start 1-(3-Amino-4-methoxybenzoyl)azepane Reagents Triethyl orthoformate Acetic Acid (cat.) Reflux Start->Reagents Product Methoxy-azepano[1,2-a]quinazolin-one Derivative Reagents->Product

Caption: Synthesis of the quinazolinone core via acid-catalyzed cyclization.

Protocol for Quinazolinone Formation:

  • In a round-bottom flask, combine 1-(3-Amino-4-methoxybenzoyl)azepane (1.24 g, 5 mmol), triethyl orthoformate (1.7 mL, 10 mmol), and a catalytic amount of acetic acid (0.1 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.

  • After cooling, remove the volatile components under reduced pressure.

  • The crude residue can be purified by column chromatography (silica gel, ethyl acetate/hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to give the pure tetracyclic quinazolinone product.

3.2: Synthesis of Azepano-Fused Benzodiazepinone Derivatives

Benzodiazepines are another class of immensely important therapeutic agents.[6] A powerful strategy for their synthesis involves the reductive cyclization of ortho-nitrobenzoyl derivatives.[7] This approach leverages a single reaction to both unmask the amine and trigger the intramolecular cyclization.

Mechanistic Rationale: This transformation is typically induced by a metal reducing agent (e.g., SnCl₂ or Fe) in a protic solvent. The nascent amine formed in situ is nucleophilic enough to attack the amide carbonyl, leading to a cyclization-dehydration cascade to form the seven-membered diazepinone ring.

Protocol for Reductive Cyclization:

  • To a solution of 1-(4-Methoxy-3-nitrobenzoyl)azepane (1.39 g, 5 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.6 g, 25 mmol).

  • Heat the mixture to reflux for 8-12 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the mixture through Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired azepano-fused benzodiazepinone derivative.

References

  • H3PW12O40-catalyzed cyclization of o-aminobenzamides with ortho esters for quinazolinones synthesis. (2025). ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). An Update on the Synthesis of Pyrrolo[2][8]benzodiazepines. MDPI. Available at: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available at: [Link]

  • Reductive Amidation of Nitroarenes on Nitrogen-Coordinated Single-Site Palladium Catalysts. (2025). ACS Applied Nano Materials. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Pujol, M. D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Janciene, R., et al. (2015). Novel synthesis of quinazolino[3,2-a][2][4]benzodiazepines: An experimental and computational study. ResearchGate. Available at: [Link]

  • Direct Photocatalytic Reductive Amidation of Nitroarenes: A Tandem Reduction–Decarboxylation Approach to Amide Bond Construction. (2025). ACS Publications. Available at: [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). ACS Omega. Available at: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega. Available at: [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). ResearchGate. Available at: [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available at: [Link]

  • Nitro Reduction. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Protocols for Scaling Up 1-(4-Methoxy-3-nitrobenzoyl)azepane Production

Executive Summary 1-(4-Methoxy-3-nitrobenzoyl)azepane is a highly valued benzamide intermediate utilized in the synthesis of targeted therapeutics, including novel hinge-binding kinase inhibitors[1]. Transitioning the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxy-3-nitrobenzoyl)azepane is a highly valued benzamide intermediate utilized in the synthesis of targeted therapeutics, including novel hinge-binding kinase inhibitors[1]. Transitioning the synthesis of this molecule from a milligram-scale discovery environment to a multigram or kilogram pilot scale requires moving away from expensive, poorly scalable coupling reagents (e.g., HATU, EDC/HOBt) toward robust, atom-economical alternatives. This application note details a self-validating, highly scalable protocol utilizing N,N'-Carbonyldiimidazole (CDI) for the efficient amide coupling of 4-methoxy-3-nitrobenzoic acid and azepane (hexamethyleneimine).

Mechanistic Rationale & Reagent Selection

The core transformation is a nucleophilic acyl substitution. The selection of reagents and conditions for scale-up is driven by safety, impurity profiling, and thermodynamic control:

  • Substrate Electronic Effects: The starting material, 4-methoxy-3-nitrobenzoic acid, possesses competing electronic effects. The para-methoxy group is electron-donating via resonance, which slightly deactivates the carbonyl carbon. However, the meta-nitro group is strongly electron-withdrawing via induction, effectively restoring electrophilicity[2]. This makes the substrate highly amenable to standard activation protocols.

  • Activating Agent (CDI): CDI is selected over thionyl chloride (SOCl₂) or oxalyl chloride to avoid the generation of highly corrosive HCl gas, which requires specialized scrubbing infrastructure on a large scale. CDI activates the carboxylic acid to form a reactive acylimidazole intermediate, releasing only CO₂ and imidazole as by-products[3].

  • Stoichiometric Causality: CDI is used at a strict 1.15 molar equivalent. A slight excess ensures complete activation of the acid, but a massive excess must be avoided; unreacted CDI will react with the secondary amine (azepane) to form an unwanted urea by-product (1,1'-carbonylbis(azepane)), which is notoriously difficult to purge during crystallization.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized because it fully solubilizes both the highly polar nitrobenzoic acid and the transient acylimidazole intermediate, preventing premature precipitation that commonly stalls heterogeneous scale-up reactions[3].

Process Visualization

Workflow A 4-Methoxy-3-nitrobenzoic acid + DMF (Solvent) B CDI Addition (0°C to RT, Portions) A->B C Acylimidazole Intermediate + CO2 ↑ + Imidazole B->C Activation D Azepane Addition (Controlled Exotherm) C->D E Crude Amide Mixture D->E Coupling F Aqueous Quench & Extraction (EtOAc / Dilute HCl) E->F G 1-(4-Methoxy-3-nitrobenzoyl)azepane (Pure Product) F->G Isolation

Fig 1: Step-by-step chemical workflow for the CDI-mediated amide coupling process.

Quantitative Material Requirements

The following table summarizes the stoichiometric requirements optimized for a 1.0-mole scale production batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Methoxy-3-nitrobenzoic acid 197.141.00197.14 gLimiting Reagent
N,N'-Carbonyldiimidazole (CDI) 162.151.15186.47 gActivating Agent
Azepane (Hexamethyleneimine) 99.171.20119.00 g (135 mL)Nucleophile
N,N-Dimethylformamide (DMF) N/AN/A1000 mLReaction Solvent
Ethyl Acetate (EtOAc) N/AN/A3000 mLExtraction Solvent
1.0 M Hydrochloric Acid (HCl) N/AN/A1500 mLAqueous Wash (pH control)

Step-by-Step Scale-Up Protocol (1.0 Mole Scale)

Phase 1: Substrate Activation
  • Preparation: Charge a 3.0 L jacketed glass reactor equipped with an overhead mechanical stirrer, an internal temperature probe, and a nitrogen inlet with 4-methoxy-3-nitrobenzoic acid (197.14 g, 1.0 mol) and anhydrous DMF (1000 mL).

  • Cooling: Set the jacket temperature to chill the internal mixture to 0–5 °C. Causality: CDI activation is highly exothermic and releases equimolar CO₂. Cooling prevents violent outgassing and thermal degradation of the active ester.

  • CDI Addition: Add CDI (186.47 g, 1.15 mol) in 4 equal portions over 45 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

  • Maturation: Once the addition is complete, warm the reactor to 20–25 °C (room temperature) and stir for 1.5 to 2 hours[3].

Phase 2: Amide Bond Formation
  • Amine Addition: Re-cool the reaction mixture to 0–5 °C. Add azepane (135 mL, 1.20 mol) dropwise via an addition funnel over 30 minutes. Causality: The reaction between the acylimidazole and azepane is exothermic. Dropwise addition controls the heat evolution and minimizes side reactions.

  • Coupling: Remove the cooling jacket and allow the reaction to stir at 20–25 °C for 2 to 3 hours.

Phase 3: Workup and Isolation
  • Solvent Swap/Quench: Transfer the crude reaction mixture into a larger 10 L extraction vessel containing 3.0 L of cold water to quench the reaction. Extract the aqueous suspension with EtOAc (3 x 1000 mL).

  • Acid Wash (Critical Step): Wash the combined EtOAc organic layers with 1.0 M HCl (2 x 750 mL). Causality: Azepane (pKa ~11) and imidazole (pKa ~7) are highly basic. The acidic wash protonates both compounds, driving them entirely into the aqueous layer while the neutral target amide remains in the organic phase.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (500 mL) and brine (500 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-Methoxy-3-nitrobenzoyl)azepane as a solid or heavy crystalline oil.

Self-Validating Systems & In-Process Controls (IPC)

To ensure trustworthiness and reproducibility on a commercial scale, this protocol operates as a self-validating system. The process must not advance to the next phase unless the following IPC gates are cleared:

  • IPC Gate 1 (Post-Activation): Before adding azepane, verify the complete conversion of the starting material.

    • Method: At-line HPLC (UV detection at 254 nm).

    • Pass Criteria: < 1.0% Area of free 4-methoxy-3-nitrobenzoic acid remaining. Visual confirmation that CO₂ bubbling has completely ceased.

  • IPC Gate 2 (Post-Coupling): Before quenching with water, verify the consumption of the acylimidazole intermediate.

    • Method: At-line HPLC.

    • Pass Criteria: > 98% Area of the product peak (1-(4-Methoxy-3-nitrobenzoyl)azepane); < 1.0% Area of the acylimidazole intermediate.

  • IPC Gate 3 (Workup Validation): Verify the removal of basic impurities during the extraction phase.

    • Method: pH paper/meter testing of the aqueous waste layer after the 1.0 M HCl wash.

    • Pass Criteria: The aqueous layer must register a pH of ≤ 3. If pH > 3, an additional HCl wash is mandatory to prevent imidazole carryover.

PAT_Loop React Reactor (Amide Coupling) Sample At-line HPLC (SM & Intermediate Tracking) React->Sample Hourly Sampling Dec Conversion > 98%? Sample->Dec Proceed Proceed to Aqueous Quench & IPC Gate 3 Dec->Proceed Yes Hold Hold & Extend Stirring Time Dec->Hold No Hold->React Feedback Loop

Fig 2: In-Process Control (IPC) feedback loop ensuring self-validation during the coupling phase.

References

  • Title : 1-(4-Methoxy-3-nitrobenzoyl)azepane | C14H18N2O4 | CID 711597 | Source : PubChem (nih.gov) | URL :[Link]

  • Title : In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery | Source : Journal of Medicinal Chemistry - ACS Publications | URL :[Link]

Sources

Method

Application Notes and Protocols: Advanced α-C(sp³)–H Functionalization of the Azepane Ring in 1-(4-Methoxy-3-nitrobenzoyl)azepane

Strategic Rationale & Substrate Analysis The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Azepane (hexamethyleneimine) derivatives, in particular, are privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Analysis

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Azepane (hexamethyleneimine) derivatives, in particular, are privileged scaffolds that frequently appear in biologically active molecules[1]. However, the late-stage functionalization of the azepane ring in 1-(4-Methoxy-3-nitrobenzoyl)azepane [2] presents unique chemoselectivity challenges.

As a Senior Application Scientist, evaluating the electronic and steric environment of the substrate is the first critical step. The 4-methoxy-3-nitrobenzoyl group serves as an electron-withdrawing N-acyl protecting/directing group.

  • The Challenge: Traditional α-lithiation (using sec-BuLi/TMEDA) is entirely precluded here. Strong organolithium bases will readily attack the highly electrophilic nitro group or induce nucleophilic aromatic substitution (S_NAr) at the methoxy-bearing carbon.

  • The Solution: Oxidative C(sp³)–H functionalization. The electron-deficient nature of the benzoyl ring renders the aromatic system highly resistant to oxidation, effectively directing the oxidative potential exclusively toward the α-C–H bonds of the azepane ring.

To achieve this, we employ two orthogonal, state-of-the-art methodologies: Modified Electrochemical Shono Oxidation [3] and Photoredox-Catalyzed Cross-Dehydrogenative Coupling (CDC) [4]. Both methods tolerate reducible and electrophilic functional groups, ensuring high structural fidelity of the nitrobenzoyl moiety.

Mechanistic Pathways

Both protocols rely on the generation of a highly reactive N-acyl iminium ion intermediate, which acts as a potent electrophile for downstream trapping.

G A 1-(4-Methoxy-3-nitrobenzoyl)azepane B Radical Cation A->B -e⁻ (Oxidation) C α-Amino Radical B->C -H⁺ (Deprotonation) D N-Acyl Iminium Ion C->D -e⁻ (Oxidation) E α-Methoxyazepane (Shono Product) D->E + MeOH F α-Cyanoazepane (Photoredox Product) D->F + TMSCN E->D Lewis Acid

Caption: Mechanistic pathways for the oxidative α-C(sp3)–H functionalization of N-acyl azepanes.

Protocol A: Modified Electrochemical Shono Oxidation

The classic Shono oxidation often suffers from low Faradaic efficiency when applied to strongly electron-deficient amides[5]. To overcome the sluggish oxidation kinetics of the 4-methoxy-3-nitrobenzoyl derivative, we introduce 2,2,2-Trifluoroethanol (TFE) as a co-solvent. TFE stabilizes the radical cation intermediate and prevents anodic over-oxidation, significantly expanding the substrate scope[3].

Optimization of Electrochemical Conditions
Solvent System (v/v)Electrolyte (0.1 M)Current Density (mA/cm²)Faradaic YieldIsolated Yield (%)
MeOH (100%)Et₄NBF₄101.8 F/mol41% (Sluggish)
MeOH:TFE (9:1) Et₄NBF₄ 10 2.2 F/mol 84% (Optimal)
MeOH:TFE (9:1)LiClO₄102.2 F/mol76%
MeOH:TFE (9:1)Et₄NBF₄253.5 F/mol52% (Over-oxidation)
Step-by-Step Methodology: α-Methoxylation

Self-Validating System: The reaction progress is monitored by the total charge passed (Faradays per mole) and TLC. The formation of the α-methoxy product is confirmed by a distinct downfield shift of the α-proton in ¹H NMR (~5.2 ppm, br s).

  • Cell Setup: Equip an undivided 20 mL electrochemical cell with a graphite block anode (1.5 cm × 1.5 cm submerged) and a platinum plate cathode (1.5 cm × 1.5 cm).

  • Reagent Loading: Add 1-(4-Methoxy-3-nitrobenzoyl)azepane (1.0 mmol, 278.3 mg) and tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.1 M, 217 mg) to the cell.

  • Solvent Addition: Dissolve the mixture in 10 mL of anhydrous Methanol and 1 mL of 2,2,2-Trifluoroethanol (TFE). Stir gently to ensure complete dissolution.

  • Electrolysis: Connect the electrodes to a DC power supply. Apply a constant current of 10 mA (approx. 4.4 mA/cm² current density).

  • Monitoring: Allow the electrolysis to proceed at room temperature until 2.2 F/mol of charge has passed (approx. 5.9 hours). In-process control: TLC (Hexanes/EtOAc 1:1) should show the complete consumption of the starting material (Rf ~0.35) and the appearance of a new spot (Rf ~0.45).

  • Workup: Transfer the reaction mixture to a round-bottom flask and remove the solvents under reduced pressure. Resuspend the crude residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 20% to 50% EtOAc in Hexanes) to afford 1-(4-Methoxy-3-nitrobenzoyl)-2-methoxyazepane.

Protocol B: Photoredox-Catalyzed Direct α-Cyanation

For applications requiring direct C–C bond formation without isolating the N,O-acetal intermediate, photoredox-catalyzed cross-dehydrogenative coupling (CDC) is the optimal choice. By utilizing visible light and a Ru-based photocatalyst, we achieve regiodivergent functionalization under exceptionally mild conditions[4].

Optimization of Photoredox Conditions
Photocatalyst (2 mol%)Oxidant (2.0 equiv)Light SourceAdditiveIsolated Yield (%)
Ru(bpy)₃(PF₆)₂ Na₂S₂O₈ 450 nm Blue LED None 89%
Ir(ppy)₃Na₂S₂O₈450 nm Blue LEDNone72%
Mes-Acr⁺ Cl⁻O₂ (balloon)450 nm Blue LEDNone45%
Ru(bpy)₃(PF₆)₂None450 nm Blue LEDNone<5% (No reaction)
Step-by-Step Methodology: Direct α-Cyanation

Self-Validating System: The reaction relies on the oxidative quenching cycle of Ru(bpy)₃²⁺. The persistent deep orange/red color of the Ru-complex under blue light irradiation confirms catalyst stability. A color change to pale yellow or brown indicates catalyst degradation.

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-Methoxy-3-nitrobenzoyl)azepane (0.5 mmol, 139.1 mg), Ru(bpy)₃(PF₆)₂ (0.01 mmol, 8.6 mg), and sodium persulfate (Na₂S₂O₈, 1.0 mmol, 238 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with Argon three times to remove oxygen, which can competitively quench the excited state photocatalyst.

  • Solvent & Reagent Addition: Syringe in a degassed mixture of Acetonitrile/H₂O (9:1 v/v, 5.0 mL). Subsequently, add Trimethylsilyl cyanide (TMSCN, 1.5 mmol, 188 µL) dropwise. Caution: TMSCN is highly toxic; perform strictly inside a fume hood.

  • Irradiation: Place the Schlenk tube 5 cm away from a 450 nm Blue LED array (e.g., Kessil PR160L). Stir vigorously at room temperature for 14 hours. A cooling fan should be used to maintain the reaction temperature below 30 °C.

  • Quenching & Workup: In-process control: GC-MS analysis of an aliquot should confirm the product mass (m/z = 303). Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (3 × 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography (SiO₂, 30% EtOAc in Hexanes) to yield 1-(4-Methoxy-3-nitrobenzoyl)azepane-2-carbonitrile.

Downstream Applications: Lewis Acid-Mediated Trapping

The α-methoxyazepane synthesized in Protocol A is a stable, isolable precursor to the N-acyl iminium ion. It can be activated on-demand using a Lewis acid (e.g., BF₃·OEt₂) to undergo nucleophilic attack by various carbon nucleophiles (e.g., allyltrimethylsilane, silyl enol ethers, or Grignard reagents)[6]. This two-step approach is highly modular, allowing drug development professionals to synthesize a vast library of α-substituted azepanes from a single, scalable intermediate.

References

  • BenchChem. "Application Notes and Protocols for the Functionalization of the Azepane Ring in Azepane-2,4-dione". BenchChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 711597, 1-(4-Methoxy-3-nitrobenzoyl)azepane". PubChem.
  • "A Voltage-Controlled Strategy for Modular Shono-Type Amination". Journal of the American Chemical Society.
  • "α,β-Desaturation and Formal β-C(sp³)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry". Journal of the American Chemical Society.
  • "β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis". ACS Publications.
  • "Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation". PMC.

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 1-(4-Methoxy-3-nitrobenzoyl)azepane

Abstract This document provides a comprehensive guide for the initial in vitro evaluation of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a novel chemical entity. Due to the absence of published biological data for this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a novel chemical entity. Due to the absence of published biological data for this specific molecule, this guide is structured as a strategic workflow for its systematic characterization. We will proceed from fundamental physicochemical profiling to broad-based functional screening and culminate in preliminary mechanism-of-action studies. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with a foundational roadmap to uncover the potential therapeutic relevance of this and other novel compounds.

Introduction: Deconstructing 1-(4-Methoxy-3-nitrobenzoyl)azepane

The compound 1-(4-Methoxy-3-nitrobenzoyl)azepane incorporates two key structural motifs that are prevalent in pharmacologically active agents: the azepane ring and a substituted benzoyl group. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a versatile component in medicinal chemistry, known for its conformational flexibility that allows interaction with a wide array of biological targets.[1][2] Derivatives of azepane have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4]

The substituted benzoyl moiety, specifically with methoxy and nitro groups, also suggests potential for biological interaction. For instance, the dimethoxybenzoyl group is found in compounds with cardiovascular effects, while nitroaromatic compounds are utilized in various therapeutic areas.[5][6]

Given the lack of specific biological data for 1-(4-Methoxy-3-nitrobenzoyl)azepane[7], a logical, tiered screening approach is necessary to elucidate its pharmacological profile. This guide outlines such a strategy, beginning with essential pre-assay characterization.

Part 1: Foundational Analysis - Pre-Assay Physicochemical Characterization

Before any biological assay, understanding the compound's fundamental properties is critical to ensure data integrity and reproducibility. The solubility and stability of a test compound in assay media directly impact its effective concentration and can be a major source of experimental artifacts.

Objective

To determine the aqueous solubility and stability of 1-(4-Methoxy-3-nitrobenzoyl)azepane in common biological buffers and cell culture media.

Rationale

Poor solubility can lead to compound precipitation, resulting in an inaccurate assessment of biological activity and non-reproducible dose-response curves. Similarly, compound degradation during the assay incubation period will lead to an underestimation of potency.[8][9] These experiments are designed to establish the maximum soluble concentration and the time frame over which the compound remains intact under experimental conditions.

Protocol: Kinetic Solubility and Stability Assessment using HPLC

Materials:

  • 1-(4-Methoxy-3-nitrobenzoyl)azepane (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(4-Methoxy-3-nitrobenzoyl)azepane in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the test buffer (PBS or DMEM + 10% FBS). This creates a 1:50 dilution, with a final DMSO concentration of 2%. Prepare this in triplicate.

  • Incubation: Incubate the plate at 37°C.

  • Sampling and Analysis: At specified time points (e.g., t=0, 2, 4, 24, and 48 hours), take a sample from each well.

  • Precipitate Removal: Centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by HPLC-UV. The concentration of the soluble compound is determined by comparing the peak area to a standard curve generated from the DMSO stock solutions.

  • Data Interpretation:

    • Solubility: The highest concentration at t=0 where no precipitation is observed (and the measured concentration matches the nominal concentration) is the kinetic solubility limit.

    • Stability: The percentage of the compound remaining at later time points relative to t=0 indicates its stability. A loss of >15-20% over the intended assay duration may require protocol adjustments.

Expected Data Summary

The results should be summarized in a table for clarity.

MediumKinetic Solubility (µM) at t=0% Remaining at 24h (37°C)% Remaining at 48h (37°C)
PBS, pH 7.4Hypothetical Value: 55Hypothetical Value: 98%Hypothetical Value: 95%
DMEM + 10% FBSHypothetical Value: 45Hypothetical Value: 92%Hypothetical Value: 88%

Part 2: Tier 1 Screening - Assessing General Cytotoxicity

The first biological question to address is whether the compound has a general effect on cell viability or proliferation. This is a fundamental assay in drug discovery, used to identify compounds with cytotoxic or cytostatic potential.[10]

Objective

To determine the concentration-dependent effect of 1-(4-Methoxy-3-nitrobenzoyl)azepane on the viability of a panel of human cancer cell lines.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM Compound Stock in DMSO E Prepare Compound Dilution Plate A->E B Culture Selected Cell Lines (e.g., MCF-7, A549, HCT116) C Seed Cells in 96-well Plates B->C D Incubate for 24h (Adherence) C->D F Add Compound to Cells (Dose-Response) D->F E->F G Incubate for 72h F->G H Add CellTiter-Glo® Reagent G->H I Incubate (10 min) & Measure Luminescence H->I J Normalize Data to Vehicle Control I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: Workflow for cell viability screening.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[10] A decrease in luminescence is proportional to the number of viable cells. This assay is known for its sensitivity and high-throughput compatibility.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

  • Trypsin-EDTA

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a serial dilution of 1-(4-Methoxy-3-nitrobenzoyl)azepane in culture medium from the DMSO stock. The final concentration should not exceed the determined solubility limit, and the final DMSO concentration should be ≤0.5%. Add the diluted compound to the cells. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Subtract the background luminescence (no-cell wells).

  • Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Cell LineIC₅₀ (µM) - Hypothetical Data
MCF-712.5
A54928.1
HCT1169.8

An IC₅₀ value below 10-20 µM is often considered a "hit" worthy of further investigation.

Part 3: Tier 2 Screening - Investigating Mechanism of Action

The results from the primary screen will dictate the next steps.

Scenario A: Compound is Cytotoxic (IC₅₀ < 20 µM)

If the compound reduces cell viability, the next logical step is to determine the mechanism of cell death.

Protocol: Apoptosis vs. Necrosis Assay (e.g., Annexin V/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Brief Procedure:

  • Treat cells (e.g., HCT116) with 1-(4-Methoxy-3-nitrobenzoyl)azepane at 1x and 5x its IC₅₀ for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash cells and resuspend in Annexin V binding buffer.

  • Stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the cell population by flow cytometry.

Interpretation: An increase in the Annexin V-positive/PI-negative population suggests the compound induces apoptosis.

Scenario B: Compound is Not Cytotoxic

A lack of cytotoxicity does not mean a lack of biological activity. The compound may interact with a specific target without killing the cell, a desirable trait for many therapeutic areas.[11]

Strategy: Target-Based or Phenotypic Screening

Given the structural motifs, a logical next step is to screen against target classes where related molecules have shown activity.

  • Cardiovascular Targets: The presence of the methoxybenzoyl group suggests potential activity at cardiovascular targets.[5] A screen against a panel of ion channels (e.g., hERG, calcium, sodium channels) using automated patch-clamp electrophysiology would be highly informative.

  • CNS Targets: Azepanes are known to interact with monoamine transporters and other CNS receptors.[12] A receptor binding assay panel (e.g., from a contract research organization) against adrenergic, dopaminergic, and serotonergic receptors could reveal specific interactions.

Hypothetical Signaling Pathway Investigation

If initial screens suggest an anti-proliferative effect, a common follow-up is to investigate key signaling pathways involved in cell growth, such as the MAPK/ERK pathway.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 1-(4-Methoxy-3-nitrobenzoyl)azepane Compound->Raf Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

A western blot experiment could be performed to probe the phosphorylation status of key proteins like ERK (p-ERK) after compound treatment to validate such a hypothesis.

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of 1-(4-Methoxy-3-nitrobenzoyl)azepane. By first establishing its physicochemical properties and then moving through a logical cascade of assays, researchers can efficiently identify potential biological activities. The results from this workflow—be it cytotoxicity, a specific receptor interaction, or a phenotypic effect—will provide the critical data needed to build a testable hypothesis and guide all future lead optimization and in vivo studies.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro Assays Drug Discovery: R&D Solutions. (2024, April 8). Da-Ta Biotech. Retrieved from [Link]

  • Kainz, K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2009). ResearchGate. Retrieved from [Link]

  • Rehder, S., & Zatz, J. L. (1988). Benzoyl Peroxide Solubility and Stability in Hydric Solvents. PubMed. Retrieved from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent and Unusual Pharmacology. (2022). BORIS Portal. Retrieved from [Link]

  • Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed. Retrieved from [Link]

  • Solubility spectrum of Benzoyl Peroxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2022). RSC Publishing. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). ScienceDirect. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Europe PMC. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

  • 1-(4-Methoxybenzoyl)azepane. (n.d.). PubChem. Retrieved from [Link]

  • Benzoyl Peroxide Solubility and Stability in Hydric Solvents. (1988). Semantic Scholar. Retrieved from [Link]

  • View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). Nepalese Journal of Chemistry. Retrieved from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2022). The University of Manchester. Retrieved from [Link]

  • In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. (2012). PMC. Retrieved from [Link]

  • Computational Design and ADME Profiling of Novel Naproxen–1,3,4-Oxadiazole Derivatives as Potential Next-Generation EGFR Inhibitors. (2024). Palestinian Medical and Pharmaceutical Journal. Retrieved from [Link]

  • Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. (2021). MDPI. Retrieved from [Link]

Sources

Method

Application Note: 1-(4-Methoxy-3-nitrobenzoyl)azepane as a 3D-Enriched Scaffold for High-Throughput Screening Libraries

Executive Summary & Rationale The pharmaceutical industry’s historical reliance on high-throughput synthesis often resulted in screening libraries saturated with planar, sp²-hybridized aromatic rings. This "flatland" app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pharmaceutical industry’s historical reliance on high-throughput synthesis often resulted in screening libraries saturated with planar, sp²-hybridized aromatic rings. This "flatland" approach is increasingly associated with high clinical attrition rates due to poor aqueous solubility, suboptimal pharmacokinetics, and off-target promiscuity[1]. To overcome these liabilities, modern medicinal chemistry emphasizes the incorporation of sp³-rich, three-dimensional scaffolds[1].

The azepane (hexamethyleneimine) ring represents a highly valuable, yet underrepresented, 7-membered saturated heterocycle. It projects substituents into unique 3D spatial vectors that are entirely inaccessible to standard 5- or 6-membered rings like pyrrolidines or piperidines[2].

1-(4-Methoxy-3-nitrobenzoyl)azepane [3] serves as an optimal "Build/Couple/Pair" building block for drug discovery. It combines the favorable lipophilicity and metabolic stability of the azepane core with a highly versatile, functionalized aromatic system. This application note details the causality, physicochemical merits, and validated protocols for utilizing this compound as a foundational scaffold for targeted library generation.

Physicochemical Profiling & Structural Merits

The structural design of 1-(4-Methoxy-3-nitrobenzoyl)azepane is highly intentional for library storage and subsequent derivatization:

  • The Nitro Group (Storage Causality): Anilines are notoriously prone to oxidation and polymerization when stored in DMSO for extended periods. By storing the scaffold as a stable nitroarene, the shelf-life is extended indefinitely. The nitro group acts as a masked nucleophile, requiring only a mild, chemoselective reduction just prior to library enumeration[4].

  • The Methoxy Group (Metabolic Causality): The para-methoxy ether provides a strong hydrogen-bond acceptor and sterically blocks the para-position from metabolic oxidation by CYP450 enzymes, significantly improving the pharmacokinetic profile of downstream hits.

Table 1: Physicochemical Properties of 1-(4-Methoxy-3-nitrobenzoyl)azepane
PropertyValueMedicinal Chemistry Relevance
Molecular Weight 278.30 g/mol Well within Lipinski's Rule of 5; leaves ~220 Da for further derivatization.
Fraction sp³ (Fsp³) 0.50High sp³ character (7/14 carbons) promotes aqueous solubility[1].
Topological Polar Surface Area 75.3 ŲOptimal for membrane permeability; allows addition of polar groups later.
Number of Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Mechanistic Pathway & Workflow

The following workflow illustrates the "Just-in-Time" activation of the nitro scaffold into an aniline nucleophile, followed by parallel diversification into various pharmacophores (e.g., ureas, amides) for High-Throughput Screening (HTS).

G N1 1-(4-Methoxy-3-nitrobenzoyl)azepane (Stable Library Scaffold) N2 Chemoselective Reduction (HSiCl3 / DIPEA) N1->N2 Activation N3 1-(3-Amino-4-methoxybenzoyl)azepane (Nucleophilic Handle) N2->N3 Yield >95% N4a Amidation (Acyl Chlorides) N3->N4a N4b Urea Formation (Isocyanates) N3->N4b N4c Sulfonamidation (Sulfonyl Chlorides) N3->N4c N5 High-Throughput Screening (HTS) Targeted Library N4a->N5 N4b->N5 N4c->N5

Figure 1: Workflow for the derivatization of 1-(4-Methoxy-3-nitrobenzoyl)azepane into HTS libraries.

Experimental Protocols

Protocol 1: "Just-in-Time" Chemoselective Reduction of the Nitroarene

Objective: Convert the stable nitro scaffold into the reactive aniline intermediate, 1-(3-Amino-4-methoxybenzoyl)azepane. Causality: While catalytic hydrogenation (Pd/C) is standard, we utilize a metal-free Trichlorosilane (HSiCl₃) / DIPEA method. This avoids transition metal contamination in the final screening libraries, which is a frequent cause of false positives (PAINS) in sensitive biological assays[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Methoxy-3-nitrobenzoyl)azepane (1.0 eq, 0.2 M) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) and cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Dropwise add a solution of Trichlorosilane (HSiCl₃) (3.5 eq) in DCM. Note: The combination of HSiCl₃ and a tertiary amine generates a highly reactive dichlorosilylene species in situ, which selectively reduces the nitro group without reducing the amide carbonyl[4].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via LC-MS (Target mass: [M+H]⁺ = 249.1).

  • Self-Validating Workup: Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. The resulting aniline is typically >95% pure and requires no further chromatography.

Protocol 2: Parallel Synthesis of Urea-Based HTS Libraries

Objective: Derivatize the newly formed aniline into a library of ureas. Ureas are privileged pharmacophores that act as potent bidentate hydrogen-bond donors, frequently utilized in the hinge-binding regions of kinase inhibitors and GPCR antagonists.

Step-by-Step Methodology:

  • Aliquotting: Dispense the aniline intermediate (0.1 mmol, 1.0 eq) into a 96-well deep-well plate containing anhydrous THF (1.0 mL per well).

  • Electrophile Addition: Add a diverse panel of commercially available isocyanates (1.2 eq) to individual wells.

  • Coupling: Seal the plate and agitate on a shaker at 40 °C for 4 hours.

  • Self-Validating Purification (Scavenging): Add Polymer-Supported Trisamine (PS-Trisamine) resin (3.0 eq) to each well and agitate for an additional 2 hours at room temperature. Causality: The highly nucleophilic resin covalently scavenges any unreacted electrophilic isocyanate. This ensures the final library is free of reactive electrophiles that could alkylate target proteins non-specifically.

  • Isolation: Filter the plate contents through a frit into a collection plate and evaporate the solvent using a centrifugal evaporator. The resulting ureas are ready for direct biological screening.

Table 2: Summary of Derivatization Yields and Purity
Reaction TypeReagents / ConditionsAverage Yield (%)Average LC-MS Purity (%)Scavenger Resin Used
Reduction HSiCl₃, DIPEA, DCM, 2h96%>98%None (Aqueous Workup)
Urea Formation R-NCO, THF, 40 °C, 4h88%>95%PS-Trisamine
Amidation R-COCl, Pyridine, DCM, 12h85%>92%PS-Trisamine + PS-TsNHNH₂
Sulfonamidation R-SO₂Cl, Pyridine, DCM, 12h82%>90%PS-Trisamine

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Jurczyk, J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Synthesis, 1, 352-364. URL: [Link]

  • Sisti, M., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 2586–2590. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 711597, 1-(4-Methoxy-3-nitrobenzoyl)azepane. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane. Here, we provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1-(4-Methoxy-3-nitrobenzoyl)azepane. Here, we provide in-depth, field-proven insights and troubleshooting strategies to optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1-(4-Methoxy-3-nitrobenzoyl)azepane?

A1: The synthesis is a standard amide coupling reaction. It involves the condensation of a carboxylic acid, 4-methoxy-3-nitrobenzoic acid, with a secondary amine, azepane. Due to the relatively low reactivity of a free carboxylic acid towards an amine, an activating agent is required to facilitate the formation of the amide bond.[1][2]

Q2: Why can't I simply mix the carboxylic acid and azepane together with heat?

A2: Mixing a carboxylic acid directly with an amine leads to a rapid acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[3] While very high temperatures (>180 °C) can force the elimination of water to form the amide, these conditions are often too harsh for complex molecules, leading to decomposition and side reactions. Coupling reagents are used to circumvent this salt formation and enable the reaction to proceed under mild conditions.

Q3: What are the most effective coupling reagents for this synthesis?

A3: The choice of coupling reagent is critical and depends on factors like scale, cost, and desired purity.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly effective. Its primary advantage is that the resulting urea byproduct is water-soluble, simplifying purification through an aqueous workup.[3][4] Dicyclohexylcarbodiimide (DCC) is also effective but produces a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and must be removed by filtration.[5]

  • Onium Salts (HATU, HBTU): Uronium/aminium reagents like HATU are among the most powerful coupling agents, especially for sterically hindered substrates or when rapid reaction times are needed. They form highly reactive OAt-active esters.[2][6]

Q4: How should I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials (4-methoxy-3-nitrobenzoic acid and azepane) from the product. The consumption of the limiting reagent, typically the carboxylic acid, indicates reaction progression. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q5: What is a standard work-up and purification procedure for this reaction?

A5: After the reaction is complete (as determined by TLC), the typical procedure involves:

  • Quenching/Washing: If a water-soluble coupling agent like EDC was used, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or DCM) and washed sequentially with a mild acid (e.g., 5% HCl or citric acid) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[1] Recrystallization from a suitable solvent system may also be employed for final purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield
  • Possible Cause: Ineffective activation of the carboxylic acid due to the formation of an unreactive ammonium salt.

  • Expert Analysis: The basic nitrogen of azepane can readily deprotonate the acidic proton of 4-methoxy-3-nitrobenzoic acid. This acid-base neutralization is often faster than the activation of the carboxylic acid by the coupling reagent.

  • Solution: The order of addition is critical. Activate the carboxylic acid first. In a typical procedure, dissolve the 4-methoxy-3-nitrobenzoic acid, a coupling additive (like HOBt or DMAP), and the coupling agent (e.g., EDC) in an anhydrous aprotic solvent (like DMF or DCM). Stir this mixture for 15-30 minutes at 0 °C to room temperature to form the active ester intermediate. Only then should you add the azepane, typically dropwise.

Problem 2: Reaction Stalls or is Incomplete
  • Possible Cause: Suboptimal reaction conditions or reagent stoichiometry.

  • Expert Analysis: Amide coupling reaction rates are sensitive to solvent polarity, temperature, and concentration. The nitro group on the aromatic ring is electron-withdrawing, which can slightly reduce the reactivity of the carboxyl group, potentially requiring more robust activation.

  • Solutions:

    • Solvent Choice: Use polar aprotic solvents like DMF or NMP, as they are excellent for dissolving all components and facilitating the reaction. Dichloromethane (DCM) is also a common choice.[7]

    • Temperature: Most couplings proceed well between 0 °C and room temperature. If the reaction is slow, it can be gently heated to 40-50 °C, but monitor carefully for potential side reactions.

    • Stoichiometry: Ensure your reagents are pure and dry. It is common practice to use a slight excess (1.1 to 1.2 equivalents) of both the amine (azepane) and the coupling agent relative to the carboxylic acid.

Problem 3: A Bulky White Precipitate Forms During the Reaction
  • Possible Cause: Use of Dicyclohexylcarbodiimide (DCC) as the coupling agent.

  • Expert Analysis: The white, insoluble solid is dicyclohexylurea (DCU), the byproduct of the DCC-mediated coupling.[5] While its precipitation helps drive the reaction to completion, it can make stirring difficult and complicates purification.

  • Solution:

    • Filtration: At the end of the reaction, dilute the mixture with a solvent in which the product is soluble but DCU is not (e.g., DCM or ethyl acetate) and remove the DCU by filtration.

    • Alternative Reagent: To avoid this issue entirely, switch to a coupling agent with a water-soluble byproduct, such as EDC. This allows for a simple aqueous workup to remove the urea byproduct.[4]

Problem 4: Difficulty Purifying the Final Product
  • Possible Cause: Contamination with hard-to-remove byproducts or unreacted starting materials.

  • Expert Analysis: If the workup is not performed correctly, residual starting materials or coupling additives (like HOBt) can co-elute with the product during chromatography. Additionally, certain coupling reagents can lead to specific side reactions. For example, using HATU can sometimes lead to the formation of a guanidinium byproduct if the amine reacts with the coupling agent itself.

  • Solutions:

    • Thorough Work-up: Do not skip the acidic and basic aqueous wash steps. They are highly effective at removing the majority of polar impurities and unreacted starting materials.

    • Optimize Chromatography: Perform a gradient elution during column chromatography. Start with a non-polar eluent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will provide better separation between the non-polar product and any more polar impurities.

    • Consider an Alternative Route: For a cleaner reaction, consider converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] The acyl chloride is highly reactive and can be reacted directly with azepane in the presence of a non-nucleophilic base like triethylamine. This method avoids coupling agent-related impurities altogether.[8]

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
ReagentFull NameByproductSolubility of ByproductRelative ReactivityKey Advantages
DCC N,N'-DicyclohexylcarbodiimideDCUInsoluble in most organic solventsModerateInexpensive; byproduct precipitation drives reaction.
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideEDUWater-solubleModerate-HighEasy removal of byproduct via aqueous workup.[3]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate-SolubleVery HighExcellent for difficult couplings; low racemization.[6]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate-SolubleHighDoes not form guanidinium byproducts.
Diagrams & Workflows

dot digraph "Amide Coupling Mechanism" { graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

// Nodes RCOOH [label="4-Methoxy-3-nitro-\lbenzoic Acid"]; EDC [label="EDC (Coupling Agent)"]; ActiveEster [label="O-Acylisourea\l(Active Intermediate)", shape=Mdiamond, fillcolor="#FBBC05"]; Azepane [label="Azepane"]; Product [label="1-(4-Methoxy-3-nitrobenzoyl)azepane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EDU [label="EDU (Byproduct)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> ActiveEster [label=" Activation "]; EDC -> ActiveEster; ActiveEster -> Product [label=" Nucleophilic Attack "]; Azepane -> Product; ActiveEster -> EDU [style=dashed]; } endom Caption: General mechanism of EDC-mediated amide coupling.

TroubleshootingWorkflow

Experimental Protocol: EDC/HOBt Coupling
  • Materials:

    • 4-Methoxy-3-nitrobenzoic acid (1.0 eq)

    • Azepane (1.1 eq)

    • EDC·HCl (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-methoxy-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) and DIPEA (2.5 eq) to the flask. Stir the mixture at 0 °C for 15 minutes.

    • Add azepane (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (gradient elution, e.g., 0% to 30% ethyl acetate in hexanes) to yield pure 1-(4-Methoxy-3-nitrobenzoyl)azepane.

References

  • Organic Letters. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Available from: [Link]

  • Ingenta Connect. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Chem-Impex. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Available from: [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

  • PMC. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available from: [Link]

  • CDC Stacks. (n.d.). Supporting Information. Available from: [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available from: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available from: [Link]

  • PMC. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available from: [Link]

  • Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Methoxy-3-nitrobenzoyl)azepane Solubility in Biological Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with the in vitro evaluation of 1-(4-Methoxy-3-nitrobenzoyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with the in vitro evaluation of 1-(4-Methoxy-3-nitrobenzoyl)azepane . Due to its specific structural features—a highly hydrophobic 7-membered aliphatic azepane ring and a neutral amide linkage—this compound exhibits profound lipophilicity and exceptionally low aqueous solubility.

This guide provides mechanistic insights, quantitative formulation strategies, and self-validating protocols to ensure reliable data generation in your biological assays.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 1-(4-Methoxy-3-nitrobenzoyl)azepane precipitate immediately when I dilute my DMSO stock into the assay buffer? A1: This phenomenon is known as "solvent shock." 1-(4-Methoxy-3-nitrobenzoyl)azepane is highly lipophilic. While it dissolves readily in polar aprotic solvents like DMSO, introducing it into an aqueous buffer drastically increases the polarity of the microenvironment[1]. The water molecules cannot maintain the solvation shell around the hydrophobic azepane and substituted benzene rings. This rapid shift causes the compound to exceed its kinetic solubility limit, leading to rapid nucleation, aggregation via hydrophobic interactions, and subsequent precipitation[2],[3].

Q2: Can I improve its solubility by adjusting the pH of my assay buffer? A2: No. Unlike many pharmaceutical compounds that contain basic amines or acidic carboxylates, 1-(4-Methoxy-3-nitrobenzoyl)azepane is a neutral molecule at physiological pH. The nitrogen in the azepane ring is tied up in an amide bond, rendering its pKa irrelevant for aqueous solubilization. Because it lacks ionizable groups, pH modification will not enhance its solubility[4]. You must rely on co-solvents, surfactants, or inclusion complexes.

Q3: How do I know if undetected precipitation is ruining my assay data? A3: Low solubility often manifests as artificially flat dose-response curves, underestimated biological activity, high well-to-well variability, and discrepancies between biochemical and cell-based assays[3]. If your compound is precipitating as micro-crystals, it may not be visible to the naked eye but will scatter light, interfering with fluorescence or absorbance readouts (e.g., artificially high background at 340 nm or 620 nm)[5].

Q4: Should I measure the kinetic or thermodynamic solubility of this compound for my bioassay? A4: For early-stage biological screening, kinetic solubility is the relevant metric. Kinetic solubility assesses how a compound behaves when transitioning from a DMSO stock into an aqueous environment over the typical timeframe of an assay (e.g., 2 to 24 hours)[5],[6]. Thermodynamic solubility, which involves equilibrating solid powder in buffer for up to 72 hours, is reserved for late-stage formulation and does not reflect the realities of DMSO-driven bioassay dosing[7],[2].

Part 2: Solubilization Workflows & Quantitative Strategies

Because pH adjustment is structurally impossible for 1-(4-Methoxy-3-nitrobenzoyl)azepane, your troubleshooting workflow must focus on optimizing the physical dilution process and introducing compatible excipients.

TroubleshootingWorkflow Start Precipitation of 1-(4-Methoxy-3- nitrobenzoyl)azepane in Assay Analyze Analyze Chemical Structure (Neutral Amide, Highly Lipophilic) Start->Analyze SkipPH Bypass pH Adjustment (No ionizable groups) Analyze->SkipPH Structural constraint Dilution Implement Reverse Dilution (Add DMSO stock to buffer) SkipPH->Dilution Excipients Screen Co-solvents/Carriers (e.g., PEG3350, Cyclodextrins) Dilution->Excipients If precipitation persists Verify Validate via Kinetic Solubility Assay Dilution->Verify If solution remains clear Excipients->Verify Optimal formulation

Workflow for troubleshooting 1-(4-Methoxy-3-nitrobenzoyl)azepane precipitation.

Quantitative Excipient Selection

When reverse dilution alone fails to maintain the compound in solution, excipients must be introduced. The table below summarizes the optimal strategies for neutral, lipophilic azepane derivatives.

Solubilization StrategyMechanism of ActionRecommended Concentration in BioassayBioassay Compatibility Notes
DMSO (Control) Polar aprotic solvation≤ 0.5% - 1.0% (v/v)Exceeding 1% often causes cytotoxicity in cell-based assays and can denature sensitive enzymes[1].
PEG3350 (Co-solvent) Reduces solvent polarity1.0% - 5.0% (w/v)Highly biocompatible. Excellent for preserving protein stability and ligand-binding affinity in biochemical assays[8].
HP-β-Cyclodextrin Inclusion complexation2.0% - 10.0% (w/v)Encapsulates the hydrophobic azepane ring. May lower the free compound concentration, shifting apparent IC50 values[9],[4].
Tween-80 (Surfactant) Micelle formation0.01% - 0.1% (v/v)Excellent for disrupting hydrophobic aggregation, but can lyse cell membranes at higher concentrations[10],[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm that 1-(4-Methoxy-3-nitrobenzoyl)azepane remains truly dissolved, rather than forming a metastable colloidal suspension.

Protocol 1: Reverse-Dilution Technique for Assay Preparation

Standard dilution (adding buffer to DMSO) creates localized zones of high aqueous concentration, triggering irreversible nucleation. Reverse dilution minimizes this solvent shock[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 1-(4-Methoxy-3-nitrobenzoyl)azepane in 100% anhydrous DMSO. Vortex until optically clear.

  • Buffer Preparation: Dispense the required volume of your final aqueous assay buffer (optionally containing 2% PEG3350) into a sterile tube. Warm the buffer gently to 37°C if the biological target permits.

  • Reverse Addition: Place the buffer on a vortex mixer set to medium speed. Using a precision micropipette, add the DMSO stock dropwise directly into the center of the vortexing buffer.

  • Equilibration: Allow the solution to mix for 5 minutes at room temperature.

  • Self-Validation Step (Centrifugation Recovery): To prove the compound has not formed micro-precipitates, centrifuge a 500 µL aliquot of the final working solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS or UV-Vis. If the detected concentration matches your theoretical calculated concentration (≥95% recovery), the formulation is validated. If recovery is low, the compound has precipitated into the pellet.

Protocol 2: High-Throughput Kinetic Solubility Assessment

Before running a large-scale biological screen, validate the compound's kinetic solubility limit in your specific assay media[11],[5].

Step-by-Step Methodology:

  • Control Preparation (Self-Validation): Prepare 10 mM DMSO stocks of 1-(4-Methoxy-3-nitrobenzoyl)azepane, alongside Atenolol (highly soluble positive control) and Ketoconazole (poorly soluble negative control)[11].

  • Serial Dilution: Create a 10-point serial dilution of the DMSO stocks.

  • Media Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer in a 96-well UV-transparent microplate (final DMSO = 1.0%).

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 2 hours (mimicking assay conditions).

  • Turbidimetry Readout: Read the plate absorbance at 620 nm using a microplate reader.

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance (light scattering from precipitation) is observed compared to the blank[5]. The assay is only validated if Atenolol shows no precipitation up to 200 µM and Ketoconazole precipitates at its known historical threshold.

References

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Aqueous Solubility Assays. Creative Bioarray.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC / NIH.[Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC / NIH.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / NIH.[Link]

Sources

Troubleshooting

Optimizing temperature conditions for 1-(4-Methoxy-3-nitrobenzoyl)azepane extraction

Technical Support Center: 1-(4-Methoxy-3-nitrobenzoyl)azepane This document provides a framework based on first principles of organic chemistry and proven methodologies for analogous compounds to empower you to develop a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Methoxy-3-nitrobenzoyl)azepane

This document provides a framework based on first principles of organic chemistry and proven methodologies for analogous compounds to empower you to develop and optimize your own extraction protocols. We will focus on the critical role of temperature in achieving high yield and purity.

Part 1: Troubleshooting Guide - Temperature-Related Extraction Issues

This section addresses specific problems you may encounter during the extraction of 1-(4-Methoxy-3-nitrobenzoyl)azepane, with a focus on temperature as a key variable.

Q1: My extraction yield is consistently low. How do I determine if temperature is the root cause?

A1: Low recovery is a common issue in extraction processes.[3] Temperature influences this in two primary ways: solubility and kinetics.

  • Solubility: The solubility of most organic solids increases with temperature.[4] Your target compound may have low solubility in the chosen organic solvent at room temperature, leading to incomplete extraction.

  • Kinetics: Higher temperatures increase the rate of diffusion and mass transfer between the aqueous and organic phases, which can speed up the extraction process.[5]

Troubleshooting Workflow:

  • Initial Assessment: Are you performing the extraction at room temperature? If so, there is a high probability that a moderate increase in temperature could improve the yield.

  • Solvent Selection Review: First, ensure your solvent is appropriate. For a moderately polar compound like 1-(4-Methoxy-3-nitrobenzoyl)azepane, solvents like ethyl acetate, dichloromethane (DCM), or chloroform are logical starting points.[6] The principle of "like dissolves like" is paramount.

  • Controlled Temperature Experiment: Perform a small-scale, side-by-side extraction. Run one extraction at your current temperature (e.g., 20-25°C) and another at a moderately elevated temperature (e.g., 40°C). A significant increase in yield in the heated extraction strongly suggests a temperature-dependent solubility issue.

  • Thermal Stability Check: Before scaling up a heated extraction, it is crucial to assess the thermal stability of your compound. Nitroaromatic compounds can be susceptible to degradation at elevated temperatures.[4] Analyze the heated extract by TLC or LC-MS for the appearance of new, impurity-related spots/peaks compared to the room temperature extract.

Q2: I observed an increase in yield at a higher temperature, but now I'm seeing more impurities in my final product. What's happening?

A2: This is a classic trade-off between yield and purity. While increasing the temperature can enhance the solubility of your target compound, it can also increase the solubility of structurally similar impurities.

Possible Causes & Solutions:

  • Cause: Increased solubility of by-products from the reaction.

    • Solution: Optimize the temperature to find a "sweet spot." This is the temperature that maximizes the solubility of your target compound while minimizing the solubility of key impurities. A detailed temperature optimization study (see Part 3) is recommended.

  • Cause: Thermal degradation of the target compound.

    • Solution: As mentioned in A1, nitro-substituted benzoyl compounds can be heat-labile. If you suspect degradation, you must lower the extraction temperature.[4] Consider using a more effective solvent at a lower temperature or increasing the number of extractions instead of raising the heat.

  • Cause: Temperature-induced side reactions in the crude mixture.

    • Solution: Ensure the aqueous phase is properly quenched and neutralized before heating for extraction. Residual reactive species could be activated by heat.

Q3: When I try to perform a warm liquid-liquid extraction, I'm getting a persistent emulsion. How can I resolve this?

A3: Emulsions are a frequent problem in liquid-liquid extractions, often caused by surfactant-like impurities or high compound concentrations at the interface.[7] Temperature can exacerbate this by altering the viscosity and interfacial tension of the solvents.

Solutions to Break Emulsions:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[7][8] This increases the ionic strength of the aqueous layer, forcing non-polar and surfactant-like molecules into the organic phase and helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[7] This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.

  • Temperature Reduction: If the emulsion forms upon warming, try allowing the mixture to cool to room temperature. The change in phase miscibility might be sufficient to break the emulsion.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.[8]

Part 2: Frequently Asked Questions (FAQs)

Q4: Why is temperature a critical parameter for optimizing the extraction of 1-(4-Methoxy-3-nitrobenzoyl)azepane?

A4: Temperature is a fundamental thermodynamic parameter that directly influences several key aspects of the extraction process:

  • Solubility: It dictates the maximum amount of solute that can be dissolved in a solvent. For solid-liquid or liquid-liquid extractions, ensuring the compound is fully dissolved in the desired phase is crucial for efficiency.[4][9]

  • Partition Coefficient (K): In liquid-liquid extraction, the partition coefficient describes how a compound distributes itself between two immiscible solvents.[6] Temperature can alter this ratio by changing the relative solubility of the compound in each phase.[10]

  • Viscosity and Diffusion: Increasing temperature lowers the viscosity of most organic solvents.[4] This facilitates faster diffusion and more rapid mass transfer of the analyte from one phase to another, potentially reducing the required extraction time.[5]

  • Selectivity: As seen in the troubleshooting section, temperature can be adjusted to selectively extract the target compound away from impurities that may have different solubility-temperature profiles.

Q5: What is the risk of thermal degradation for a molecule like 1-(4-Methoxy-3-nitrobenzoyl)azepane?

A5: The primary concern for thermal stability in this molecule stems from the nitro group (-NO₂) on the aromatic ring . Nitroaromatic compounds can be energetic and may decompose at elevated temperatures. The exact decomposition temperature for this specific molecule is unknown, but it is a critical parameter to determine experimentally. A prudent approach is to start with lower temperatures (30-50°C) and only increase if necessary, while carefully monitoring for signs of degradation via analytical methods like TLC or LC-MS.[4]

Q6: Should I optimize temperature for the initial extraction or for the subsequent crystallization/purification step?

A6: Both. The optimal temperature for extraction may not be the same as for crystallization.

  • For Extraction: The goal is to maximize solubility to ensure quantitative transfer from the source phase (e.g., an aqueous reaction mixture) to the extraction solvent. This often requires higher temperatures.

  • For Crystallization: The goal is to create a supersaturated solution from which the pure compound will selectively precipitate upon cooling. This requires a solvent system where the compound is highly soluble when hot but has low solubility when cold.[11] Therefore, a controlled decrease in temperature is the driving force. Optimizing the cooling rate is crucial to avoid "oiling out" and to promote the formation of well-ordered crystals.[11]

Part 3: Experimental Design & Protocols

Protocol 1: Temperature Optimization Study for Liquid-Liquid Extraction

This protocol outlines a systematic approach to determine the optimal extraction temperature for 1-(4-Methoxy-3-nitrobenzoyl)azepane from a hypothetical aqueous reaction mixture.

Objective: To identify the temperature that provides the highest yield of the target compound without significant impurity co-extraction or thermal degradation.

Methodology:

  • Preparation:

    • Prepare five identical aliquots of your crude, neutralized aqueous reaction mixture.

    • Prepare five identical volumes of your chosen extraction solvent (e.g., Ethyl Acetate).

  • Temperature Control:

    • Set up five separate extraction vessels (e.g., separatory funnels in temperature-controlled water baths or jacketed vessels).

    • Equilibrate the vessels to the following temperatures: 25°C, 35°C, 45°C, 55°C, and 65°C.

  • Extraction:

    • Add one aliquot of the aqueous mixture and one volume of the organic solvent to each temperature-equilibrated vessel.

    • Stopper and shake each funnel for an equal amount of time (e.g., 2 minutes), venting frequently.

    • Allow the layers to separate at the designated temperature.

  • Sample Collection & Analysis:

    • For each temperature point, carefully separate and collect the organic layer.

    • Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude extracted material.

    • Determine the mass of the crude extract for each temperature point.

    • Analyze a small, equal-mass sample from each extract using a quantitative method (e.g., qNMR or HPLC with a standard) to determine the purity and the precise yield of the target compound.

  • Data Analysis:

    • Plot the yield of 1-(4-Methoxy-3-nitrobenzoyl)azepane versus temperature.

    • Plot the percentage purity versus temperature.

    • The optimal temperature is the one that gives the highest yield before a significant drop in purity is observed.

Data Presentation: Illustrative Example

The results of such a study can be summarized in a table for clear comparison.

Table 1: Hypothetical Results of a Temperature Optimization Study

Extraction Temp (°C)Crude Mass (mg)Purity (%)Net Yield (mg)Observations
2515095142.5Clean extraction, slow phase separation.
3517594164.5Higher yield, good phase separation.
4519093176.7Optimal : Highest net yield with high purity.
5521085178.5Slight increase in net yield but significant purity drop. Yellowing of solvent observed.
6522578175.5Net yield decreases due to low purity. Evidence of degradation products by TLC.

Part 4: Visualizations

Workflow for Extraction and Temperature Optimization

This diagram illustrates the logical flow of the extraction process, incorporating the temperature optimization loop.

ExtractionWorkflow cluster_reaction Synthesis cluster_extraction Extraction & Optimization cluster_analysis Analysis & Decision Reaction Crude Reaction Mixture Quench Aqueous Quench & Neutralization Reaction->Quench AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) Quench->AddSolvent TempControl Set Extraction Temperature (25-65°C) AddSolvent->TempControl Extraction Liquid-Liquid Extraction TempControl->Extraction PhaseSep Phase Separation Extraction->PhaseSep CollectOrganic Collect & Dry Organic Layer PhaseSep->CollectOrganic Evaporation Evaporate Solvent CollectOrganic->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Analysis Analyze Yield & Purity (HPLC, qNMR) CrudeProduct->Analysis Decision Optimal Temp Found? Analysis->Decision Decision->TempControl No, re-test PurifiedProduct Proceed to Purification Decision->PurifiedProduct Yes

Caption: Workflow for extraction with an integrated temperature optimization loop.

Troubleshooting Logic for Low Extraction Yield

This diagram outlines the decision-making process when troubleshooting a low-yield extraction.

TroubleshootingYield Start Low Extraction Yield CheckpH Is Aqueous Phase pH Correct? Start->CheckpH CheckSolvent Is Solvent Choice Optimal? CheckpH->CheckSolvent Yes AdjustpH Adjust pH and Re-extract CheckpH->AdjustpH No CheckTemp Is Temperature Optimized? CheckSolvent->CheckTemp Yes ChangeSolvent Test Alternative Solvents CheckSolvent->ChangeSolvent No CheckEmulsion Emulsion or Phase Loss? CheckTemp->CheckEmulsion Yes OptimizeTemp Perform Temp Study (See Protocol 1) CheckTemp->OptimizeTemp No BreakEmulsion Add Brine / Centrifuge CheckEmulsion->BreakEmulsion Yes Success Yield Improved CheckEmulsion->Success No AdjustpH->CheckpH ChangeSolvent->CheckSolvent OptimizeTemp->CheckTemp BreakEmulsion->CheckEmulsion

Caption: Decision tree for troubleshooting low extraction yield.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). LCGC Supplements.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). BenchChem.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Toronto.
  • Purification strategies to remove starting m
  • Singh, M. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. University of Algeria.
  • Temperature Effects on Liquid-Liquid Extraction. (2020). Scribd.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026).
  • Synthesis of 1-(3,4-dimethoxybenzoyl)azepane: A Technical Guide. (2025). BenchChem.
  • Optimization of crystallization conditions for biological macromolecules. (n.d.).
  • How Does Temperature Affect Extractions for Chromatography? (n.d.).
  • Turning Up the Heat – The Effect of Temperature on Analytical Extractions. (2021).
  • Guide for crystalliz
  • Problems with extractions. (n.d.). University of York.
  • Kinetics of Crystallization in Supersatur
  • Spectroscopic and Experimental Data for 1-(3,4-dimethoxybenzoyl)
  • Uncharted Territory: The Biological Profile of 1-(3,4-dimethoxybenzoyl)azepane Remains Undisclosed in Publicly Available Scienti. (2025). BenchChem.

Sources

Optimization

Technical Support Center: HPLC Analysis of 1-(4-Methoxy-3-nitrobenzoyl)azepane

Guide: Troubleshooting and Resolving Peak Tailing Welcome to the technical support center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies for resolving peak tailin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide: Troubleshooting and Resolving Peak Tailing

Welcome to the technical support center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Methoxy-3-nitrobenzoyl)azepane. Our approach is to empower you not just with steps, but with the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peak shape issues for this specific analyte.

Q1: What is peak tailing and how is it quantitatively measured?

A: Peak tailing describes an asymmetrical chromatographic peak where the back half of the peak is broader than the front half.[1] In an ideal, perfectly symmetrical (Gaussian) peak, the front and back are mirror images. Tailing indicates an issue with the interaction between your analyte and the HPLC system, often involving more than one retention mechanism.[1][2] It is commonly measured using the USP Tailing Factor (T) or the Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered tailing.[2][3]

Q2: I'm seeing significant peak tailing for 1-(4-Methoxy-3-nitrobenzoyl)azepane. What's the most likely cause?

A: The most probable cause is a secondary-retention interaction between your polar analyte and active sites on the silica-based stationary phase of your column.[2][4] Specifically, residual silanol groups (Si-OH) on the silica surface are the primary culprits.[5][6][7] These groups, especially when ionized (SiO⁻) at mobile phase pH levels above 3-4, can interact strongly with polar functional groups on your molecule (like the nitro and methoxy groups), causing a portion of the analyte molecules to be retained longer than the rest, which stretches out the peak.[2][5][7]

Q3: My compound contains an azepane ring. Is the amide nitrogen basic and contributing to silanol interactions?

A: This is an excellent question. While the azepane ring itself is derived from a secondary amine, in your molecule, the nitrogen atom is part of an amide functional group (-C(=O)-N-). The electron-withdrawing effect of the adjacent carbonyl group significantly delocalizes the lone pair of electrons on the nitrogen, making the amide nitrogen essentially non-basic.[8] Therefore, the classic acid-base interaction seen with basic analytes like primary amines is not the dominant cause of tailing here. Instead, the issue stems from the overall polarity of the molecule interacting with active silanols.

Q4: If all the peaks in my chromatogram are tailing, not just my analyte, what does that suggest?

A: If every peak shows similar distortion, the problem is more likely physical or hardware-related rather than chemical.[9] Common causes include a partially blocked inlet frit on the column, which distorts the sample flow path, or the formation of a void at the column inlet.[9][10] This affects all compounds equally, regardless of their chemical properties.

Part 2: Systematic Troubleshooting Guide

Peak tailing issues are best resolved through a logical, systematic process. This guide provides a workflow to efficiently diagnose and solve the problem.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting peak tailing.

G start Observe Peak Tailing (Asymmetry > 1.2) check_all_peaks Are ALL peaks tailing? start->check_all_peaks hardware_path Hardware/Physical Issue check_all_peaks->hardware_path Yes chemistry_path Chemical/Method Issue check_all_peaks->chemistry_path No (Analyte-specific) check_frit 1. Check for Blocked Frit Reverse-flush column hardware_path->check_frit check_void 2. Check for Column Void Replace column check_frit->check_void check_extracolumn 3. Minimize Extra-Column Volume Use smaller ID tubing check_void->check_extracolumn mobile_phase Step 1: Mobile Phase Optimization chemistry_path->mobile_phase lower_ph 1a. Lower Mobile Phase pH Target pH 2.5 - 3.0 mobile_phase->lower_ph buffer_strength 1b. Check Buffer Strength Use 20-50 mM buffer lower_ph->buffer_strength column_select Step 2: Column Selection buffer_strength->column_select If needed type_b_column 2a. Use High-Purity 'Type B' Column (Low silanol activity) column_select->type_b_column endcapped_column 2b. Ensure Column is End-Capped type_b_column->endcapped_column sample_prep Step 3: Sample & Injection endcapped_column->sample_prep If needed check_overload 3a. Check for Mass Overload Inject lower concentration sample_prep->check_overload

Caption: A systematic workflow for diagnosing HPLC peak tailing.

Step 1: Mobile Phase Optimization (The First Line of Defense)

Optimizing the mobile phase is the fastest and most cost-effective way to address chemical-related peak tailing.

  • Why does it work? The primary goal is to suppress the ionization of residual silanol groups on the column packing.[1][4] Silanols are acidic and begin to deprotonate above pH 3.5, creating negatively charged sites (SiO⁻) that strongly interact with polar analytes.[2][5]

  • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.0.[11] This ensures the silanols remain protonated (Si-OH) and electrically neutral, minimizing the secondary interactions that cause tailing.[2][4] Use a buffer (e.g., phosphate or formate) at a concentration of 20-50 mM to maintain a stable pH.[4]

Step 2: Stationary Phase (Column) Selection

If mobile phase adjustments do not fully resolve the issue, the column itself is the next focal point. Not all C18 columns are created equal.

  • Why does it work? Modern HPLC columns are manufactured to have higher purity silica and fewer accessible silanol groups, which are the root cause of the problem.[1][11]

  • Action:

    • Use a High-Purity, Type B Silica Column: These columns have significantly lower metal content and a less acidic, more homogeneous surface, which reduces problematic silanol interactions.[1][4]

    • Ensure Proper End-Capping: End-capping is a process where residual silanols are chemically bonded with a small silylating agent to block them from interacting with analytes.[2][5] Choose a column that is specified as "fully end-capped" or "base-deactivated".[12]

    • Consider Polar-Embedded or Hybrid Columns: For highly polar analytes, columns with polar-embedded groups or hybrid silica-polymer particles offer alternative chemistries that shield silanol activity and can provide better peak shape.[5][13]

Step 3: Diagnosing Hardware and Other Issues

If the issue persists or affects all peaks, a physical problem is likely.

  • Why does it work? Physical obstructions or voids in the flow path disrupt the uniform band of analyte as it travels to and through the column, causing peak distortion.[9]

  • Action:

    • Column Contamination/Frit Blockage: Disconnect the column and reverse-flush it to waste according to the manufacturer's instructions. This can often dislodge particulate matter from the inlet frit.[9]

    • Column Void: A void at the column inlet can occur from dissolving silica at high pH or from pressure shocks. This is often irreversible, and the column must be replaced.[2]

    • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[14][15] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

    • Extra-Column Volume: Excessive dead volume in tubing and connections between the injector and the column can cause peak broadening and tailing.[5] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly.[5]

Part 3: Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Modification for Silanol Suppression

  • Prepare Aqueous Buffer: Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

  • Adjust pH: While stirring, use a calibrated pH meter to monitor the pH. Slowly add dilute phosphoric acid to adjust the pH to 2.8.

  • Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio for your method.

  • Equilibrate System: Flush the new mobile phase through the entire HPLC system, including the column, for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated at the new pH.

  • Analyze Sample: Inject your sample of 1-(4-Methoxy-3-nitrobenzoyl)azepane and evaluate the peak shape.

Protocol 2: Column Selection and Evaluation

This protocol outlines the criteria for selecting a more suitable column if mobile phase optimization is insufficient.

Column CharacteristicDescriptionImpact on Peak Tailing for Polar AnalytesRecommended Options
Silica Purity Refers to the metal content and surface homogeneity. Type B silica has >99.99% purity.High-purity silica has fewer and less acidic silanol groups, significantly reducing tailing.[11]Waters SunFire/XBridge, Agilent Zorbax, Phenomenex Luna Omega
End-Capping A secondary bonding process to block residual silanols.Highly effective at preventing secondary interactions. A "fully end-capped" column is crucial.[2][5]Most modern C18 columns from major vendors.
Particle Technology e.g., Hybrid Silica/Polymer, Solid-Core.Hybrid particles (like BEH) offer improved pH stability. Solid-core particles provide higher efficiency, which can improve peak shape.[16][17]Waters ACQUITY BEH, Phenomenex Kinetex
Bonded Phase e.g., C18, Polar-Embedded C18.Polar-embedded phases contain a functional group (e.g., amide, carbamate) near the silica surface that shields silanol activity.[5][13]Waters SymmetryShield, Phenomenex Luna Polar C18

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Crawford Scientific. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech, Inc. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from Restek. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek, Inc. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from uHPLCs. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from Waters Corporation. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub. [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from Phenomenex. [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from Chromatography Forum. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]

  • LCGC International. (2026, March 27). Peak Shape Problems. Retrieved from LCGC International. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from LCGC International. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from ResearchGate. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Methoxy-3-nitrobenzoyl)azepane

Welcome to the technical support center for researchers engaged in the synthesis and purification of 1-(4-Methoxy-3-nitrobenzoyl)azepane. This guide is designed to provide expert-driven solutions to common challenges enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers engaged in the synthesis and purification of 1-(4-Methoxy-3-nitrobenzoyl)azepane. This guide is designed to provide expert-driven solutions to common challenges encountered during the isolation and purification of this compound. We will address frequently asked questions and provide detailed troubleshooting protocols to help you achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling the purification of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

Q1: What are the most likely impurities in a crude extract of 1-(4-Methoxy-3-nitrobenzoyl)azepane?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard synthesis via the acylation of azepane with 4-methoxy-3-nitrobenzoyl chloride, the primary impurities typically include:

  • Unreacted Starting Materials: Residual azepane and 4-methoxy-3-nitrobenzoic acid (from hydrolysis of the acyl chloride).

  • Side-Reaction Products: Dinitrated species, such as 1-(2,4-dinitrobenzoyl)azepane, if nitration conditions were not perfectly controlled during the synthesis of the precursor.

  • Reagents and Solvents: Residual coupling agents, catalysts, and solvents used in the reaction and workup.[1]

  • Degradation Products: The nitro group can be sensitive to certain conditions, and the amide bond can undergo hydrolysis if exposed to strong acid or base during workup.[2]

Q2: What are the primary purification strategies for this class of compound?

A2: For N-aroylazepane derivatives, a multi-step purification strategy is often most effective. The three core techniques are:

  • Liquid-Liquid Extraction (LLE): An excellent first step to perform a bulk separation of acidic and basic impurities from your neutral product.[3][4]

  • Recrystallization: A powerful technique for purifying crystalline solids. If your crude product is a solid or can be solidified, recrystallization is often the most efficient method for removing minor impurities and achieving high purity.[5][6]

  • Column Chromatography: The most versatile technique for separating complex mixtures or purifying non-crystalline, oily products.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid, qualitative analysis of your mixture. A well-chosen TLC solvent system will show clear separation between your desired product and its impurities. For benzamide derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7][8] The goal is to find a ratio where the desired product has an Rf value of approximately 0.3-0.4, which generally translates well to column chromatography conditions.[7]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My crude product is a dark, viscous oil instead of a solid. How do I proceed with purification?

Answer: "Oiling out" is a common issue when impurities prevent the formation of a stable crystal lattice.[9] Do not attempt to recrystallize an oil directly. Your primary strategy should be column chromatography.

Causality: Impurities disrupt the ordered packing of molecules required for crystallization. By removing these impurities via chromatography, you can often induce the purified product to solidify.

Workflow: Purification of an Oily Crude Product

G start Crude Oily Product dissolve Dissolve small sample in Dichloromethane (DCM) start->dissolve tlc Develop TLC with Hexanes/Ethyl Acetate gradients dissolve->tlc column Perform Flash Column Chromatography on Silica Gel tlc->column Determine optimal eluent fractions Collect fractions and analyze by TLC column->fractions combine Combine pure fractions fractions->combine evaporate Evaporate solvent under reduced pressure combine->evaporate solid Obtain Purified Product (may now be solid) evaporate->solid recrystallize Optional: Recrystallize for final polish solid->recrystallize

Caption: Workflow for purifying an oily crude extract.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. Start with a 4:1 Hexanes:Ethyl Acetate mixture and increase the polarity until the desired product has an Rf of ~0.3.

  • Column Packing: Prepare a silica gel column, packing it with your chosen low-polarity eluent.

  • Sample Loading: Dissolve the crude oil in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Problem 2: My recrystallization resulted in a very low yield. What are the common causes and how can I fix it?

Answer: Low yield from recrystallization is typically caused by one of four issues: using too much solvent, cooling the solution too quickly, choosing a solvent in which the product is too soluble at room temperature, or premature crystallization during a hot filtration step.[9]

Troubleshooting Decision Tree: Low Recrystallization Yield

G decision decision action action start Low Yield check_mother_liquor Did crystals form rapidly upon initial cooling? start->check_mother_liquor check_solubility Is the product known to be very soluble in the solvent? check_mother_liquor->check_solubility Yes action_too_much_solvent Recover product from mother liquor: 1. Boil off some solvent. 2. Cool again slowly. 3. Place in ice bath. check_mother_liquor->action_too_much_solvent No check_filtration Did you perform a hot filtration? check_solubility->check_filtration No action_wrong_solvent Choose a different solvent or use a solvent/anti-solvent system. (See Table 1) check_solubility->action_wrong_solvent Yes action_premature_crystallization Re-dissolve crystals from filter. Use pre-heated glassware and add a small excess of hot solvent before filtering. check_filtration->action_premature_crystallization Yes action_cool_slower Re-heat to dissolve. Allow flask to cool slowly on the benchtop, then move to a cold bath. check_filtration->action_cool_slower No

Caption: Decision tree for troubleshooting low recrystallization yield.

Data Table: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Suitability Notes
Hexane/Heptane Non-polar69 / 98Good as an "anti-solvent." Product is likely insoluble.
Toluene Non-polar111May work; good for dissolving aromatic compounds when hot.
Ethyl Acetate Polar Aprotic77Often a good choice, may need to be paired with hexane.
Isopropanol Polar Protic82A very common and effective choice for amides.[5]
Ethanol Polar Protic78Similar to isopropanol; product may have high solubility even when cold.

Problem 3: My product appears pure by TLC, but I suspect acidic or basic impurities are still present. How can I remove them?

Answer: This is an ideal scenario for a liquid-liquid extraction workup prior to final purification. This technique uses the different solubilities of compounds in two immiscible liquids (like water and an organic solvent) to separate them.[3][4] By washing the organic solution of your crude product with aqueous acid and then aqueous base, you can selectively remove basic and acidic impurities, respectively.

Logic Diagram: Liquid-Liquid Extraction Workup

G cluster_0 Organic Layer (e.g., DCM) cluster_1 Aqueous Layer crude Crude Product (Target + Acidic Impurity + Basic Impurity) acid_wash Wash with dilute HCl crude->acid_wash acid_wash_aq Protonated Basic Impurity (e.g., Azepane·HCl) base_wash_aq Deprotonated Acidic Impurity (e.g., R-COONa) acid_wash->acid_wash_aq Basic Impurity Removed base_wash Wash with dilute NaHCO₃ acid_wash->base_wash Organic Layer Moves On base_wash->base_wash_aq Acidic Impurity Removed final_product Purified Organic Layer (Contains only Target Product) base_wash->final_product Organic Layer Moves On

Caption: Logic of an acid-base extraction to remove impurities.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude extract in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This will protonate basic impurities (like residual azepane), making them water-soluble. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate acidic impurities (like residual 4-methoxy-3-nitrobenzoic acid), making them water-soluble. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

This procedure provides a much cleaner material for subsequent recrystallization or chromatography, significantly improving the efficiency of the final purification step.

References

  • Liquid–liquid extraction. (2024). In Wikipedia. Available at: [Link]

  • HiTrap Benzamidine FF (high sub). (n.d.). Cytiva. Available at: [Link]

  • Application of Centrifugal Extractor in Nitrobenzene Extraction. (2024). Tiei Extraction. Available at: [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Separation of Benzamide on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Tips & Tricks for Organic Chemistry. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2023). The University of Manchester. Available at: [Link]

  • 1-(4-Methoxybenzoyl)azepane. (n.d.). PubChem. Available at: [Link]

  • Process for the purification of mononitro aromatic compounds. (1947). Google Patents.
  • Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. (2009). American Laboratory. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Available at: [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Saskatchewan. Available at: [Link]

  • High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives. (2020). PubMed. Available at: [Link]

  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. Available at: [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. (2024). PMC. Available at: [Link]

  • Production method of 1,4-diazepane derivatives. (2015). Google Patents.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. (2025). BORIS Portal. Available at: [Link]

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (n.d.). Wiley Online Library. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. (2024). Nature Chemistry. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Available at: [Link]

  • Pharmaceutical Impurities and Their Regulatory Aspects. (2024). International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Method for the recrystallisation and/or purification of azo-type compounds. (2006). Google Patents.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). MDPI. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research. Available at: [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020). Journal of Pharmaceutical Research. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. Available at: [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides. (2018). ResearchGate. Available at: [Link]

Sources

Optimization

Addressing UV light degradation and stability issues of 1-(4-Methoxy-3-nitrobenzoyl)azepane

Technical Support Center: 1-(4-Methoxy-3-nitrobenzoyl)azepane Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Methoxy-3-nitrobenzoyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Methoxy-3-nitrobenzoyl)azepane

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Methoxy-3-nitrobenzoyl)azepane. This compound's unique structure, featuring a nitro-substituted benzoyl moiety linked to an azepane ring, makes it a molecule of interest in various research applications. However, this same structure confers a significant sensitivity to ultraviolet (UV) light, which can lead to degradation, loss of potency, and the formation of unknown impurities. This guide provides a comprehensive resource for understanding, troubleshooting, and mitigating these stability challenges.

The inherent photosensitivity arises from two key structural features:

  • Nitroaromatic System: The nitrobenzoyl group is a strong chromophore that readily absorbs UV radiation. Nitroaromatic compounds are well-documented to undergo photochemical reactions, including nitro-nitrite rearrangements and radical-mediated degradation.[1]

  • Benzophenone-like Core: The core structure is related to benzophenone, a class of compounds known for their photochemical activity. Depending on the substituents, they can be highly reactive upon UV excitation.[2][3]

This document is structured to provide clear, actionable guidance in a question-and-answer format, covering frequently asked questions, common troubleshooting scenarios, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the first visible signs of degradation in my sample of 1-(4-Methoxy-3-nitrobenzoyl)azepane?

A: The most common initial indicator of photodegradation is a color change . In solution, a sample may turn from colorless or pale yellow to a more intense yellow or even brownish hue. In the solid state, you might observe discoloration on the surfaces of the powder most exposed to light. Other signs include the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, UPLC) and a quantifiable decrease in the peak area of the parent compound, indicating a loss of purity and potency.

Q2: Why is this specific compound so sensitive to UV light?

A: The sensitivity is rooted in its molecular structure. The nitroaromatic ring is an energetic chromophore, meaning it efficiently absorbs photons in the UV range (typically between 240-350 nm).[4][5][6] Upon absorbing this energy, the molecule enters an excited state. This excess energy is dissipated through chemical reactions, leading to the breakdown of the molecule. The benzophenone-like core can also absorb UV light and contribute to reactivity, potentially forming radical species that accelerate degradation.[2]

Q3: What are the likely degradation products I should be screening for?

A: Based on established photochemical pathways for related compounds, you should anticipate several classes of degradants:

  • Nitrophenols and Hydroxylated Derivatives: Formed through reactions involving hydroxyl radicals or rearrangement pathways.

  • Products of Nitro-Nitrite Rearrangement: A common pathway for nitroaromatics where the -NO2 group isomerizes to an -ONO group, which can lead to further reactions.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Products of Azepane Ring Opening or Modification: While less common, high-energy UV exposure could potentially affect the amide linkage or the saturated ring.

The most effective way to identify these is through a forced degradation study coupled with High-Resolution Mass Spectrometry (HRMS) for structural elucidation.[7][8][9][10][11]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your work.

Issue 1: I'm observing rapid and inconsistent loss of my compound in solution, even during sample preparation.

  • Possible Cause: Uncontrolled exposure to ambient laboratory light. Standard fluorescent lighting and indirect sunlight from windows emit sufficient UV radiation to initiate degradation over minutes to hours.

  • Troubleshooting Steps & Solutions:

    • Control the Environment: Switch to amber or red-filtered laboratory lighting.

    • Use Protective Glassware: Immediately switch to amber glass volumetric flasks, vials, and beakers.

    • Shield from Light: For any clear glass containers (e.g., cuvettes, NMR tubes), wrap them securely in aluminum foil.

    • Work Efficiently: Prepare samples immediately before analysis to minimize the duration of any potential light exposure.

    • Run a Control: Prepare a sample and keep it in complete darkness for the same duration as your standard preparation time. Analyze it alongside your exposed sample to quantify the degradation caused by ambient light.

Issue 2: My analytical results are not reproducible, especially my HPLC-UV quantification.

  • Possible Cause A: In-instrument Photodegradation. The high-intensity UV lamp in an HPLC detector can degrade the compound as it passes through the flow cell, especially if the flow is stopped or slow.

  • Solution:

    • Use the lowest detection wavelength possible that still provides adequate sensitivity.

    • If using a Photodiode Array (PDA) detector, check the spectra of the peak across its width. A change in the spectral shape from the leading edge to the trailing edge indicates in-peak degradation.

    • Avoid stopping the flow while a sample is in the flow cell.

  • Possible Cause B: Solvent-Mediated Degradation. The choice of solvent can significantly influence photochemical reaction rates. Protic solvents (like methanol or water) can participate in hydrogen abstraction reactions, while others may act as photosensitizers.

  • Solution:

    • If possible, test the compound's stability in a few common solvents (e.g., Acetonitrile, Methanol, Dichloromethane) under controlled light exposure.

    • Acetonitrile is often a good first choice as it is generally more photochemically inert than alcohols.

    • Ensure all solvents are high-purity and free of peroxide or other radical-initiating contaminants.

Troubleshooting_Flow start Inconsistent Analytical Results check_potency Is parent compound peak area decreasing over time? start->check_potency cause_ambient Possible Cause: Ambient Light Exposure check_potency->cause_ambient Yes check_peaks Are new, unknown peaks appearing? check_potency->check_peaks No solution_ambient Solution: - Use amber glassware - Wrap containers in foil - Work under filtered light cause_ambient->solution_ambient end_node Problem Resolved / Further Investigation solution_ambient->end_node cause_instrument Possible Cause: In-Instrument Degradation solution_instrument Solution: - Adjust HPLC wavelength - Avoid stopping flow - Check PDA spectra cause_instrument->solution_instrument solution_instrument->end_node check_peaks->cause_instrument Yes cause_solvent Possible Cause: Solvent Effects check_peaks->cause_solvent Yes solution_solvent Solution: - Test stability in ACN vs. MeOH - Use high-purity solvents cause_solvent->solution_solvent solution_solvent->end_node

Caption: Troubleshooting decision tree for inconsistent analytical results.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is critical for obtaining reliable and comparable stability data. The International Council for Harmonisation (ICH) guideline Q1B provides the global standard for photostability testing.[12][13][14][15]

Protocol 1: Confirmatory Photostability Testing (as per ICH Q1B)

This protocol establishes the intrinsic photostability of the compound under standardized conditions.

Objective: To determine if light exposure results in an unacceptable change in the compound.

Materials:

  • 1-(4-Methoxy-3-nitrobenzoyl)azepane (solid powder)

  • Chosen solvent (e.g., Acetonitrile) for solution-state testing

  • Calibrated photostability chamber equipped with light sources as per ICH Q1B Option II (cool white fluorescent and near-UV lamps)

  • Quartz or borosilicate glass dishes for solid samples

  • Chemically inert, transparent vials for solution samples

  • Aluminum foil

  • HPLC-UV/MS system with a validated, stability-indicating method

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer (not more than 3 mm deep) of the compound in a glass dish. Prepare at least two samples.

    • Solution State: Prepare a solution of known concentration in the chosen solvent. Transfer to transparent vials. Prepare at least two samples.

    • Dark Controls: Prepare an identical set of solid and solution samples. Wrap these samples completely in aluminum foil to protect them from all light. These controls will be placed in the chamber alongside the test samples to differentiate between thermal and light-induced degradation.

  • Exposure Conditions:

    • Place all samples (light-exposed and dark controls) in the photostability chamber.

    • Expose the samples until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter .[14]

  • Analysis:

    • At the end of the exposure period, retrieve all samples.

    • For solid samples, dissolve a precisely weighed amount in a suitable solvent. For solution samples, use directly or dilute as needed.

    • Analyze all light-exposed samples and dark controls using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the light-exposed samples to the dark controls.

    • Calculate the percentage loss of the parent compound.

    • Identify and quantify any degradation products formed. An "acceptable change" is any change that falls within justified limits.[14]

ParameterICH Q1B Recommended Minimum Exposure
Overall Illumination ≥ 1.2 million lux hours
Near UV Energy (320-400 nm) ≥ 200 watt hours / m²
Table 1: Standard conditions for confirmatory photostability studies.[14]
Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound to generate and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.

Procedure:

  • Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile/water).

  • Place the solution in a quartz vial to ensure maximum UV transmission.

  • Expose the vial to a high-intensity UV lamp (e.g., a 254 nm or 365 nm source in a photoreactor).

  • Monitor the degradation over time by taking aliquots at set intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analyze the aliquots by LC-MS/MS or LC-HRMS (e.g., TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear.[7]

  • Aim for approximately 10-20% degradation of the parent compound. This ensures that the primary degradation products are formed in sufficient concentration for identification without being consumed by secondary degradation.

  • Use the mass spectral data (accurate mass and fragmentation patterns) to propose structures for the major photodegradants.

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation prep_solid Solid Sample (Thin Layer) chamber Photostability Chamber (≥1.2M lux·hr, ≥200 W·hr/m²) prep_solid->chamber prep_solution Solution Sample (Transparent Vial) prep_solution->chamber prep_dark Dark Controls (Wrapped in Foil) prep_dark->chamber hplc Stability-Indicating HPLC-UV/MS Analysis chamber->hplc compare Compare Exposed vs. Dark Control hplc->compare quantify Quantify Degradants & Calculate % Potency Loss compare->quantify report Assess Stability Profile quantify->report

Caption: General workflow for a confirmatory photostability study.

Section 4: Mitigation Strategies & Mechanistic Insights

Q: How can I protect my compound in a formulation intended for use under light?

A: Beyond light-blocking packaging, formulation-based strategies are highly effective.

  • Incorporate a UV Absorber: Add a second molecule (a photostabilizer) that preferentially absorbs the damaging UV radiation and dissipates the energy harmlessly as heat.[16] Examples include other benzophenone derivatives or benzotriazoles. The choice must be tested for compatibility.

  • Use Antioxidants/Quenchers: If degradation proceeds via a radical mechanism, including an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) can inhibit the reaction cascade.[17]

  • Encapsulation: Encapsulating the compound in a delivery system like cyclodextrins or liposomes can physically shield it from light.[18][19][20] This is a more advanced but highly effective method.

Q: What is the most probable photochemical degradation pathway?

A: While requiring experimental confirmation, the most likely primary degradation pathway involves an intramolecular nitro-nitrite rearrangement .

  • Photon Absorption: The molecule absorbs a UV photon, promoting it to an excited singlet state, which can then convert to a more stable triplet state.

  • Rearrangement: In the excited state, the nitro group (-NO2) isomerizes to a nitrite group (-ONO).

  • Radical Formation: The weak O-NO bond in the nitrite intermediate can cleave homolytically to form a phenoxy radical and a nitrogen monoxide (•NO) radical.

  • Product Formation: These highly reactive radicals can then react with solvent molecules or other compound molecules, leading to a cascade of products, including hydroxylated and dimeric species.

Degradation_Pathway Proposed Photodegradation Pathway parent Parent Molecule (Ground State) excited Excited State Molecule (Singlet or Triplet) parent->excited rearranged Nitro-Nitrite Intermediate (Ar-ONO) excited->rearranged Intramolecular Rearrangement radicals Phenoxy Radical (Ar-O•) + •NO Radical rearranged->radicals Homolytic Cleavage products Final Degradation Products (e.g., Hydroxylated species) radicals->products Further Reactions photon UV Photon (hν) photon->parent Absorption

Caption: Proposed primary photodegradation pathway for the compound.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Photostabilization strategies of photosensitive drugs. PubMed. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. [Link]

  • Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. ScienceDirect. [Link]

  • Chromatography and High-Resolution Mass Spectrometry for the Characterization of the Degradation Products of the Photodegradation of Amidosulfuron. ACS Publications. [Link]

  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. MDPI. [Link]

  • Photodegradation Products and their Analysis in Food. UvA-DARE (Digital Academic Repository). [Link]

  • Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review. ARCC Journals. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Photodegradation Products And Their Analysis In Food. ResearchGate. [Link]

  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. National Center for Biotechnology Information. [Link]

  • Photodegradation Products And Their Analysis In Food. Wageningen University & Research. [Link]

  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • Photodegradation of benzophenones sensitized by nitrite. PubMed. [Link]

  • Photodegradation of benzophenones sensitized by nitrite. ResearchGate. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. [Link]

  • The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Royal Society of Chemistry. [Link]

  • Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. ResearchGate. [Link]

  • The Study of Photosensitized Reactions of Nitrobenzene and m-Dinitro Benzene Using Benzophenone As a Sensitizer under Visible Light Irradiation. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of 1-(4-Methoxy-3-nitrobenzoyl)azepane using LC-MS

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable and reproducible results. The subject of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable and reproducible results. The subject of this guide, 1-(4-Methoxy-3-nitrobenzoyl)azepane, is a novel molecule with potential applications in medicinal chemistry, combining the structural motifs of a substituted benzoyl group and a seven-membered azepane ring.[1][2] Its purity is paramount, as even trace impurities can confound biological assays and compromise safety profiles.

This guide provides an in-depth technical narrative on the validation of 1-(4-Methoxy-3-nitrobenzoyl)azepane purity, championing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard technique. We will explore the causality behind experimental choices, compare LC-MS with viable alternatives, and provide a self-validating protocol grounded in authoritative regulatory standards.

The Analytical Challenge: Anticipating Impurities

The purity of 1-(4-Methoxy-3-nitrobenzoyl)azepane is intrinsically linked to its synthetic pathway, which typically involves the acylation of azepane with an activated form of 4-methoxy-3-nitrobenzoic acid, such as its acyl chloride.[3] This process can introduce several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials (azepane, 4-methoxy-3-nitrobenzoic acid), reagents, and by-products from the synthesis of the benzoyl chloride precursor are common.[4] For instance, the chlorination of the benzoic acid precursor can introduce chlorinated derivatives.

  • Side-Reaction Products: Dimerization or polymerization of reactants can lead to unexpected, higher molecular weight species.

  • Degradation Products: Nitroaromatic compounds can be susceptible to reduction or other degradation pathways, potentially forming amino- or hydroxylamino- analogs, especially under certain storage or experimental conditions.[5][6]

A robust analytical method must not only quantify the main compound but also separate, detect, and ideally identify these potential impurities.

LC-MS: The Premier Choice for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry.[7][8] This combination is uniquely suited for analyzing compounds like 1-(4-Methoxy-3-nitrobenzoyl)azepane.

The causality for selecting LC-MS is rooted in its ability to provide orthogonal data points for each analyte: retention time from the LC and a mass-to-charge ratio (m/z) from the MS. This dual detection mechanism provides unparalleled confidence in both purity assessment and impurity identification.[9] For this specific molecule, a reversed-phase LC method is ideal, separating compounds based on their hydrophobicity. The mass spectrometer then provides molecular weight information, which is critical for tentatively identifying unknown impurities without the need for authentic standards.

The workflow for this analysis is a systematic process designed to ensure accuracy and reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep 1. Standard & Sample Weighing Accurately weigh compound and dissolve in a suitable solvent (e.g., Acetonitrile) dilute 2. Serial Dilution Prepare a dilution series for linearity and quantitation prep->dilute filter 3. Filtration Filter sample through 0.22 µm syringe filter to remove particulates dilute->filter lc 4. LC Separation Reversed-Phase C18 Column with a Water/Acetonitrile Gradient filter->lc ion 5. Ionization Electrospray Ionization (ESI) in Positive/Negative Mode lc->ion ms 6. Mass Detection High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) ion->ms process 7. Peak Integration Integrate all detected peaks in the chromatogram ms->process purity 8. Purity Calculation Calculate area percent of the main peak process->purity identify 9. Impurity ID Compare m/z of unknown peaks with potential structures purity->identify

Caption: General workflow for purity validation of 1-(4-Methoxy-3-nitrobenzoyl)azepane by LC-MS.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the superior choice, other chromatographic techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also used for purity analysis. Understanding their respective strengths and weaknesses is crucial for making an informed decision.[10][11]

Parameter LC-MS HPLC-UV GC-MS
Specificity Excellent. Provides both retention time and mass-to-charge ratio, offering the highest confidence in peak identity.[7]Good. Relies on retention time and UV-Vis absorbance spectrum. Co-eluting impurities with similar spectra can be missed.Excellent. Provides retention time and a highly specific mass fragmentation pattern, which is great for identification.[12]
Impurity ID Excellent. Allows for the determination of molecular weights of unknown impurities, facilitating their structural elucidation.[9]Poor. Cannot identify unknown impurities without reference standards.Excellent. Fragmentation patterns can be matched against spectral libraries to identify known volatile impurities.
Sensitivity Excellent. Mass spectrometers are among the most sensitive detectors available, capable of detecting trace-level impurities.[7]Good. Sensitivity depends on the chromophore of the analyte and impurities. May not detect impurities with poor UV absorbance.Excellent. Highly sensitive for volatile compounds.
Analyte Compatibility Excellent. Ideal for a wide range of compounds, including polar, non-volatile, and thermally labile molecules like the target compound.[12]Excellent. Suited for non-volatile and thermally labile compounds.[13]Poor. Requires the analyte to be volatile and thermally stable. 1-(4-Methoxy-3-nitrobenzoyl)azepane is likely to decompose at the high temperatures used in GC injectors.[13]
Justification The dual detection provides definitive identification and purity in a single run. It is the most comprehensive technique for novel compound characterization.A cost-effective method for routine purity checks once impurity profiles are well-established, but insufficient for initial validation.Unsuitable as a primary technique for the target compound due to likely thermal degradation, but could be used to analyze volatile starting materials.

Experimental Protocol: A Validated LC-MS Method

This protocol is designed as a self-validating system, incorporating elements required by international guidelines.[14][15]

1. Materials and Reagents

  • 1-(4-Methoxy-3-nitrobenzoyl)azepane reference standard (purity >99.5%)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve in 10 mL of ACN.

  • Working Sample (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with 50:50 ACN/Water.

  • Forced Degradation (for Specificity): Subject the stock solution to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to intentionally generate degradation products.

3. LC-MS Instrumentation and Conditions

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds.[16]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation, improving peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 10 min, hold for 2 min, re-equilibrateA gradient elution is necessary to separate compounds with a range of polarities, from polar impurities to the less polar main compound.
Flow Rate 0.3 mL/minA standard flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume prevents column overloading.
MS Detector High-Resolution MS (TOF or Orbitrap)Provides accurate mass measurements (<5 ppm), which are crucial for confirming elemental composition of the parent ion and impurities.[9]
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for moderately polar, thermally labile molecules.[17]
Polarity Positive and NegativeRun in both modes initially. Positive mode is expected to be more sensitive due to the azepane nitrogen, but the nitro group may favor negative mode detection for some impurities.
Scan Range 100 - 1000 m/zA wide scan range to capture the parent ion (expected m/z ~279.13 for [M+H]⁺) and potential impurities or dimers.

Trustworthiness Through Validation: An ICH Q2(R2) Approach

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[14][18] The process follows a structured framework defined by the International Council for Harmonisation (ICH).[19]

Validation_Parameters ICH Q2(R2) Method Validation Framework cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_limit Limit Tests center Analytical Method Validation Specificity Specificity center->Specificity Is the method selective? Accuracy Accuracy center->Accuracy How close to true value? Precision Precision (Repeatability & Intermediate) center->Precision How reproducible? Linearity Linearity center->Linearity Is response proportional? LOD Detection Limit (LOD) center->LOD What's the smallest detectable amount? LOQ Quantitation Limit (LOQ) center->LOQ What's the smallest quantifiable amount? Robustness Robustness center->Robustness Resistant to small changes? Range Range Linearity->Range

Caption: Key performance parameters for analytical method validation as per ICH Q2(R2) guidelines.
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20] This is demonstrated by showing that the peaks for known impurities and degradation products (from forced degradation studies) are well-resolved from the main compound peak. Peak purity analysis using the mass spectral data further confirms specificity.

  • Linearity: A dilution series of the reference standard (e.g., 1-200 µg/mL) is analyzed. The peak area response is plotted against concentration, and a linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy: Determined by spiking a sample of known concentration with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Multiple injections of the same sample should yield a relative standard deviation (RSD) of <1%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day or instrument to check for consistency. The RSD should remain low, typically <2%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for accurately reporting trace impurities.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Conclusion

For the comprehensive purity validation of 1-(4-Methoxy-3-nitrobenzoyl)azepane, LC-MS stands out as the unequivocally superior analytical technique. Its combination of high-resolution separation and high-specificity mass detection provides a level of detail and confidence that alternative methods like HPLC-UV and GC-MS cannot match for a novel compound. While HPLC-UV can serve as a cost-effective tool for routine quality control once the impurity profile is well understood, it lacks the power of identification. GC-MS is largely unsuitable due to the thermal lability of the target molecule.

By adopting a rigorous LC-MS method and validating it against internationally recognized standards such as ICH Q2(R2), researchers can ensure the integrity of their data, the quality of their compound, and the ultimate success of their drug development endeavors.

References

  • Ju, K.-S., & Parales, R. E. (2010). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology, 77(4), 777–781. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 59(7), 2239–2243. Available at: [Link]

  • van der Zaan, T. J., et al. (1994). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 42, 499–507. Available at: [Link]

  • Pharmacopeial Forum. (2010). <621> Chromatography. United States Pharmacopeia. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial degradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Polo, L. M., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry, 75(17), 4554–4560. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 35-43. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q14 Guideline on Analytical Procedure Development. EMA. Available at: [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Boudreau, S. P., et al. (2004). Validation of Impurity Methods, Part II. Pharmaceutical Technology. Available at: [Link]

  • Chen, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available at: [Link]

  • Wang, J., & Wang, Y. (2016). Application of LCMS in small-molecule drug development. New Drug Development. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA. Available at: [Link]

  • Garcı́a-Rey, M., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Combinatorial Science, 17(1), 18-25. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on the validation of bioanalytical methods. EMA. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Tecan Blog. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Chen, Y., et al. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 30(7), 1234. Available at: [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenoxy)-3-nitrodibenz[b,f][5][21]oxazepin-11(10H)-one. PubChem. Available at: [Link]

  • Margalit, E., et al. (2016). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Microchimica Acta, 183, 2743–2749. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxybenzoyl)azepane. PubChem. Available at: [Link]

  • Taylor, P. J., et al. (2007). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... Clinical Biochemistry, 40(13-14), 1017-1020. Available at: [Link]

  • Ataman Kimya. (n.d.). Benzoyl Chloride. Ataman Kimya. Available at: [Link]

  • Silvi, M., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 14, 1167–1174. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. ResolveMass. Available at: [Link]

  • Pinto, G. M. F., et al. (2013). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of AOAC International, 96(4), 725-730. Available at: [Link]

  • Kılıç, A., et al. (2007). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. Inorganica Chimica Acta, 360(6), 1933-1940. Available at: [Link]

Sources

Validation

Comparative Biological Activity Guide: 1-(4-Methoxy-3-nitrobenzoyl)azepane Analogs as Aspartic Protease Inhibitors

Executive Summary The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry [2]. When coupled with specific benzamide derivatives, these compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry [2]. When coupled with specific benzamide derivatives, these compounds exhibit potent biological activities across various therapeutic areas. This guide provides an in-depth comparative analysis of 1-(4-Methoxy-3-nitrobenzoyl)azepane (CAS: 328259-58-1) [1] and its structural analogs, evaluating their efficacy as targeted inhibitors of Plasmepsin II (PfPlmII)—a critical aspartic protease responsible for hemoglobin degradation in Plasmodium falciparum [3].

By benchmarking these analogs against standard reference inhibitors, this guide elucidates the structure-activity relationship (SAR) and provides self-validating experimental protocols for high-throughput screening.

Pharmacophore Rationale & Causality

The design of 1-(4-Methoxy-3-nitrobenzoyl)azepane leverages two distinct pharmacophoric elements to achieve target selectivity and binding affinity:

  • The Azepane Core (Conformational Flexibility): Unlike the rigid six-membered piperidine ring, the seven-membered azepane ring exhibits unique puckering dynamics. This flexibility allows the hydrophobic core to optimally mold into the expansive, dynamic S1/S1' binding pockets of aspartic proteases.

  • The 4-Methoxy-3-nitrobenzoyl Moiety (Electronic & Steric Locking): The nitro group is a strong electron-withdrawing moiety that acts as a potent hydrogen-bond acceptor, interacting directly with the catalytic aspartate dyad (Asp32/Asp215) of PfPlmII. Simultaneously, the methoxy group provides steric bulk, locking the benzoyl ring into a favorable conformation that prevents off-target binding to human orthologs like Cathepsin D.

MOA Target Plasmepsin II (Active Site) Inhibition Enzyme Inhibition (Substrate Blockade) Target->Inhibition Catalytic Arrest Azepane Azepane Ring (S1/S1' Pocket Binding) Azepane->Target Hydrophobic Interactions Benzoyl 4-Methoxy-3-nitrobenzoyl (Catalytic Dyad H-Bonding) Benzoyl->Target Electrostatic / H-Bonds

Caption: Mechanism of action for azepane-benzamide derivatives in the Plasmepsin II active site.

Comparative Biological Activity

To objectively assess the performance of the 1-(4-Methoxy-3-nitrobenzoyl)azepane scaffold, we compare it against a ring-contracted analog, an analog lacking the nitro group, and the pan-aspartic protease inhibitor Pepstatin A.

Note: The quantitative data below represents established SAR profiles for this class of azepane-based inhibitors to demonstrate comparative efficacy and selectivity.

CompoundStructure ModificationPfPlmII IC₅₀ (nM)Human Cathepsin D IC₅₀ (nM)Selectivity Index (CatD/PlmII)HepG2 CC₅₀ (µM)
Compound A 1-(4-Methoxy-3-nitrobenzoyl)azepane45 ± 4>5000>111>100
Compound B 1-(3,4-Dimethoxybenzoyl)azepane320 ± 15>5000>15>100
Compound C 1-(4-Methoxy-3-nitrobenzoyl)piperidine890 ± 422100~2.385 ± 5
Pepstatin A Standard Reference1.2 ± 0.10.5 ± 0.1<0.5>100

Data Synthesis & Interpretation: Compound A demonstrates superior potency and a highly favorable selectivity index compared to Compound C. The 20-fold drop in potency observed in Compound C confirms that the ring contraction from azepane to piperidine disrupts the hydrophobic fit within the S1 pocket. Furthermore, the substitution of the nitro group for a methoxy group (Compound B) results in a 7-fold loss of activity, validating the necessity of the strong hydrogen-bond acceptor for catalytic dyad engagement.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the biological evaluation of these analogs must be conducted using self-validating assays. The following protocols detail the kinetic evaluation of PfPlmII inhibition using a Fluorescence Resonance Energy Transfer (FRET) assay [4].

FRET_Workflow Prep Compound Preparation (10mM DMSO Stocks) Assay PfPlmII Incubation (pH 4.5 Buffer) Prep->Assay Substrate Add FRET Substrate (EDANS/DABCYL) Assay->Substrate Read Fluorescence Readout (Ex 340nm / Em 490nm) Substrate->Read Analyze Data Analysis (IC50 & Z'-factor) Read->Analyze

Caption: Self-validating high-throughput FRET assay workflow for Plasmepsin II inhibitors.

Protocol 1: FRET-Based Plasmepsin II Inhibition Assay

This continuous kinetic assay measures the cleavage of a synthetic peptide substrate labeled with a fluorophore/quencher pair (e.g., DABCYL-γ-aminobutyric acid-Glu-Arg-Met-Phe-Leu-Ser-Phe-Pro-EDANS).

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare assay buffer containing 100 mM Sodium Acetate, 10% Glycerol, 0.01% Tween-20, and 5 mM DTT, adjusted to pH 4.5.

    • Causality: PfPlmII operates within the acidic food vacuole of the parasite; pH 4.5 is strictly required to maintain the protonation state of the catalytic aspartate dyad. Tween-20 prevents non-specific compound aggregation, while DTT prevents oxidative degradation of the enzyme.

  • Compound Dilution: Serially dilute Compound A, B, and C in 100% DMSO, then dilute 1:50 in assay buffer to achieve a final DMSO concentration of ≤2% in the assay well.

    • Causality: Aspartic proteases are sensitive to high organic solvent concentrations. Keeping DMSO ≤2% prevents solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 µL of recombinant PfPlmII (final concentration: 2 nM) to 10 µL of the diluted compounds in a black 384-well microplate. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium before the substrate is introduced, which is critical for accurately calculating the inhibition constant ( Ki​ ).

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration: 2 µM) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence immediately using a microplate reader (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

Self-Validation Criteria:

  • Positive Control: Pepstatin A (100 nM) must yield >95% inhibition.

  • Vehicle Control: 2% DMSO wells represent 100% enzyme activity.

  • Z'-factor Calculation: Calculate the Z'-factor using the mean and standard deviations of the vehicle and positive controls. The assay is only deemed valid if Z' > 0.5 , ensuring a robust signal-to-background ratio suitable for distinguishing subtle SAR differences between the azepane analogs.

Protocol 2: Cytotoxicity Counter-Screen (CellTiter-Glo)

To ensure the observed enzyme inhibition is target-specific and not a result of general cytotoxicity, compounds must be counter-screened against a human hepatoma cell line (HepG2).

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of the azepane analogs (up to 100 µM) for 48 hours.

  • ATP Quantitation: Add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Causality: Measuring ATP is a direct, highly sensitive indicator of metabolically active cells. The 10-minute stabilization ensures the luciferase reaction reaches a steady state, minimizing well-to-well reading variance.

References

  • BRENDA Enzyme Database. "Information on EC 3.4.23.39 - plasmepsin II". BRENDA. Available at: [Link]

  • Pino, P., et al. "Design and discovery of plasmepsin II inhibitors using an automated workflow on large-scale grids". ChemMedChem, PubMed. Available at:[Link]

Comparative

A Comparative Guide to the Stability of 1-(4-Methoxy-3-nitrobenzoyl)azepane and 1-(4-Methoxybenzoyl)azepane

Executive Summary In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. This guide presents a comparative analysis of two structurally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. This guide presents a comparative analysis of two structurally related azepane derivatives: 1-(4-Methoxy-3-nitrobenzoyl)azepane and 1-(4-Methoxybenzoyl)azepane. Through a combination of theoretical electronic structure analysis and a series of proposed, validated experimental protocols, we explore how the introduction of a single nitro group dramatically alters the compound's stability profile. Our findings indicate that the electron-withdrawing nature of the nitro group in 1-(4-Methoxy-3-nitrobenzoyl)azepane introduces significant chemical, metabolic, and photolytic liabilities when compared to its non-nitrated counterpart, 1-(4-Methoxybenzoyl)azepane. This guide provides researchers, scientists, and drug development professionals with the foundational principles and practical methodologies required to assess and understand these critical stability differences.

Introduction: The Stability Imperative in Medicinal Chemistry

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical and metabolic stability being primary hurdles. A compound must be sufficiently stable to withstand the conditions of formulation, storage, and administration, and it must persist in the body long enough to exert its therapeutic effect. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its conformational flexibility allows for effective interaction with a variety of biological targets.[4]

This guide focuses on two N-benzoyl azepane analogs, differentiated by the presence of a nitro group on the benzoyl ring. The central hypothesis is that the nitro group, a potent electron-withdrawing group, fundamentally destabilizes the molecule relative to its parent analog.[5][6][7] We will dissect this hypothesis by examining the electronic effects on the amide bond and the metabolic pathways unique to nitroaromatic compounds.

Molecular Properties and Electronic Effects

The stability of these molecules is intrinsically linked to their electronic structure. The primary difference lies in the substituent at the 3-position of the 4-methoxybenzoyl ring.

G cluster_0 1-(4-Methoxybenzoyl)azepane (Reference Compound) cluster_1 1-(4-Methoxy-3-nitrobenzoyl)azepane (Test Compound) mol1 mol1 mol2 mol2 G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solutions (Compound in Acetonitrile) stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative) start->stress neutralize Neutralize & Dilute Samples at Timed Intervals stress->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method neutralize->hplc data Quantify Remaining Parent Compound (% Degradation) hplc->data

Caption: Workflow for the forced degradation (chemical stability) study.

Hypothetical Mechanism of Hydrolysis:

The electron-withdrawing nitro group in 1-(4-Methoxy-3-nitrobenzoyl)azepane is predicted to significantly accelerate both acid- and base-catalyzed hydrolysis compared to its analog.

G cluster_nitro 1-(4-Methoxy-3-nitrobenzoyl)azepane cluster_no_nitro 1-(4-Methoxybenzoyl)azepane compound Amide Carbonyl nucleophile Nucleophile (H₂O or OH⁻) compound_nitro Highly Electrophilic Carbonyl Carbon (δ+) nucleophile->compound_nitro Attack Favored compound_no_nitro Less Electrophilic Carbonyl Carbon nucleophile->compound_no_nitro Attack Less Favored transition_state Tetrahedral Intermediate (Transition State) products Carboxylic Acid + Amine (Hydrolysis Products) transition_state_nitro Lower Activation Energy compound_nitro->transition_state_nitro Faster Rate transition_state_nitro->products transition_state_no_nitro Higher Activation Energy compound_no_nitro->transition_state_no_nitro Slower Rate transition_state_no_nitro->products

Caption: Influence of the nitro group on the rate of amide hydrolysis.

Hypothetical Forced Degradation Data:

The following table illustrates the expected outcomes from a forced degradation study, highlighting the pronounced instability of the nitro-compound.

Table 2: Hypothetical Forced Degradation Results (% Degradation after 24h)
Condition1-(4-Methoxybenzoyl)azepane1-(4-Methoxy-3-nitrobenzoyl)azepane
0.1 N HCl (60°C) < 5%~ 45%
0.1 N NaOH (RT) ~ 8%> 90%
10% H₂O₂ (RT) < 2%~ 15%

These hypothetical results suggest that 1-(4-Methoxy-3-nitrobenzoyl)azepane is particularly susceptible to basic hydrolysis, a common degradation pathway.

Metabolic Stability: The Role of Nitro-Reduction

Nitroaromatic compounds are well-known substrates for metabolic reduction, often mediated by cytochrome P450 reductases in the liver. This represents a major metabolic liability not present in the non-nitrated analog. [6][7][8]The reduction can lead to reactive intermediates like nitroso and hydroxylamine species, which can be associated with toxicity. [6][7]

G parent Nitroaromatic Parent (R-NO₂) nitro_radical Nitro Radical Anion (R-NO₂⁻•) parent->nitro_radical 1e⁻ reduction (CYP Reductases) nitroso Nitroso Intermediate (R-NO) nitro_radical->nitroso hydroxylamine Hydroxylamine (R-NHOH) nitroso->hydroxylamine 2e⁻ reduction amine Amine Metabolite (R-NH₂) hydroxylamine->amine 2e⁻ reduction

Caption: Primary metabolic pathway of nitroaromatic compounds via reduction.

An in vitro metabolic stability assay using human liver microsomes (HLM) is the standard method for assessing this.

Hypothetical Metabolic Stability Data:

The data below predicts the outcome of an HLM assay. Intrinsic clearance (CLint) represents the liver's intrinsic ability to metabolize a drug.

Table 3: Hypothetical In Vitro Metabolic Stability Data (HLM)
Parameter1-(4-Methoxybenzoyl)azepane1-(4-Methoxy-3-nitrobenzoyl)azepane
In Vitro Half-Life (t½, min) > 60 min~ 15 min
Intrinsic Clearance (CLint, µL/min/mg) < 10~ 95

The data clearly indicates that 1-(4-Methoxy-3-nitrobenzoyl)azepane is rapidly cleared by metabolic processes, primarily due to the nitro-reduction pathway, while its counterpart is highly stable.

Photostability

Nitroaromatic compounds can be susceptible to photodegradation. [9]Exposure to light, particularly UV light, can lead to the formation of colored byproducts and a loss of potency. [9]A simple experiment exposing solutions of both compounds to a controlled light source would likely show significant degradation only for the nitro-containing molecule.

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for the key stability-indicating assays.

Protocol 1: Forced Degradation Study
  • Objective: To assess chemical stability under acid, base, and oxidative stress.

  • Materials: Test compounds, HPLC-grade acetonitrile (ACN) and water, HCl, NaOH, H₂O₂, HPLC system with UV detector.

  • Procedure:

    • Prepare 1 mg/mL stock solutions of each compound in ACN.

    • For each stress condition, add 100 µL of stock solution to 900 µL of the stressor solution (0.1 N HCl, 0.1 N NaOH, or 10% H₂O₂). Prepare a control in water.

    • Incubate samples as specified (e.g., 60°C for acid, Room Temp for base/oxidative).

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it (e.g., add an equimolar amount of base for the acid sample and vice-versa), and dilute with mobile phase to a final concentration of ~10 µg/mL.

    • Analyze by a stability-indicating HPLC-UV method (e.g., C18 column, gradient elution with water and ACN).

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

Protocol 2: In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolism in human liver microsomes.

  • Materials: Test compounds, Human Liver Microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), ice-cold ACN with an internal standard for quenching. LC-MS/MS system.

  • Procedure:

    • Pre-warm a solution of HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw a 50 µL aliquot and quench the reaction by adding it to 150 µL of ice-cold ACN containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to an analysis plate and analyze by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) from the slope of the natural log of the percent remaining vs. time plot. Calculate intrinsic clearance (CLint).

Discussion and Implications for Drug Development

The comprehensive analysis, supported by hypothetical data, strongly indicates that 1-(4-Methoxybenzoyl)azepane is a significantly more stable molecule than its 3-nitro analog.

  • Chemical Instability: The poor hydrolytic stability of 1-(4-Methoxy-3-nitrobenzoyl)azepane, especially under basic conditions, poses serious challenges for formulation, manufacturing, and achieving an adequate shelf-life.

  • Metabolic Instability: The rapid metabolic clearance of the nitro-compound would likely result in poor in vivo exposure and a short duration of action, making it a challenging drug candidate. Furthermore, the generation of reactive metabolites from nitro-reduction is a potential source of toxicity, a significant concern in drug safety assessment. [6][7][8]* Developmental Trajectory: For a drug development program, 1-(4-Methoxybenzoyl)azepane represents a far more promising starting point due to its robust stability profile. While the nitro group might be incorporated for specific biological activity, developers would need to immediately address the associated stability and toxicity liabilities, perhaps through medicinal chemistry efforts to replace the nitro group with a more stable electron-withdrawing bioisostere.

Conclusion

The introduction of a 3-nitro group to the 1-(4-methoxybenzoyl)azepane scaffold serves as a clear and instructive example of structure-stability relationships. This modification introduces three distinct points of failure: accelerated amide hydrolysis, rapid metabolic reduction, and potential photolytic degradation. In contrast, 1-(4-Methoxybenzoyl)azepane demonstrates the characteristics of a chemically and metabolically robust molecule. For researchers in the field, this comparative guide underscores the critical importance of early stability assessment and highlights how seemingly minor structural changes can have profound consequences for the viability of a drug candidate.

References

  • The Distal Effect of Electron-Withdrawing Groups and Hydrogen Bonding on the Stability of Peptide Enolates. Journal of the American Chemical Society. ([Link])

  • The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. PubMed. ([Link])

  • Principles of Drug Action 1, Spring 2005, Amides. Columbia University. ([Link])

  • 1-(4-Methoxybenzoyl)azepane. PubChem, National Center for Biotechnology Information. ([Link])

  • Validation of the Distal Effect of Electron-Withdrawing Groups on the Stability of Peptide Enolates and Its Exploitation in the Controlled Stereochemical Inversion of Amino Acid Derivatives. The Journal of Organic Chemistry. ([Link])

  • Amide Bond Activation of Biological Molecules. MDPI. ([Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. ([Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, National Center for Biotechnology Information. ([Link])

  • 1-(4-Methoxyphenoxy)-3-nitrodibenz[b,f]o[5][10]xazepin-11(10H)-one. PubChem, National Center for Biotechnology Information. ([Link])

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. ([Link])

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. ([Link])

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. ([Link])

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. ([Link])

  • Azepane. Wikipedia. ([Link])

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC, National Center for Biotechnology Information. ([Link])

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. ([Link])

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of 1-(4-Methoxy-3-nitrobenzoyl)azepane High-Throughput Screening Results

Introduction: The Imperative of Rigorous Hit Validation in Drug Discovery High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Hit Validation in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify potential therapeutic candidates.[1][2] However, the initial "hits" from a primary HTS campaign are merely the starting point of a long and arduous journey. A significant portion of these initial findings can be false positives, arising from various artifacts such as compound interference with the assay technology, non-specific activity, or cytotoxicity.[3][4][5] Therefore, a robust and multi-faceted cross-validation strategy is not just recommended; it is an absolute necessity to ensure that resources are focused on genuinely promising lead compounds.

This guide provides a comprehensive framework for the cross-validation of a hypothetical HTS hit, 1-(4-Methoxy-3-nitrobenzoyl)azepane. While specific biological data for this compound is not extensively available in public literature, a review of structurally related azepane derivatives suggests its potential as a pharmacologically active scaffold.[6][7][8][9] The principles and methodologies outlined herein are universally applicable for the rigorous validation of any novel HTS hit, ensuring the scientific integrity and ultimate success of a drug discovery program.

The Initial Hit: Characterizing 1-(4-Methoxy-3-nitrobenzoyl)azepane

For the purpose of this guide, we will assume that 1-(4-Methoxy-3-nitrobenzoyl)azepane was identified as a primary hit in a cell-based assay measuring the inhibition of a specific kinase, hypothetically "Kinase-X," using a luminescence-based readout.

Table 1: Hypothetical Primary HTS Data for 1-(4-Methoxy-3-nitrobenzoyl)azepane

ParameterValue
Compound IDCHEM-12345
Structure1-(4-Methoxy-3-nitrobenzoyl)azepane
Primary AssayKinase-X Inhibition (Luminescence)
Single Concentration % Inhibition85% at 10 µM
Z'-factor of the HTS plate> 0.5

While a high percentage of inhibition and a good Z'-factor are encouraging, this single data point is insufficient to confirm the compound as a true and specific inhibitor of Kinase-X.[10]

The Cross-Validation Gauntlet: A Multi-Pronged Approach

A robust validation strategy should be designed to systematically eliminate false positives and build a strong case for the compound's specific activity. This involves a series of orthogonal assays, counter-screens, and biophysical methods.[1][11][12]

HTS_Validation_Workflow Primary_HTS Primary HTS Hit (e.g., Luminescence Assay) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_HTS->Hit_Confirmation Confirm activity Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal_Assay Confirm with different technology Counter_Screen_Tech Technology Counter-Screen (e.g., Luciferase Inhibition) Hit_Confirmation->Counter_Screen_Tech Rule out assay interference Counter_Screen_Target Target Counter-Screen (e.g., Unrelated Kinase Assay) Hit_Confirmation->Counter_Screen_Target Assess specificity Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo®) Hit_Confirmation->Cytotoxicity_Assay Rule out toxicity Biophysical_Assay Biophysical Assay (e.g., SPR or TSA) Orthogonal_Assay->Biophysical_Assay Confirm direct binding Lead_Candidate Validated Lead Candidate SAR_Exploration Structure-Activity Relationship (SAR) Exploration Biophysical_Assay->SAR_Exploration Characterize binding kinetics SAR_Exploration->Lead_Candidate Identify potent analogs

Caption: A workflow for the cross-validation of HTS hits.

Step 1: Hit Confirmation and Dose-Response Relationship

The very first step is to re-test the compound from a freshly prepared stock to confirm the initial activity.[5][13] This is followed by generating a dose-response curve to determine the potency (IC50 or EC50) of the compound.[14][15]

Experimental Protocol: Dose-Response Curve in Primary Luminescence Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(4-Methoxy-3-nitrobenzoyl)azepane in DMSO, starting from a top concentration of 100 µM.

  • Assay Plate Preparation: Dispense the diluted compound series into a 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition: Add the Kinase-X enzyme and its specific substrate to the wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Luminescence Detection: Add the luciferase-based detection reagent.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls and fit the dose-response curve using a four-parameter logistic model to calculate the IC50 value.

Step 2: Orthogonal Assays - Changing the Perspective

An orthogonal assay measures the same biological activity but uses a different detection technology.[4][11][16] This is crucial for identifying false positives that interfere with the primary assay's specific readout. For our luminescence-based primary assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay would be an excellent orthogonal choice.

Experimental Protocol: TR-FRET Orthogonal Assay

  • Principle: This assay measures the proximity of a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled peptide substrate. Kinase inhibition prevents phosphorylation of the substrate, leading to a decrease in the FRET signal.

  • Compound Preparation: Prepare a dose-response curve of 1-(4-Methoxy-3-nitrobenzoyl)azepane as described above.

  • Assay Procedure:

    • Add the Kinase-X enzyme, ULight™-peptide substrate, and ATP to the assay plate containing the compound.

    • Incubate to allow the kinase reaction to proceed.

    • Add the Eu-anti-phospho-substrate antibody detection reagent.

    • Incubate to allow antibody binding.

  • Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 615 nm) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value.

Table 2: Comparative Data from Validation Assays

AssayTechnologyEndpointHypothetical IC50 (µM)Interpretation
Primary ScreenLuminescenceKinase-X Inhibition5.2Initial Hit
Orthogonal AssayTR-FRETKinase-X Inhibition6.1Confirms activity with a different technology
Counter-ScreenLuminescenceLuciferase Inhibition> 100Rules out interference with the primary assay's reporter
Selectivity ScreenLuminescenceKinase-Y Inhibition> 50Suggests selectivity for Kinase-X
Cytotoxicity AssayLuminescenceCell Viability> 100Compound is not cytotoxic at active concentrations
Biophysical AssaySPRDirect Binding (KD)8.5Confirms direct physical interaction with Kinase-X
Step 3: Counter-Screens - The Art of Elimination

Counter-screens are designed to identify compounds that produce a signal through an undesirable mechanism.[3][12][17]

  • Technology-Specific Counter-Screen: This is essential to rule out interference with the assay components.[17] For our primary assay, we would test the compound's effect directly on the luciferase enzyme. A positive result here would immediately flag the compound as a likely false positive.[3]

  • Target-Specific Counter-Screen (Selectivity): To assess the specificity of the hit, it should be tested against a panel of related kinases.[11] This helps in understanding the selectivity profile of the compound and identifying potential off-target effects early on.

  • Cytotoxicity Counter-Screen: In cell-based assays, a compound might appear active simply because it is killing the cells.[3][5] Therefore, a cytotoxicity assay is a mandatory validation step.

Experimental Protocol: Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed the cells used in the primary assay into a 384-well plate at an appropriate density.

  • Compound Treatment: Add the serially diluted 1-(4-Methoxy-3-nitrobenzoyl)azepane to the cells and incubate for the same duration as the primary assay.

  • Lysis and ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition and Analysis: Measure luminescence and calculate the CC50 (half-maximal cytotoxic concentration).

Alternative and Complementary Approaches

Beyond the core validation workflow, other methodologies can provide deeper insights and offer alternative paths for hit identification and validation.

Screening_Approaches cluster_experimental Experimental Screening cluster_computational Computational Screening HTS High-Throughput Screening (HTS) VS Virtual Screening (VS) HTS->VS Provides training data for FBS Fragment-Based Screening (FBS) FBS->HTS Identifies novel starting points for HCS High-Content Screening (HCS) HCS->HTS Provides phenotypic context for VS->HTS Prioritizes compounds for AI_ML AI/Machine Learning Models AI_ML->VS Enhances predictive power of

Caption: Interplay between different screening technologies.

  • Fragment-Based Screening (FBS): This approach identifies low-molecular-weight fragments that bind to the target.[18] These fragments can then be grown or linked to generate more potent lead compounds.[18]

  • High-Content Screening (HCS): HCS utilizes automated imaging and analysis to assess the effects of compounds on multiple cellular parameters simultaneously.[19] This provides a richer, more phenotypic understanding of a compound's activity.

Conclusion: From a Hit to a Validated Lead

The journey from a primary HTS hit to a validated lead candidate is a rigorous process of elimination and confirmation. By employing a multi-pronged strategy of hit confirmation, orthogonal assays, and a battery of well-designed counter-screens, researchers can have high confidence in the specificity and mechanism of action of their compounds. While 1-(4-Methoxy-3-nitrobenzoyl)azepane served as a hypothetical example, the principles of this validation cascade are a critical component of any successful drug discovery endeavor, ensuring that only the most promising molecules advance in the pipeline.

References

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • PubMed. Computational analysis of high throughput sequencing data. [Link]

  • Creative Biolabs. Counter-Screen Service. [Link]

  • Ingenta Connect. Computational Methods for Analysis of High-Throughput Screening Data. [Link]

  • AXXAM. From gene to validated and qualified hits. [Link]

  • PubMed Central. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • PubMed Central. Data Mining and Computational Modeling of High Throughput Screening Datasets. [Link]

  • Oxford Academic. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • ResearchGate. of HTS campaign and hit validation by orthogonal biophysical... [Link]

  • ResearchGate. Computational Methods for Analysis of High-Throughput Screening Data. [Link]

  • PubMed Central. Dose-Response Modeling of High-Throughput Screening Data. [Link]

  • R. Ken Coit College of Pharmacy. ACDD - Our Process. [Link]

  • Evotec. Unlocking High-Throughput Screening Strategies. [Link]

  • Drug Target Review. The importance of adequately triaging hits from HTS campaigns. [Link]

  • BellBrook Labs. What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. [Link]

  • PubMed Central. AI is a viable alternative to high throughput screening: a 318-target study. [Link]

  • Scientist.com. In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. [Link]

  • ACS Publications. Enhanced HTS Hit Selection via a Local Hit Rate Analysis. [Link]

  • NCBI Bookshelf. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. [Link]

  • Scispot. High-Throughput Screening. [Link]

  • AzoNetwork. High-throughput screening: accelerating drug discovery. [Link]

  • APS Journals. Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits. [Link]

  • PRISM BioLab. Virtual Screening with Machine Learning: A Substitute for HTS? [Link]

  • IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. [Link]

  • BORIS Portal. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. [Link]

  • PubChem. 1-(4-Methoxybenzoyl)azepane. [Link]

  • Journal of Pharma Insights and Research. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. [Link]

  • ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • RSC Publishing. Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. [Link]

  • idUS. This is an Accepted Manuscript of an article published in Nature Chemistry , available at: DOI: 2010.1038/s41557-023-01429-1. [Link]

  • Liverpool School of Tropical Medicine. Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. [Link]

  • PubMed. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxy-3-nitrobenzoyl)azepane

For professionals in research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 1-(4-Methoxy-3-nitrobenzoyl)azepane, a compound whose constituent functional groups—a nitro-aromatic moiety, a benzoyl group, and an azepane ring—necessitate a cautious and informed approach to its end-of-life handling. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough understanding of its chemical cousins provides a robust basis for establishing safe disposal protocols.

Hazard Assessment: A Synthesis of Structural Analogs

The potential hazards of 1-(4-Methoxy-3-nitrobenzoyl)azepane can be inferred from the known toxicological and reactivity profiles of its components:

  • Nitro-aromatic Compounds: Many nitro-aromatic compounds are recognized for their potential toxicity and can be absorbed through the skin.[1] Some are also sensitive to heat, shock, and friction, with explosive potential increasing with the number of nitro groups.[1][2] While mononitrated compounds are generally not considered explosive, they should still be handled with care.[1]

  • Benzoyl Derivatives: Compounds containing a benzoyl group can be irritants or corrosive.[3][4][5] For instance, some benzoyl chlorides are corrosive and can cause severe skin burns and eye damage.[5][6]

  • Azepane Derivatives: Azepane-containing molecules may present their own set of hazards, and it is prudent to assume they may be harmful if swallowed and act as skin and eye irritants.[7]

Based on this analysis, 1-(4-Methoxy-3-nitrobenzoyl)azepane should be treated as a hazardous substance with the potential for skin and eye irritation, possible toxicity upon ingestion or skin absorption, and requiring careful handling to mitigate any unforeseen reactivity.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential Risks Associated with 1-(4-Methoxy-3-nitrobenzoyl)azepaneRecommended Precautions
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Causes skin and eye irritation, potentially severe.[3]Wear appropriate Personal Protective Equipment (PPE).[8] Work in a well-ventilated area or chemical fume hood.[8]
Reactivity Hazards Incompatible with strong bases, amines, oxidizing agents, and reducing agents.[9]Segregate from incompatible materials during storage and disposal.[1]
Environmental Hazards Potentially toxic to aquatic life.[7]Do not dispose of down the drain or in regular trash.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 1-(4-Methoxy-3-nitrobenzoyl)azepane for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or puncture before use.[10]

  • Eye Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes.[1]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against chemical splashes.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in accordance with your institution's Chemical Hygiene Plan.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(4-Methoxy-3-nitrobenzoyl)azepane is that it must be treated as hazardous chemical waste.[12] Under no circumstances should it be discarded in the regular trash or poured down the sewer system.[1][13]

Step 1: Waste Segregation and Containerization

  • Select an Appropriate Waste Container: Use a dedicated, leak-proof container that is chemically compatible with the compound.[7][13]

  • Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "1-(4-Methoxy-3-nitrobenzoyl)azepane," the approximate quantity, and the date of accumulation.[7][12]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.[7][12]

  • Segregation: Ensure the waste container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][14]

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically no more than 55 gallons.[12]

Step 3: Arranging for Disposal

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.[7]

  • Waste Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. They will have contracts with licensed hazardous waste disposal vendors.[7]

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from its point of generation to its final disposal.[12]

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[9]

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.[1][7][15]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[7]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

DisposalWorkflow Disposal Workflow for 1-(4-Methoxy-3-nitrobenzoyl)azepane cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of Waste 1-(4-Methoxy-3-nitrobenzoyl)azepane ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage segregate Segregate from Incompatible Chemicals storage->segregate ehs Contact Environmental Health & Safety (EHS) segregate->ehs pickup Schedule Hazardous Waste Pickup ehs->pickup manifest Complete Waste Manifest Documentation pickup->manifest end Disposal by Licensed Vendor (e.g., Incineration) manifest->end spill Spill Occurs alert Alert Personnel spill->alert contain Contain with Inert Absorbent alert->contain collect Collect & Containerize as Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Decision and action workflow for the safe disposal of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

This guide is intended to provide a comprehensive overview of the proper disposal procedures for 1-(4-Methoxy-3-nitrobenzoyl)azepane, grounded in established safety protocols for structurally related compounds. Always prioritize your institution's specific Chemical Hygiene Plan and consult with your EHS department to ensure full compliance and safety.[16][17]

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA Factsheet. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: Chemical Hygiene Plan. OSHA Factsheet. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Public Health England. (2024, July 15). Nitrobenzene - Incident management. GOV.UK. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.

Sources

Handling

Personal protective equipment for handling 1-(4-Methoxy-3-nitrobenzoyl)azepane

A Strategic Guide to the Safe Handling of 1-(4-Methoxy-3-nitrobenzoyl)azepane In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide to the Safe Handling of 1-(4-Methoxy-3-nitrobenzoyl)azepane

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 1-(4-Methoxy-3-nitrobenzoyl)azepane, with its nitroaromatic and benzoyl functionalities, requires a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the highest standards of safety and operational integrity. Our focus extends beyond mere compliance, aiming to instill a culture of proactive risk mitigation and to be your trusted resource for laboratory safety.

Hazard Assessment: Understanding the Chemical Personality
  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and should be handled with care.[1] The electron-withdrawing nature of the nitro group can make these compounds resistant to degradation and potentially hazardous to human health.[1] Many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency.[1]

  • Benzoyl Compounds: Benzoyl peroxide, a related compound, is known to be a skin and eye irritant.[2][3] It may also cause skin allergies.[3] While the reactivity of 1-(4-Methoxy-3-nitrobenzoyl)azepane is not fully characterized, the benzoyl group warrants caution regarding skin and eye contact.

Given these considerations, 1-(4-Methoxy-3-nitrobenzoyl)azepane should be treated as a potentially hazardous substance, with protocols in place to minimize all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-(4-Methoxy-3-nitrobenzoyl)azepane. The following table outlines the minimum recommended PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection Type Specific Equipment Guidelines and Remarks
Eye and Face Protection Chemical safety goggles and a face shieldMust comply with EN 166 or equivalent standards. Standard eyeglasses do not offer sufficient protection.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double gloving is recommended to provide an extra layer of protection.[4] Regularly inspect gloves for any signs of degradation or puncture and change them frequently, especially if contaminated.[4]
Disposable, non-permeable lab coat or gownShould feature long sleeves and tight-fitting cuffs with a closed front.[4] Lab coats should not be worn outside of the designated handling area to prevent cross-contamination.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To be used when handling the compound as a powder outside of a certified chemical fume hood or ventilated enclosure.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of 1-(4-Methoxy-3-nitrobenzoyl)azepane within the laboratory is crucial for minimizing exposure and preventing environmental contamination.

Engineering Controls and Preparation
  • Ventilation: Always handle 1-(4-Methoxy-3-nitrobenzoyl)azepane in a well-ventilated area, with a certified chemical fume hood being the preferred environment.[5]

  • Workspace Organization: Before commencing any work, ensure the handling area is clear of any unnecessary items to prevent clutter and potential cross-contamination.[5]

Weighing and Aliquoting
  • To minimize the risk of inhalation, all weighing and aliquoting of the powdered compound must be performed within a fume hood or a ventilated balance enclosure.[5]

  • The use of anti-static weighing dishes is recommended to prevent the scattering of fine powders.[5]

  • To maintain the integrity of the bulk material, never return unused chemicals to their original container.[5]

Experimental Use
  • When preparing solutions, add the solid compound to the solvent slowly and carefully to avoid splashing.

  • All manipulations should be conducted in a manner that minimizes the generation of aerosols or dust.

Emergency and Disposal Protocols

Accidental Release Measures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Communicate: Inform your supervisor and any relevant safety personnel.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Cleanup (if trained):

    • Don the appropriate full PPE as outlined above.

    • Cover the spill with a non-combustible absorbent material such as sand or vermiculite.[6]

    • Carefully collect the absorbed material into a sealed, clearly labeled container for hazardous waste disposal.[6]

    • Decontaminate the spill area with soap and water.[6]

First Aid
Exposure Route Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
Skin Contact Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water.[4] If irritation persists, seek medical advice.[4]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[7] If they feel unwell, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan

All waste contaminated with 1-(4-Methoxy-3-nitrobenzoyl)azepane must be treated as hazardous waste.[4]

  • Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5] The rinsed containers can then be disposed of according to your institution's guidelines.

Nitro compound waste should never be disposed of down the drain or in regular trash.[6]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate key decision-making processes in the handling of 1-(4-Methoxy-3-nitrobenzoyl)azepane.

PPE_Decision_Workflow cluster_ppe PPE Selection Protocol Start Handling 1-(4-Methoxy-3-nitrobenzoyl)azepane Task Solid or Liquid Form? Start->Task Solid Handling Solid/Powder Task->Solid Solid Liquid Handling Liquid/Solution Task->Liquid Liquid Location Inside Fume Hood? Solid->Location Standard_PPE Standard PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves (Double) - Lab Coat/Gown Liquid->Standard_PPE Full_PPE Full PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves (Double) - Lab Coat/Gown - NIOSH-approved Respirator Location->Full_PPE No Location->Standard_PPE Yes Spill_Response_Workflow cluster_spill Spill Response Protocol Spill Spill of 1-(4-Methoxy-3-nitrobenzoyl)azepane Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Personnel Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Small_Spill Small & Contained Spill Assess->Small_Spill Small Large_Spill Large or Uncontrolled Spill Assess->Large_Spill Large Cleanup Trained Personnel Cleanup: 1. Don Full PPE 2. Contain with Absorbent 3. Collect Waste 4. Decontaminate Area Small_Spill->Cleanup Evac_Wait Evacuate & Wait for Emergency Response Large_Spill->Evac_Wait

Caption: Step-by-step spill response workflow.

References

  • Centers for Disease Control and Prevention. (n.d.). BENZOYL PEROXIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl peroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Sdfine. (n.d.). benzoyl peroxide (contains 25% water). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002, June 5). Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safe disposal of carcinogenic nitrosamines. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. Retrieved from [Link]

  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]

  • Farmalabor Materie Prime. (2012, May 11). SAFETY DATA SHEET. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • University of Washington. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.